Product packaging for L,L-Lanthionine sulfoxide(Cat. No.:)

L,L-Lanthionine sulfoxide

Cat. No.: B15196564
M. Wt: 224.24 g/mol
InChI Key: YHSXWWYGUSVWLO-GZJJXAJLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

L,L-Lanthionine sulfoxide is a non-proteogenic amino acid derivative characterized by a sulfoxide functional group on the thioether bridge of its lanthionine core structure. Lanthionine itself consists of two alanine residues crosslinked by a single sulfur atom, forming a thioether bridge, and is a fundamental building block of a class of peptide antibiotics known as lantibiotics . The formation of the sulfoxide group is a key modification of research interest, as the sulfur atoms in lanthionine rings are vulnerable to environmental oxidation, a process that can significantly alter the biological activity of the parent compounds . The primary research value of this compound lies in its application as a critical reference standard and investigative tool in the field of peptide science and antibiotic research. Studies on the lantibiotic nisin have shown that oxidation of its lanthionine moieties leads to a complete loss of its bactericidal activity. This loss of function is not due to disrupted pore formation in membranes, but rather a specific inability to bind to the bacterial cell wall precursor lipid II . Consequently, this compound is essential for probing the structure-activity relationships of lantibiotics, investigating their mechanisms of action, and developing strategies to enhance their stability for potential applications. Beyond its role in lantibiotic research, this compound is also relevant for studying broader biological pathways. Lanthionine is a natural metabolite found in mammalian systems, including the brain, and is formed as a side product of hydrogen sulfide (H₂S) biosynthesis in the transsulfuration pathway . Alterations in lanthionine levels have been observed in conditions like uremia, where it is investigated as a potential uremic toxin that may inhibit H₂S production . Therefore, this compound serves as a valuable molecule for exploring the complex interplay between sulfur amino acid metabolism, cellular redox states, and pathophysiology. Our product is supplied as a high-purity compound to ensure consistent and reliable results in your experimental workflows. It is intended for research applications only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12N2O5S B15196564 L,L-Lanthionine sulfoxide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H12N2O5S

Molecular Weight

224.24 g/mol

IUPAC Name

2-amino-3-[(2R)-2-amino-2-carboxyethyl]sulfinylpropanoic acid

InChI

InChI=1S/C6H12N2O5S/c7-3(5(9)10)1-14(13)2-4(8)6(11)12/h3-4H,1-2,7-8H2,(H,9,10)(H,11,12)/t3-,4?,14?/m0/s1

InChI Key

YHSXWWYGUSVWLO-GZJJXAJLSA-N

Isomeric SMILES

C([C@@H](C(=O)O)N)S(=O)CC(C(=O)O)N

Canonical SMILES

C(C(C(=O)O)N)S(=O)CC(C(=O)O)N

Origin of Product

United States

Foundational & Exploratory

chemical structure and properties of L,L-Lanthionine sulfoxide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L,L-Lanthionine sulfoxide, the oxidized form of the non-proteinogenic amino acid L,L-lanthionine, is a molecule of growing interest in biochemical and pharmacological research. As a structural analog of lanthionine, which has been identified as a potential signaling molecule and uremic toxin, its sulfoxide derivative may exhibit unique biological activities. This technical guide provides a detailed overview of the chemical structure, physicochemical properties, a proposed synthesis protocol, and potential biological significance of this compound, with a focus on its putative role in the hydrogen sulfide biosynthesis pathway.

Chemical Structure and Properties

This compound, systematically named 3-[[(2R)-2-Amino-2-carboxyethyl]sulfinyl]-L-alanine, is a derivative of L,L-lanthionine where the thioether linkage is oxidized to a sulfoxide. This oxidation introduces a chiral center at the sulfur atom, leading to the possibility of two diastereomers.

Chemical Structure:

  • Systematic Name: 3-[[(2R)-2-Amino-2-carboxyethyl]sulfinyl]-L-alanine

  • Molecular Formula: C6H12N2O5S[1]

  • CAS Number: 105659-38-9[1]

  • SMILES: O=S(C--INVALID-LINK--C(O)=O)C--INVALID-LINK--C(O)=O

Physicochemical Data Summary

PropertyThis compoundL,L-LanthionineL-Methionine Sulfoxide
Molecular Formula C6H12N2O5SC6H12N2O4SC5H11NO3S
Molecular Weight 224.23 g/mol 208.24 g/mol [2]165.21 g/mol
CAS Number 105659-38-9922-55-4[2]3226-65-1
Melting Point Data not available280-283 °C (decomposes)[3]~240 °C (decomposes)[4]
Solubility Data not availableSparingly soluble in water; soluble in dilute acids and alkalies≥30.2 mg/mL in H2O; insoluble in DMSO and EtOH[5]

Experimental Protocols

Proposed Synthesis of this compound

A plausible method for the synthesis of this compound is the direct oxidation of L,L-Lanthionine. Hydrogen peroxide is a common and effective reagent for the oxidation of thioethers to sulfoxides[6][7].

Reaction Scheme:

G cluster_0 Oxidation Reaction L_Lanthionine L,L-Lanthionine L_Lanthionine_Sulfoxide This compound L_Lanthionine->L_Lanthionine_Sulfoxide Oxidation H2O2 H₂O₂ H2O H₂O

Proposed oxidation of L,L-Lanthionine to this compound.

Detailed Methodology:

  • Dissolution: Dissolve L,L-Lanthionine in a suitable solvent system, such as a mixture of acetic acid and water.

  • Oxidation: Cool the solution in an ice bath and add a stoichiometric amount of 30% hydrogen peroxide dropwise with constant stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Quenching: After the reaction is complete, the excess hydrogen peroxide can be quenched by the addition of a reducing agent, such as sodium sulfite.

  • Purification: The resulting this compound can be purified from the reaction mixture using ion-exchange chromatography. The use of a strong cation exchange resin is recommended, followed by elution with a gradient of ammonium hydroxide. The polarity of the sulfoxide is higher than the starting thioether, which aids in chromatographic separation[8][9].

  • Characterization: The purified product should be characterized to confirm its identity and purity.

    • NMR Spectroscopy: 1H and 13C NMR spectroscopy can be used to confirm the structure. The oxidation of the sulfur atom is expected to cause a downfield shift in the 13C NMR signal of the adjacent carbon atoms[10].

    • Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight of the product.

    • Purity Analysis: The purity of the final compound can be assessed by high-performance liquid chromatography (HPLC).

G cluster_workflow Synthesis Workflow start Start dissolve Dissolve L,L-Lanthionine start->dissolve oxidize Oxidize with H₂O₂ dissolve->oxidize quench Quench Reaction oxidize->quench purify Purify by Ion-Exchange Chromatography quench->purify characterize Characterize Product (NMR, MS, HPLC) purify->characterize end End characterize->end

Workflow for the synthesis and purification of this compound.

Biological Properties and Signaling Pathways

While the direct biological effects of this compound have not been extensively studied, the known activities of its parent compound, L,L-lanthionine, provide a strong basis for hypothesizing its potential roles.

Putative Modulation of the Hydrogen Sulfide (H₂S) Biosynthesis Pathway

Hydrogen sulfide (H₂S) is a gaseous signaling molecule involved in a variety of physiological processes. Its endogenous production is primarily catalyzed by two key enzymes in the transsulfuration pathway: cystathionine-β-synthase (CBS) and cystathionine-γ-lyase (CSE)[11].

L,L-Lanthionine has been identified as an inhibitor of H₂S production, likely through the inhibition of CBS[2][12]. This suggests that L,L-Lanthionine and its derivatives could play a regulatory role in H₂S homeostasis. It is plausible that this compound also interacts with CBS, potentially modulating its activity and thereby influencing H₂S levels.

G cluster_pathway Hydrogen Sulfide Biosynthesis Pathway Methionine Methionine Homocysteine Homocysteine Methionine->Homocysteine Cystathionine Cystathionine Homocysteine->Cystathionine + Serine H2S H₂S Homocysteine->H2S Serine Serine Cysteine Cysteine Cystathionine->Cysteine + H₂O CBS Cystathionine-β-synthase (CBS) Cysteine->H2S Lanthionine L,L-Lanthionine Cysteine->Lanthionine CSE Cystathionine-γ-lyase (CSE) Lanthionine->CBS Inhibition Lanthionine_Sulfoxide This compound Lanthionine_Sulfoxide->CBS Putative Modulation

Proposed modulation of the H₂S biosynthesis pathway by L,L-Lanthionine and its sulfoxide.
Potential Role as a Uremic Toxin

L,L-Lanthionine has been identified as a novel uremic toxin, with elevated levels found in patients with chronic kidney disease[2][13]. It has been shown to induce endothelial cell mineralization and is associated with inflammation in this patient population[13][14]. Given its structural similarity, this compound may also contribute to the pathophysiology of uremia, a hypothesis that warrants further investigation.

Conclusion and Future Directions

This compound is a structurally intriguing molecule with the potential for significant biological activity. While current knowledge is limited, its relationship to L,L-lanthionine suggests a likely role in the modulation of the hydrogen sulfide signaling pathway and potential involvement in the pathology of chronic kidney disease. The proposed synthesis protocol provides a framework for researchers to produce this compound for further study. Future research should focus on the experimental validation of its synthesis, the characterization of its physicochemical properties, and the elucidation of its specific biological functions and mechanisms of action, particularly its interaction with cystathionine-β-synthase and its potential role as a uremic toxin. Such studies will be crucial for understanding the full therapeutic and pathological potential of this and other sulfur-containing amino acid derivatives.

References

The Enigmatic Presence of L,L-Lanthionine Sulfoxide: A Technical Exploration of its Potential Natural Occurrence and Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide delves into the current scientific understanding of L,L-Lanthionine and explores the hypothetical natural occurrence of its oxidized form, L,L-Lanthionine sulfoxide, in biological systems. While direct evidence for the endogenous presence of this compound is currently lacking in published literature, this document provides a comprehensive overview of L,L-Lanthionine, its known biological roles, and biosynthetic pathways. By drawing parallels with the well-established biochemistry of methionine sulfoxide, we propose potential mechanisms for the formation of this compound and outline detailed experimental protocols for its prospective detection and characterization. This guide aims to serve as a foundational resource for researchers interested in exploring the potential existence and physiological relevance of this novel sulfur-containing amino acid derivative.

The Known Landscape: L,L-Lanthionine in Biological Systems

Lanthionine is a non-proteinogenic amino acid characterized by a thioether linkage between two alanine residues.[1] It exists in several stereoisomeric forms, with the L,L- and meso- (D,L-) forms being of biological interest. Lanthionines are found in a variety of natural contexts, from structural proteins to bacterial antibiotics.[1][2]

Natural Occurrence and Biosynthesis

L,L-Lanthionine has been identified in several biological entities. In mammals, it is considered a byproduct of hydrogen sulfide (H₂S) biosynthesis.[2][3] The enzymes cystathionine-β-synthase (CBS) and cystathionine-γ-lyase (CSE) can catalyze the condensation of two cysteine molecules to form L-Lanthionine.[3]

Table 1: Quantitative Data on Lanthionine Occurrence

Biological MatrixOrganism/ConditionConcentrationReference
PlasmaHuman (uremic patients on hemodialysis)0.33 ± 0.03 µmol/L[3]
PlasmaHuman (non-uremic controls)Almost undetectable[3]
Brain (synaptosomal membranes)MammalianKd = 58 nM (for [³⁵S]LK binding)[4]

Note: Data for this compound is not available in the current literature.

Biological Roles of Lanthionine and its Derivatives

While research into the specific roles of free L,L-Lanthionine is ongoing, its derivatives and related structures have been shown to possess biological activity. Lanthionine ketimine, a metabolite of lanthionine, exhibits neuroprotective and anti-inflammatory properties.[4][5] In the context of disease, elevated levels of lanthionine have been observed in uremic patients, leading to its classification as a potential uremic toxin.[3][6] Lanthionine has been shown to inhibit H₂S production in vitro.[3][6]

A Hypothetical Analogue: The Oxidation of L,L-Lanthionine to its Sulfoxide

The oxidation of sulfur-containing amino acids is a well-documented phenomenon in biological systems, primarily driven by reactive oxygen species (ROS). The most studied example is the oxidation of methionine to methionine sulfoxide. This reversible post-translational modification plays a crucial role in antioxidant defense and cellular regulation. Given the structural similarity of lanthionine to methionine (both possess a thioether linkage), it is plausible that L,L-Lanthionine could undergo a similar oxidation to form this compound.

Proposed Biosynthetic Pathway

The formation of this compound in vivo could occur through enzymatic or non-enzymatic mechanisms. Non-enzymatic oxidation by ROS, such as hydrogen peroxide or hydroxyl radicals, is a likely route, particularly under conditions of oxidative stress. Enzymatic oxidation could potentially be carried out by flavin-containing monooxygenases (FMOs) or cytochrome P450 enzymes, which are known to oxidize a wide range of xenobiotics and endogenous compounds containing sulfur atoms.

Hypothetical Biosynthesis of this compound Cys1 L-Cysteine Enzymes CBS / CSE Cys1->Enzymes Cys2 L-Cysteine Cys2->Enzymes Lan L,L-Lanthionine Oxidants ROS / Monooxygenases Lan->Oxidants LanSO This compound Enzymes->Lan Oxidants->LanSO

Hypothetical biosynthesis of this compound.

Experimental Protocols for the Investigation of this compound

The definitive identification and quantification of this compound in biological samples would require sensitive and specific analytical techniques. The following outlines a hypothetical experimental workflow based on established methods for related compounds.

Sample Preparation and Extraction
  • Tissue Homogenization: Tissues (e.g., liver, kidney, brain) should be homogenized in a suitable buffer (e.g., phosphate-buffered saline) containing protease inhibitors and antioxidants (e.g., EDTA, butylated hydroxytoluene) to prevent artefactual oxidation.

  • Protein Precipitation: To remove proteins, an equal volume of cold acetonitrile or methanol containing an internal standard (e.g., a stable isotope-labeled version of this compound) is added to the homogenate or plasma sample.

  • Centrifugation: The mixture is vortexed and then centrifuged at high speed (e.g., 14,000 x g) to pellet the precipitated proteins.

  • Supernatant Collection: The supernatant, containing small molecule metabolites, is carefully collected for analysis.

Analytical Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the method of choice for the sensitive and specific quantification of small molecules in complex biological matrices.

Table 2: Proposed LC-MS/MS Parameters for this compound Analysis

ParameterRecommended Setting
Liquid Chromatography
ColumnReversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A0.1% Formic acid in water
Mobile Phase B0.1% Formic acid in acetonitrile
Gradient0-5% B over 1 min, 5-95% B over 5 min, hold at 95% B for 2 min
Flow Rate0.3 mL/min
Column Temperature40 °C
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)
MS/MS ModeMultiple Reaction Monitoring (MRM)
Precursor Ion (Q1)[M+H]⁺ of this compound
Product Ions (Q3)Specific fragment ions of this compound
Collision EnergyOptimized for the specific precursor-product ion transitions

Note: The exact m/z values for the precursor and product ions would need to be determined using a synthetic standard of this compound.

Experimental Workflow for this compound Detection Sample Biological Sample (Plasma, Tissue) Homogenize Homogenization (with antioxidants) Sample->Homogenize Precipitate Protein Precipitation (cold acetonitrile + internal standard) Homogenize->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Extract Supernatant Collection Centrifuge->Extract LCMS LC-MS/MS Analysis Extract->LCMS Data Data Analysis and Quantification LCMS->Data

Proposed workflow for detecting this compound.

Concluding Remarks and Future Directions

The natural occurrence of this compound in biological systems remains an open and intriguing question. While direct evidence is currently absent from the scientific literature, the well-established principles of sulfur amino acid biochemistry suggest that its formation is plausible, particularly in states of elevated oxidative stress. The experimental framework provided in this guide offers a clear path for researchers to investigate the existence of this novel metabolite. Should this compound be discovered in vivo, future research should focus on elucidating its biosynthetic and metabolic pathways, its potential physiological and pathological roles, and its utility as a biomarker for oxidative stress-related diseases. This exploration holds the promise of uncovering new facets of sulfur amino acid metabolism and its implications for human health and disease.

References

An In-depth Technical Guide to the Enzymatic and Non-Enzymatic Synthesis of L,L-Lanthionine Sulfoxide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for synthesizing L,L-Lanthionine sulfoxide, a molecule of interest in various research and development fields. The guide details both non-enzymatic chemical synthesis and proposed enzymatic and chemoenzymatic routes, offering structured data, in-depth experimental protocols, and visual diagrams of the synthesis pathways.

Introduction to L,L-Lanthionine and its Sulfoxide

Lanthionine is a non-proteinogenic amino acid characterized by a thioether linkage between two alanine residues.[1] This unique structure is found in nature, notably in lantibiotics, a class of peptide antibiotics with potent antimicrobial activity.[2] The thioether bridge in lanthionine-containing peptides imparts significant conformational rigidity and resistance to proteolysis.[1]

The oxidation of the thioether in lanthionine yields lanthionine sulfoxide. This modification can alter the biological activity and physicochemical properties of lanthionine-containing molecules. Understanding the synthesis of this compound is crucial for structure-activity relationship studies, the development of novel therapeutic agents, and as a tool in chemical biology.

Non-Enzymatic Synthesis of this compound

The non-enzymatic synthesis of this compound is a two-step process: the synthesis of L,L-Lanthionine followed by its selective oxidation to the sulfoxide.

Synthesis of L,L-Lanthionine

Several chemical methods have been developed for the synthesis of lanthionine.[2] One robust and scalable method is the sulfur extrusion from a protected cystine derivative.[3] This approach is advantageous due to the relatively low cost of the starting material and the high selectivity of the reaction sequence.[3]

Experimental Protocol: Synthesis of L,L-Lanthionine via Sulfur Extrusion from N,N'-di-Boc-L-cystine dimethyl ester

  • Protection of L-Cystine: L-cystine is first protected at the amino and carboxyl groups. For example, reaction with di-tert-butyl dicarbonate (Boc)₂O and subsequent esterification with methanol in the presence of a suitable catalyst yields N,N'-di-Boc-L-cystine dimethyl ester.

  • Sulfur Extrusion: The protected L-cystine derivative is dissolved in an appropriate solvent, such as toluene. Tris(diethylamino)phosphine is added, and the mixture is heated under reflux. The phosphine reagent facilitates the extrusion of one sulfur atom from the disulfide bond to form the thioether linkage of the protected lanthionine.

  • Deprotection: The protecting groups (Boc and methyl esters) are removed under acidic conditions, for example, by treatment with trifluoroacetic acid (TFA) followed by aqueous acid hydrolysis.

  • Purification: The resulting L,L-Lanthionine is purified by ion-exchange chromatography.

Quantitative Data for L,L-Lanthionine Synthesis (Sulfur Extrusion Method)

StepReagents and ConditionsTypical YieldReference
Protection (Boc)₂O, NaHCO₃, Dioxane/H₂O; then SOCl₂, MeOH>90%[3]
Sulfur Extrusion Tris(diethylamino)phosphine, Toluene, Reflux~70-80%[3]
Deprotection TFA, then 6M HCl, Reflux~90%[3]
Overall Yield ~60%[3]
Oxidation of L,L-Lanthionine to this compound

The selective oxidation of the thioether in lanthionine to a sulfoxide can be achieved using various oxidizing agents. A common and effective method involves the use of hydrogen peroxide in an acidic medium, which allows for a controlled oxidation while minimizing over-oxidation to the sulfone.[4]

Experimental Protocol: Oxidation of L,L-Lanthionine to this compound

  • Dissolution: L,L-Lanthionine is dissolved in glacial acetic acid.

  • Oxidation: A stoichiometric amount of 30% hydrogen peroxide is added slowly to the solution at room temperature. The reaction is monitored by a suitable method, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS), to follow the disappearance of the starting material and the formation of the sulfoxide.

  • Neutralization and Extraction: Upon completion, the reaction mixture is neutralized with an aqueous solution of a weak base, such as sodium bicarbonate. The product is then extracted with an organic solvent like dichloromethane.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude this compound can be further purified by recrystallization or column chromatography.

Quantitative Data for this compound Synthesis (Oxidation)

ReactantOxidizing AgentSolventReaction TimeTemperatureTypical YieldReference
L,L-LanthionineHydrogen Peroxide (30%)Glacial Acetic Acid1-4 hoursRoom Temp.90-99%[4]

Workflow Diagram for Non-Enzymatic Synthesis

NonEnzymatic_Synthesis cluster_lanthionine L,L-Lanthionine Synthesis cluster_sulfoxide Oxidation to Sulfoxide L-Cystine L-Cystine Protected L-Cystine Protected L-Cystine L-Cystine->Protected L-Cystine Protection (Boc, Ester) Protected L,L-Lanthionine Protected L,L-Lanthionine Protected L-Cystine->Protected L,L-Lanthionine Sulfur Extrusion (P(NEt2)3) L,L-Lanthionine L,L-Lanthionine Protected L,L-Lanthionine->L,L-Lanthionine Deprotection (Acid) L,L-Lanthionine_ox L,L-Lanthionine This compound This compound L,L-Lanthionine_ox->this compound Oxidation (H2O2, Acetic Acid)

Non-Enzymatic Synthesis Workflow for this compound.

Enzymatic and Chemoenzymatic Synthesis of this compound

A fully enzymatic or chemoenzymatic route to this compound offers potential advantages in terms of stereoselectivity and milder reaction conditions. This approach can be envisioned as a two-step process: the enzymatic synthesis of L,L-Lanthionine followed by an enzymatic oxidation.

Enzymatic Synthesis of L,L-Lanthionine

The biosynthesis of lanthionine is a key step in the formation of lantibiotics.[5] This process is catalyzed by a family of enzymes known as lanthipeptide synthetases.[5] These enzymes act on a precursor peptide containing serine (or threonine) and cysteine residues. The synthesis involves two main steps:

  • Dehydration: A dehydratase enzyme (LanB or the N-terminal domain of LanM) converts serine residues within the precursor peptide to dehydroalanine (Dha).[5]

  • Cyclization: A cyclase enzyme (LanC or the C-terminal domain of LanM) catalyzes the Michael-type addition of a cysteine thiol to the dehydroalanine, forming the thioether linkage of lanthionine.[5]

Experimental Protocol: Enzymatic Synthesis of a Lanthionine-Containing Peptide

  • Gene Expression: The genes encoding the precursor peptide (LanA) and the lanthipeptide synthetase(s) (e.g., LanM or LanB and LanC) are cloned into a suitable expression vector and transformed into a host organism, such as E. coli.

  • Protein Expression and Purification: The precursor peptide and the synthetase enzymes are overexpressed and purified using standard protein purification techniques (e.g., affinity chromatography).

  • In Vitro Reconstitution: The purified precursor peptide and synthetase(s) are incubated together in a reaction buffer containing necessary cofactors (e.g., ATP for LanM).

  • Analysis: The formation of the lanthionine-containing peptide is monitored by mass spectrometry.

  • Cleavage and Purification: The modified peptide can be cleaved from its leader peptide (if present) using a specific protease, and the final lanthionine-containing peptide is purified by HPLC.

Quantitative Data for Enzymatic Lanthionine Formation

Quantitative data for in vitro enzymatic lanthionine formation is highly dependent on the specific enzymes and precursor peptide sequence used. Yields can range from qualitative detection to moderate preparative yields.

Proposed Enzymatic Oxidation of L,L-Lanthionine

While specific enzymes that catalyze the oxidation of lanthionine to its sulfoxide have not been extensively characterized, several classes of enzymes are known to oxidize thioethers to sulfoxides. These include cytochrome P450 monooxygenases (P450s) and flavin-containing monooxygenases (FMOs).[6][7] A chemoenzymatic approach could involve the chemical synthesis of L,L-Lanthionine followed by enzymatic oxidation.

Proposed Experimental Protocol: Enzymatic Oxidation of L,L-Lanthionine

  • Enzyme Source: A selected P450 or FMO enzyme, either commercially available or produced through recombinant expression, is used.

  • Reaction Setup: L,L-Lanthionine is incubated with the enzyme in a suitable buffer. The reaction mixture for P450s typically requires a source of reducing equivalents like NADPH and an electron transfer partner (e.g., P450 reductase). FMOs also require NADPH.

  • Reaction Monitoring: The conversion of lanthionine to its sulfoxide is monitored over time using LC-MS.

  • Product Isolation: The reaction is quenched, and the this compound is purified from the reaction mixture using chromatographic methods.

Potential Enzymes for Lanthionine Sulfoxidation

Enzyme ClassCofactorsCellular LocationPotential for Lanthionine Oxidation
Cytochrome P450s NADPH, P450 ReductaseEndoplasmic ReticulumBroad substrate specificity for thioethers.[6]
Flavin-containing Monooxygenases (FMOs) NADPH, FADEndoplasmic ReticulumKnown to oxidize soft nucleophiles like sulfur.[7][8]

Signaling Pathway and Logical Relationship Diagrams

Enzymatic_Lanthionine_Synthesis Precursor Peptide (LanA) Precursor Peptide (LanA) Dehydrated Peptide Dehydrated Peptide Precursor Peptide (LanA)->Dehydrated Peptide Ser -> Dha Lanthionine-Peptide Lanthionine-Peptide Dehydrated Peptide->Lanthionine-Peptide Cys + Dha -> Lan LanB/LanM (Dehydratase) LanB/LanM (Dehydratase) LanB/LanM (Dehydratase)->Dehydrated Peptide LanC/LanM (Cyclase) LanC/LanM (Cyclase) LanC/LanM (Cyclase)->Lanthionine-Peptide

Enzymatic Synthesis of Lanthionine within a Peptide.

Proposed_Enzymatic_Oxidation L,L-Lanthionine L,L-Lanthionine Enzyme-Substrate Complex Enzyme-Substrate Complex L,L-Lanthionine->Enzyme-Substrate Complex This compound This compound Enzyme-Substrate Complex->this compound Enzyme (P450 or FMO) Enzyme (P450 or FMO) Enzyme (P450 or FMO)->Enzyme-Substrate Complex NADPH NADPH NADPH->Enzyme-Substrate Complex Reducing Equivalents O2 O2 O2->Enzyme-Substrate Complex Oxygen Source

Proposed Enzymatic Oxidation of L,L-Lanthionine.

Conclusion

The synthesis of this compound can be achieved through both non-enzymatic and potentially enzymatic or chemoenzymatic methods. The non-enzymatic route, involving the chemical synthesis of lanthionine followed by controlled oxidation, is well-established and provides good yields. The enzymatic synthesis of the lanthionine core structure is also well-understood within the context of lantibiotic biosynthesis. While a dedicated lanthionine sulfoxide synthase has not been identified, the broad substrate specificity of thioether-oxidizing enzymes like P450s and FMOs suggests a promising avenue for developing a (chemo)enzymatic synthesis of this compound. Further research is warranted to explore and optimize these enzymatic approaches, which could offer a more stereoselective and environmentally benign alternative to purely chemical methods.

References

L,L-Lanthionine Sulfoxide: A Technical Guide on its Biological Role and Significance

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

L,L-Lanthionine is a non-proteinogenic amino acid characterized by a thioether bond linking two L-alanine residues. It is found in various biological contexts, from bacterial cell walls to post-translationally modified peptides known as lantibiotics.[1] The sulfur atom in the thioether linkage of lanthionine is susceptible to oxidation, which can convert it to L,L-Lanthionine sulfoxide and subsequently to L,L-Lanthionine sulfone. This oxidation mirrors the well-documented oxidation of L-methionine to L-methionine sulfoxide, a process with significant implications in aging and oxidative stress. While the biological roles of lanthionine and methionine sulfoxide are individually recognized, the specific significance of this compound is an emerging area of interest, particularly concerning its impact on the function of lanthionine-containing molecules. This guide provides a comprehensive overview of the current understanding of this compound, its formation, biological implications, and relevant experimental methodologies.

Biological Role and Significance

The biological significance of this compound is primarily understood through the functional consequences of its formation within larger molecules, namely lantibiotic peptides.

Inactivation of Lantibiotics

The most direct evidence for the biological impact of lanthionine oxidation comes from studies on lantibiotics, a class of antimicrobial peptides. For instance, nisin, a widely used food preservative, contains five lanthionine rings that are crucial for its bactericidal activity.[2] The thioether linkages of these lanthionine residues are vulnerable to oxidation, leading to the formation of lanthionine sulfoxides.[2] This chemical modification results in a complete loss of nisin's antimicrobial function.[2] The inactivation is attributed to the inability of the oxidized nisin to bind to Lipid II, its molecular target in the bacterial cell wall.[2] This highlights a critical role for this compound formation as a mechanism of inactivation for this class of antibiotics.

Potential Role as a Biomarker of Oxidative Stress

Drawing a parallel with methionine sulfoxide, which is a well-established marker of oxidative stress, free this compound could potentially serve a similar role. The presence of lanthionine in mammalian systems, including the brain, suggests that under conditions of high oxidative stress, it could be oxidized to its sulfoxide form.[3] However, there is currently no direct evidence of enzymatic systems, analogous to methionine sulfoxide reductases, that can reverse this oxidation for lanthionine. This suggests that the formation of this compound might be a more permanent marker of oxidative damage compared to methionine sulfoxide.

Inferred Impact on Hydrogen Sulfide Metabolism

Lanthionine has been identified as a potential uremic toxin due to its ability to inhibit cystathionine-β-synthase (CBS), a key enzyme in the transsulfuration pathway that produces hydrogen sulfide (H₂S).[4] The oxidation of the thioether to a more polar sulfoxide group in this compound would likely alter its interaction with CBS. While the precise effect is unknown, it is plausible that this modification could either enhance or diminish its inhibitory activity, thereby influencing H₂S homeostasis. Further research is needed to elucidate this potential role.

Data Presentation

As direct quantitative data for this compound is scarce, the following table provides a comparative summary of the known properties of L-methionine and L,L-Lanthionine and the inferred properties of their sulfoxide forms.

PropertyL-MethionineL-Methionine SulfoxideL,L-LanthionineThis compound (Inferred)
Structure C₅H₁₁NO₂SC₅H₁₁NO₃SC₆H₁₂N₂O₄SC₆H₁₂N₂O₅S
Polarity Less PolarMore PolarLess PolarMore Polar
Formation Proteinogenic Amino AcidOxidation of MethionineCondensation of Cysteine residuesOxidation of Lanthionine
Biological Role Protein synthesis, Methyl donorMarker of oxidative stressComponent of lantibiotics, H₂S metabolism inhibitorInactivator of lantibiotics, Potential marker of oxidative stress
Reversibility -Reduced by Methionine Sulfoxide Reductases-No known reducing enzyme system

Experimental Protocols

Synthesis of this compound

This protocol is based on the chemical oxidation of L,L-Lanthionine.

Materials:

  • L,L-Lanthionine

  • Hydrogen peroxide (H₂O₂) (30% solution)

  • Hydrochloric acid (HCl)

  • Dimethyl sulfide

  • Deionized water

  • Reaction vessel

  • Magnetic stirrer and stir bar

  • pH meter

  • Lyophilizer

Procedure:

  • Dissolve a known quantity of L,L-Lanthionine in a solution of 0.8 N HCl.

  • Add a molar excess of 30% hydrogen peroxide to the solution.

  • Heat the reaction mixture at 50-100°C for 10-30 minutes. The progress of the reaction can be monitored by thin-layer chromatography or HPLC.[5]

  • To distinguish the sulfoxide from the sulfone, the reaction can be quenched by the addition of dimethyl sulfide, which reduces the sulfoxide back to lanthionine.[5]

  • The resulting solution, containing this compound, can be purified using ion-exchange chromatography.

  • The purified fractions are then lyophilized to obtain the solid product.

Quantification by High-Performance Liquid Chromatography (HPLC)

Instrumentation:

  • HPLC system with a UV detector

  • Reverse-phase C18 column

Reagents:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • This compound standard

Procedure:

  • Prepare a standard curve using known concentrations of the synthesized this compound.

  • Prepare the biological or experimental sample by deproteinization with an equal volume of acetonitrile, followed by centrifugation.

  • Inject the supernatant onto the C18 column.

  • Elute the sample using a gradient of Mobile Phase B (e.g., 0-50% over 30 minutes).

  • Monitor the elution at a wavelength of 210 nm.

  • Quantify the amount of this compound in the sample by comparing the peak area to the standard curve.

Visualizations

Oxidation_of_Lanthionine Lanthionine L,L-Lanthionine (Thioether) Sulfoxide This compound (Sulfoxide) Lanthionine->Sulfoxide + [O] Sulfone L,L-Lanthionine Sulfone (Sulfone) Sulfoxide->Sulfone + [O]

Caption: Oxidation pathway of L,L-Lanthionine.

Lantibiotic_Inactivation cluster_0 Active Lantibiotic (e.g., Nisin) cluster_1 Inactive Lantibiotic Active_Nisin Lanthionine Bridge (-S-) Lipid_II Lipid II (Bacterial Target) Active_Nisin->Lipid_II Binding Inhibition Bacterial Cell Wall Synthesis Inhibition Lipid_II->Inhibition Leads to Inactive_Nisin Lanthionine Sulfoxide Bridge (-S=O) Lipid_II_inactive Lipid II Inactive_Nisin->Lipid_II_inactive No Binding No_Inhibition Normal Cell Wall Synthesis Lipid_II_inactive->No_Inhibition Allows Oxidative_Stress Oxidative Stress (e.g., H₂O₂) Oxidative_Stress->Inactive_Nisin

Caption: Inactivation of lantibiotics by lanthionine oxidation.

Synthesis_Workflow Start Start: L,L-Lanthionine Oxidation Oxidation (H₂O₂, HCl, Heat) Start->Oxidation Purification Purification (Ion-Exchange Chromatography) Oxidation->Purification Analysis Analysis (HPLC, MS) Purification->Analysis Final_Product Final Product: This compound Analysis->Final_Product

References

An In-depth Technical Guide on the Discovery, History, and Chemistry of Lanthionine and Its Oxidized Forms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lanthionine is a non-proteinogenic amino acid characterized by a thioether linkage between two alanine residues. First discovered in 1941 during the analysis of sodium carbonate-treated wool, its name is derived from lana (Latin for wool) and theîon (Greek for sulfur).[1][2] This unique structural feature imparts significant conformational constraints and stability to peptides in which it is found, making it a molecule of great interest in biochemistry and drug development. Lanthionine and its methylated derivative, methyllanthionine, are the defining components of lantibiotics, a class of ribosomally synthesized and post-translationally modified peptide antibiotics with potent antimicrobial activity.[1][3] This guide provides a comprehensive overview of the discovery, history, synthesis, and biological significance of lanthionine and its oxidized forms, lanthionine sulfoxide and lanthionine sulfone.

Discovery and History

Lanthionine was first isolated in 1941 by M. J. Horn, D. B. Jones, and S. J. Ringel from wool that had been treated with sodium carbonate.[1] Shortly after its isolation, its structure was confirmed, and the first chemical synthesis was achieved by the alkylation of cysteine with β-chloroalanine.[1] Initially considered an artifact of harsh chemical treatments of proteins, lanthionine was later found to be a naturally occurring amino acid present in various biological sources, including human hair, lactalbumin, feathers, and bacterial cell walls.[1] A significant milestone in the history of lanthionine was its identification as a key structural component of nisin, a polycyclic antibacterial peptide used as a food preservative.[1] This discovery led to the definition of a new class of peptide antibiotics termed "lantibiotics."[3]

Physicochemical Properties

The unique thioether bridge of lanthionine and the progressive oxidation of the sulfur atom in its oxidized forms bestow distinct physicochemical properties upon these molecules. A summary of available quantitative data is presented below.

PropertyLanthionineLanthionine SulfoxideLanthionine Sulfone
Molecular Formula C6H12N2O4S[1][4][]C6H12N2O5SC6H12N2O6S
Molar Mass ( g/mol ) 208.24[4][][6]224.24240.24
Melting Point (°C) 280-283 (decomposes)[1][2][4][7]Data not availableData not available
pKa (Predicted) 1.75 (carboxyl), 8.69 (amino)[4]Data not availableData not available
Appearance White to gray or brown solid[4][]Data not availableData not available
Solubility Soluble in DMSO[4][]Data not availableData not available

Synthesis and Experimental Protocols

The synthesis of lanthionine and its derivatives can be achieved through both chemical and enzymatic methods.

Chemical Synthesis of Lanthionine

Several chemical routes have been developed for the synthesis of lanthionine.[8][9] These include:

  • Alkylation of Cysteine: The earliest method involved the reaction of cysteine with β-chloroalanine.[1]

  • Sulfur Extrusion from Cystine: This method involves the removal of one sulfur atom from a protected cystine derivative.

  • Ring Opening of Serine β-lactone: This approach utilizes the nucleophilic attack of a cysteine derivative on a serine β-lactone.[8]

  • Michael Addition to Dehydroalanine: This method involves the addition of cysteine to a dehydroalanine residue.[10]

General Protocol for Solid-Phase Synthesis of a Lanthionine-Containing Peptide (e.g., a Nisin Ring Analogue):

Solid-phase peptide synthesis (SPPS) offers a robust method for constructing peptides containing lanthionine.[11][12][13]

  • Resin Preparation: A suitable resin, such as 2-chlorotrityl chloride resin, is chosen. The first amino acid is attached to the resin.[14]

  • Peptide Chain Elongation: The peptide chain is extended by sequential coupling of Fmoc-protected amino acids. Standard coupling reagents like HOBt and PyBOP are used.[14]

  • Incorporation of Orthogonally Protected Lanthionine: An orthogonally protected lanthionine building block is incorporated into the growing peptide chain.

  • On-Resin Cyclization: The protecting groups on the lanthionine residue are selectively removed, and an intramolecular cyclization is performed on the solid support to form the thioether bridge.

  • Cleavage and Deprotection: The synthesized peptide is cleaved from the resin, and all remaining protecting groups are removed using a reagent cocktail, typically containing trifluoroacetic acid (TFA).

  • Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

Oxidation of Lanthionine

The thioether bond in lanthionine is susceptible to oxidation, leading to the formation of lanthionine sulfoxide and subsequently lanthionine sulfone.

General Protocol for the Oxidation of Lanthionine to Lanthionine Sulfoxide:

  • Reaction Setup: Lanthionine or a lanthionine-containing peptide is dissolved in an appropriate solvent.

  • Oxidant Addition: A mild oxidizing agent, such as hydrogen peroxide, is added to the solution. The reaction conditions (temperature, pH, and concentration of the oxidant) are controlled to favor the formation of the sulfoxide over the sulfone.

  • Reaction Monitoring: The progress of the reaction is monitored by techniques like HPLC or mass spectrometry to determine the extent of oxidation.

  • Purification: The oxidized product is purified from the reaction mixture using chromatographic methods.

Biosynthesis of Lanthionine

In nature, lanthionine is synthesized through enzymatic pathways that differ between prokaryotes and eukaryotes.

Bacterial Biosynthesis of Lanthionine in Lantibiotics

In bacteria, the formation of lanthionine bridges in lantibiotics is a post-translational modification process catalyzed by a suite of enzymes. The biosynthesis of nisin serves as a well-studied model system.[3]

Lantibiotic_Biosynthesis cluster_ribosome Ribosomal Synthesis cluster_modification Post-translational Modification cluster_enzymes Enzymes Precursor_Peptide Precursor Peptide (e.g., NisA) Dehydration Dehydration of Ser/Thr residues Precursor_Peptide->Dehydration Cyclization Cyclization to form (Me)Lan Dehydration->Cyclization NisB NisB (Dehydratase) NisB->Dehydration catalyzes NisC NisC (Cyclase) NisC->Cyclization catalyzes

Caption: Bacterial biosynthesis of lanthionine in lantibiotics.

The process involves:

  • Ribosomal Synthesis: A precursor peptide (e.g., NisA for nisin) is synthesized by the ribosome. This peptide consists of an N-terminal leader sequence and a C-terminal core peptide.

  • Dehydration: The dehydratase enzyme (e.g., NisB) specifically modifies serine and threonine residues in the core peptide to dehydroalanine (Dha) and dehydrobutyrine (Dhb), respectively.[3]

  • Cyclization: The cyclase enzyme (e.g., NisC) catalyzes the intramolecular Michael-type addition of cysteine thiols to the dehydroamino acids, forming the characteristic lanthionine and methyllanthionine bridges.[3]

Experimental Workflow for In Vitro Reconstitution of Lantibiotic Synthetase Activity (e.g., Lacticin 481):

The enzymatic machinery for lantibiotic biosynthesis can be reconstituted in vitro to study the process and generate novel analogues.[1][15][16][17][18]

InVitro_Lantibiotic_Synthesis Start Start: Precursor Peptide (e.g., His6-LctA) and Modifying Enzyme (e.g., His6-LctM) Incubation Incubate with ATP, TCEP, MgCl2 at 25°C Start->Incubation Purification1 Purify dehydrated peptide using C18 Zip-tip Incubation->Purification1 Analysis1 Analyze by MALDI-TOF Mass Spectrometry Purification1->Analysis1 Proteolysis Incubate with Protease (e.g., His10-LctT150) Purification1->Proteolysis Purification2 Quench reaction and purify by Zip-tip Proteolysis->Purification2 Analysis2 Analyze final product by MALDI-TOF Mass Spectrometry Purification2->Analysis2

Caption: In vitro synthesis of a lantibiotic.

Mammalian Biosynthesis of Lanthionine

In mammals, lanthionine is synthesized as a byproduct of the transsulfuration pathway, which is primarily involved in cysteine metabolism.[6][14][19][20][21] The key enzyme in this process is cystathionine β-synthase (CBS).

Mammalian_Lanthionine_Biosynthesis cluster_transsulfuration Transsulfuration Pathway cluster_lanthionine_synthesis Lanthionine Synthesis Homocysteine Homocysteine Cystathionine Cystathionine Homocysteine->Cystathionine Serine Serine Serine->Cystathionine Cysteine Cysteine Cystathionine->Cysteine Two_Cysteine 2x Cysteine Lanthionine Lanthionine Two_Cysteine->Lanthionine H2S released CBS Cystathionine β-synthase (CBS) CBS->Cystathionine catalyzes CBS->Lanthionine catalyzes

Caption: Mammalian biosynthesis of lanthionine.

CBS can catalyze the condensation of two molecules of cysteine to form lanthionine, with the concomitant release of hydrogen sulfide (H₂S).[12][13][22] Lanthionine can be further metabolized in the brain to lanthionine ketimine (LK).[23]

Biological Significance and Oxidized Forms

Lanthionine-containing peptides, particularly lantibiotics, exhibit potent antimicrobial activity, making them attractive candidates for the development of new antibiotics. The thioether bridges confer conformational rigidity and resistance to proteolysis.

The oxidation of the thioether in lanthionine to a sulfoxide can have a profound impact on the biological activity of these peptides. For example, the oxidation of the lanthionine residues in nisin to lanthionine sulfoxides leads to a significant loss of its antibacterial activity. This highlights the critical role of the thioether sulfur in the mechanism of action of these antibiotics.

Analytical Methods

A variety of analytical techniques are employed for the characterization of lanthionine and its derivatives.

  • High-Performance Liquid Chromatography (HPLC): HPLC is widely used for the separation and quantification of lanthionine and its diastereomers.[8][24] Derivatization with reagents like Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) allows for the separation of stereoisomers on a non-chiral column.[8]

  • Mass Spectrometry (MS): Mass spectrometry is a powerful tool for the identification and structural elucidation of lanthionine-containing peptides.[15][24] Fragmentation patterns in tandem mass spectrometry (MS/MS) can provide information about the connectivity of the thioether bridges.[24]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is used to determine the three-dimensional structure of lanthionine-containing peptides in solution. Both 1H and 13C NMR are employed to elucidate the conformation of the peptide backbone and the stereochemistry of the lanthionine residues.[21][25][26][27][28]

Conclusion

Since its discovery, lanthionine has evolved from a chemical curiosity to a molecule of significant biological and therapeutic interest. Its unique structural properties are central to the function of a wide range of natural products, most notably the lantibiotic family of antibiotics. The study of lanthionine's synthesis, both chemical and enzymatic, continues to provide valuable insights for the development of novel peptide-based drugs. Furthermore, understanding the impact of oxidation on its structure and function is crucial for the handling and application of these molecules. The ongoing research into the biological roles of lanthionine and its metabolites in mammals, particularly in the central nervous system, promises to unveil new avenues for therapeutic intervention in a variety of diseases.

References

The Stereochemistry of L,L-Lanthionine Sulfoxide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L,L-Lanthionine, a non-proteinogenic amino acid characterized by a thioether linkage, is a key structural component of lantibiotics, a class of ribosomally synthesized and post-translationally modified peptides with potent antimicrobial properties. Oxidation of the sulfur atom in L,L-lanthionine introduces a new chiral center, leading to the formation of diastereomeric sulfoxides. The stereochemistry of this sulfoxide moiety can significantly influence the biological activity and pharmacological properties of lanthionine-containing molecules. This technical guide provides a comprehensive overview of the stereochemistry of L,L-Lanthionine sulfoxide, including its synthesis, the resulting isomers, and detailed experimental protocols for their separation and characterization.

Introduction

Lanthionine and its derivatives are of significant interest in drug development due to their presence in lantibiotics, which exhibit potent activity against various bacterial pathogens. The thioether bridge in lanthionine is susceptible to oxidation, a reaction that can occur both enzymatically and through chemical exposure to reactive oxygen species. This oxidation converts the sulfur atom into a chiral sulfoxide, thereby introducing an additional layer of stereochemical complexity.

The absolute configuration of the stereocenters in L,L-Lanthionine is (2R, 2'R). Upon oxidation of the thioether, a new chiral center is formed at the sulfur atom, which can exist in either the (R) or (S) configuration. This results in the formation of two diastereomers: (2R, 2'R, S)-L,L-Lanthionine sulfoxide and (2R, 2'R, R)-L,L-Lanthionine sulfoxide. Understanding the stereochemical outcome of this oxidation and its impact on biological activity is crucial for the design and development of novel therapeutic agents.

Synthesis and Stereoisomers of this compound

The synthesis of this compound is typically achieved through the controlled oxidation of L,L-Lanthionine. The choice of oxidizing agent and reaction conditions can influence the diastereomeric ratio of the resulting sulfoxide isomers.

Synthetic Approach

A common method for the synthesis of sulfoxides from sulfides is the use of oxidizing agents such as hydrogen peroxide (H₂O₂), meta-chloroperoxybenzoic acid (m-CPBA), or sodium periodate (NaIO₄). The stereoselectivity of the oxidation can be influenced by the presence of chiral auxiliaries or catalysts, although in the absence of such directing groups, a mixture of diastereomers is often obtained.

Figure 1: Synthetic workflow for this compound.
Stereoisomers of this compound

The oxidation of the sulfur atom in L,L-Lanthionine creates a new stereocenter, resulting in two diastereomers. These are designated as (S)-L,L-Lanthionine sulfoxide and (R)-L,L-Lanthionine sulfoxide, based on the Cahn-Ingold-Prelog priority rules for the substituents around the sulfur atom.

G

Figure 2: The two diastereomers of this compound.

Experimental Protocols

Synthesis of this compound

Materials:

  • L,L-Lanthionine

  • Hydrogen peroxide (30% solution)

  • Methanol

  • Stir plate and stir bar

  • Round-bottom flask

  • Ice bath

Procedure:

  • Dissolve L,L-Lanthionine in methanol in a round-bottom flask.

  • Cool the solution in an ice bath with continuous stirring.

  • Slowly add a stoichiometric amount of 30% hydrogen peroxide to the solution.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure to yield the crude product, which is a mixture of the this compound diastereomers.

Separation and Characterization of Diastereomers

The separation of the (R)- and (S)-sulfoxide diastereomers can be achieved using chiral chromatography. The characterization of the individual isomers relies on spectroscopic techniques.

3.2.1. Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for the separation of diastereomers. A chiral stationary phase (CSP) is used to differentially interact with the two isomers, leading to different retention times.

Protocol:

  • Column: A chiral column, such as one based on a cyclodextrin or a macrocyclic glycopeptide, is used.

  • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer is typically used. The exact composition may need to be optimized for baseline separation.

  • Detection: UV detection at a wavelength where the analyte absorbs is commonly employed.

  • Sample Preparation: The synthesized mixture of this compound diastereomers is dissolved in the mobile phase and filtered before injection.

G

Figure 3: Experimental workflow for chiral HPLC separation.

3.2.2. Spectroscopic Characterization

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the sulfoxide. The chemical shifts of the protons and carbons adjacent to the sulfoxide group will be different for the two diastereomers.

  • Mass Spectrometry (MS): High-resolution mass spectrometry can be used to confirm the elemental composition of the product.

Quantitative Data

The following table summarizes hypothetical quantitative data that would be obtained from the synthesis and analysis of this compound isomers.

Parameter(2R, 2'R, S)-L,L-Lanthionine sulfoxide(2R, 2'R, R)-L,L-Lanthionine sulfoxide
HPLC Retention Time (min) tR1tR2 (tR2 > tR1)
¹H NMR (δ, ppm)
α-CH3.853.90
β-CH₂3.10, 3.253.15, 3.30
¹³C NMR (δ, ppm)
C=O173.1173.3
α-C54.254.5
β-C48.549.0
Mass Spectrum (m/z) [M+H]⁺ = calculated value[M+H]⁺ = calculated value

Note: The exact values for retention times and NMR chemical shifts are dependent on the specific experimental conditions and instrumentation. The data presented here are for illustrative purposes.

Conclusion

The oxidation of L,L-Lanthionine introduces a new chiral center at the sulfur atom, leading to the formation of two diastereomeric sulfoxides. The synthesis, separation, and characterization of these isomers are essential for understanding their distinct biological activities. The experimental protocols and analytical techniques described in this guide provide a framework for researchers in drug discovery and development to investigate the stereochemistry of this compound and its impact on the properties of lanthionine-containing molecules. Further studies are warranted to explore the enzymatic control of this oxidation and the specific biological roles of each diastereomer.

The Enigmatic Fate of L,L-Lanthionine Sulfoxide: A Technical Guide to Its Putative Metabolic Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L,L-Lanthionine, a non-proteinogenic amino acid characterized by a thioether bridge, is a key structural component of lantibiotics and a byproduct of hydrogen sulfide metabolism. While the metabolic pathways of lanthionine are partially understood, the fate of its oxidized form, L,L-Lanthionine sulfoxide, remains largely uncharted territory. This technical guide consolidates the current understanding of lanthionine metabolism and proposes a hypothetical metabolic pathway for this compound, drawing a strong analogy to the well-characterized metabolism of methionine sulfoxide. This document provides a theoretical framework, outlines potential enzymatic players, suggests experimental protocols for investigation, and presents signaling pathway diagrams to guide future research in this nascent field.

Introduction: The Lanthionine Landscape

Lanthionine is a fascinating molecule with diverse biological roles. In bacteria, it forms the characteristic thioether cross-links in lantibiotics, a class of ribosomally synthesized and post-translationally modified peptides with potent antimicrobial properties.[1][2] In mammals, L,L-lanthionine is synthesized as a byproduct of the transsulfuration pathway, which is central to cysteine and homocysteine metabolism and the production of the signaling molecule hydrogen sulfide (H₂S).[3][4]

The thioether bond in lanthionine is susceptible to oxidation, which can lead to the formation of this compound. While the oxidation of lanthionine residues in the lantibiotic nisin has been shown to inactivate the molecule, the broader metabolic significance of this compound is unknown.[5][6] This guide aims to fill this knowledge gap by proposing a putative metabolic pathway for this oxidized metabolite.

Hypothetical Metabolic Pathways of this compound

Given the lack of direct experimental evidence for the metabolic fate of this compound, we propose a pathway based on the established metabolism of methionine sulfoxide. Methionine, another sulfur-containing amino acid, is readily oxidized to methionine sulfoxide, which is then reduced back to methionine by the methionine sulfoxide reductase (Msr) system.[3][7][8] This system, comprising the enzymes MsrA and MsrB, is a critical component of the cellular antioxidant defense mechanism.

Formation of this compound (Hypothetical)

The formation of this compound in a biological context is likely a result of oxidative stress, where reactive oxygen species (ROS) attack the sulfur atom of the thioether bridge in L,L-Lanthionine.

This compound Formation L_L_Lanthionine L,L-Lanthionine L_L_Lanthionine_Sulfoxide This compound L_L_Lanthionine->L_L_Lanthionine_Sulfoxide Oxidation ROS Reactive Oxygen Species (ROS) ROS->L_L_Lanthionine_Sulfoxide

Figure 1: Hypothetical formation of this compound.
Reduction of this compound (Hypothetical)

We hypothesize that this compound is a substrate for the Methionine Sulfoxide Reductase (Msr) system. Specifically, given that MsrA exhibits broader substrate specificity compared to MsrB and is known to reduce the S-epimer of methionine sulfoxide, it is the primary candidate for the reduction of this compound back to L,L-Lanthionine.[3][7] This reduction would likely utilize thioredoxin (Trx) as a reducing equivalent.

This compound Reduction L_L_Lanthionine_Sulfoxide This compound L_L_Lanthionine L,L-Lanthionine L_L_Lanthionine_Sulfoxide->L_L_Lanthionine Reduction MsrA MsrA (Methionine Sulfoxide Reductase A) MsrA->L_L_Lanthionine Trx_ox Thioredoxin (oxidized) MsrA->Trx_ox Trx_red Thioredoxin (reduced) Trx_red->MsrA

Figure 2: Hypothetical reduction of this compound by MsrA.

Quantitative Data Summary

As of the date of this publication, there is no direct quantitative data available in the literature regarding the metabolic pathways of this compound. Research in this area is required to determine key parameters such as enzyme kinetics and metabolite concentrations. The following table outlines the types of data that are needed to validate the proposed pathways.

ParameterDescriptionRelevance to this compound Metabolism
Enzyme Kinetics (Km, kcat) Michaelis constant (Km) and catalytic rate constant (kcat) for the interaction between MsrA and this compound.To determine the efficiency and specificity of MsrA in reducing this compound.
Metabolite Concentrations Intracellular and extracellular concentrations of L,L-Lanthionine and this compound under normal and oxidative stress conditions.To understand the physiological and pathological relevance of this compound.
Enzyme Activity Activity of MsrA towards this compound in various tissues and cell types.To identify the primary sites of this compound metabolism.

Experimental Protocols

To investigate the hypothetical metabolic pathways of this compound, a series of experimental protocols will need to be developed and optimized. The following are suggested methodologies adapted from established protocols for methionine sulfoxide and lanthionine analysis.

Synthesis of this compound Standard

A chemical standard of this compound is essential for analytical method development and enzymatic assays.

Methodology:

  • Dissolve L,L-Lanthionine in an appropriate aqueous buffer.

  • Introduce a mild oxidizing agent, such as hydrogen peroxide, in a controlled stoichiometric amount.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Purify the resulting this compound from the reaction mixture using preparative HPLC.

  • Confirm the identity and purity of the synthesized standard using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Analytical Method for L,L-Lanthionine and its Sulfoxide

A robust and sensitive analytical method is required to detect and quantify L,L-Lanthionine and its sulfoxide in biological samples.

Methodology: HPLC-MS/MS

  • Sample Preparation: Deproteinize biological samples (e.g., cell lysates, plasma) using a suitable method such as trifluoroacetic acid (TFA) precipitation.

  • Chromatographic Separation: Utilize a reversed-phase C18 column with a gradient elution of water and acetonitrile, both containing a small percentage of formic acid to improve ionization.

  • Mass Spectrometric Detection: Employ a tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode. Develop a Multiple Reaction Monitoring (MRM) method using the specific parent-to-daughter ion transitions for L,L-Lanthionine and this compound.

  • Quantification: Use a stable isotope-labeled internal standard for accurate quantification.

Enzymatic Assay for MsrA Activity with this compound

This assay will determine if this compound is a substrate for MsrA.

Methodology:

  • Reaction Mixture: Prepare a reaction buffer containing recombinant MsrA, a reducing system (e.g., thioredoxin, thioredoxin reductase, and NADPH), and the synthesized this compound substrate.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period.

  • Reaction Quenching: Stop the reaction by adding an acid or organic solvent.

  • Analysis: Analyze the reaction mixture using the developed HPLC-MS/MS method to quantify the amount of L,L-Lanthionine produced.

  • Controls: Include negative controls without the enzyme and without the substrate to ensure the observed activity is specific.

Experimental Workflow cluster_0 Synthesis & Analysis cluster_1 Enzymatic Assay Synthesis Chemical Synthesis of This compound Purification HPLC Purification Synthesis->Purification Characterization MS & NMR Characterization Purification->Characterization HPLC_MS HPLC-MS/MS Method Development Characterization->HPLC_MS Assay_Setup Set up Enzymatic Reaction HPLC_MS->Assay_Setup Recombinant_MsrA Obtain Recombinant MsrA Recombinant_MsrA->Assay_Setup Incubation Incubation Assay_Setup->Incubation Quenching Reaction Quenching Incubation->Quenching Analysis HPLC-MS/MS Analysis Quenching->Analysis

References

L,L-Lanthionine Sulfoxide: An Emerging Marker of Oxidative Stress

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense mechanisms of the cell, is a key contributor to the pathophysiology of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[1][2][3] The identification of stable and reliable biomarkers of oxidative stress is therefore of paramount importance for early diagnosis, disease monitoring, and the development of novel therapeutic interventions. While the oxidation of methionine to methionine sulfoxide is a well-established marker of oxidative damage to proteins[3][4][5], this guide focuses on a related, yet less explored molecule: L,L-Lanthionine sulfoxide. This document provides a comprehensive overview of the current understanding of this compound as a potential biomarker of oxidative stress, drawing parallels from the extensive research on methionine sulfoxide. It details the putative formation of this compound, its potential role in cellular signaling, and methodologies for its detection and quantification.

Introduction to Lanthionine and Oxidative Stress

Lanthionine is a non-proteinogenic amino acid characterized by a thioether bond linking two alanine residues.[6] It is found in various biological systems, from bacterial cell walls to human proteins, and is a key structural component of lantibiotics, a class of peptide antibiotics.[6] The thioether linkage in lanthionine, similar to the sulfur-containing side chain of methionine, is susceptible to oxidation by ROS.[7] This susceptibility forms the basis for proposing this compound as a marker of oxidative stress.

Oxidative stress leads to the modification of various biomolecules, including lipids, nucleic acids, and proteins. The oxidation of sulfur-containing amino acids, particularly methionine and cysteine, is a common consequence of increased ROS levels.[4][8] The formation of methionine sulfoxide (MetO) is a reversible post-translational modification that can alter protein structure and function, thereby impacting cellular signaling pathways.[4][5] Given the chemical similarity, it is highly probable that the thioether bridge of L,L-lanthionine undergoes similar oxidation to form this compound under conditions of oxidative stress.

Formation of this compound

The formation of L,L-lanthionine itself can occur through the condensation of two cysteine residues or a cysteine and a dehydrated serine residue.[6][9] Once formed, the thioether bridge of lanthionine is a prime target for oxidation by various ROS, such as hydrogen peroxide (H₂O₂) and hydroxyl radicals (•OH). This oxidation is analogous to the well-characterized oxidation of methionine.

The proposed mechanism for the formation of this compound is depicted in the following workflow:

G cluster_formation Formation of L,L-Lanthionine cluster_oxidation Oxidation by Reactive Oxygen Species (ROS) Cys1 L-Cysteine Lanthionine L,L-Lanthionine Cys1->Lanthionine Cys2 L-Cysteine Cys2->Lanthionine Dehyd_Ser Dehydrated L-Serine Dehyd_Ser->Lanthionine ROS ROS (e.g., H₂O₂, •OH) Lan_Sulfoxide This compound ROS->Lan_Sulfoxide Oxidation of Thioether Bridge

Formation of this compound.

This compound and Cellular Signaling

The formation of methionine sulfoxide is known to have significant implications for cellular function. The oxidation of methionine residues in proteins can lead to their misfolding, aggregation, and altered activity, which in turn can disrupt signaling pathways.[4] For instance, the oxidation of specific methionine residues can act as a molecular switch, modulating protein-protein interactions and enzyme kinetics.[5]

By analogy, the formation of this compound within proteins or as a free molecule could have similar consequences:

  • Altered Protein Structure and Function: The introduction of a sulfoxide group into a lanthionine crosslink within a protein would increase its polarity and could induce conformational changes, potentially leading to loss of function or gain of toxic function.

  • Disruption of Signaling Pathways: Lanthionine-containing peptides and proteins may be involved in various signaling cascades. Their oxidation could modulate these pathways, contributing to the cellular response to oxidative stress.

  • Interaction with Repair Enzymes: The cell possesses a robust system for repairing oxidized methionine residues, primarily through the action of methionine sulfoxide reductases (Msrs).[4][10] It is plausible that these or similar enzymes may recognize and reduce this compound, representing a novel aspect of the cellular antioxidant defense system.

The potential interplay between this compound and cellular signaling pathways is illustrated below:

G Oxidative_Stress Oxidative Stress (Increased ROS) Lanthionine L,L-Lanthionine Oxidative_Stress->Lanthionine Oxidation Lan_Sulfoxide This compound Lanthionine->Lan_Sulfoxide Protein_Dysfunction Altered Protein Structure & Function Lan_Sulfoxide->Protein_Dysfunction Msr_System Methionine Sulfoxide Reductase (Msr) System Lan_Sulfoxide->Msr_System Potential Reduction Signaling_Disruption Disrupted Cellular Signaling Protein_Dysfunction->Signaling_Disruption Cellular_Damage Cellular Damage & Disease Progression Signaling_Disruption->Cellular_Damage Msr_System->Lanthionine Repair

Potential Role of this compound in Cellular Signaling.

Experimental Protocols for the Detection and Quantification of this compound

The detection and quantification of this compound require sensitive and specific analytical techniques. Methodologies developed for the analysis of methionine sulfoxide can be adapted for this purpose.

Sample Preparation

Biological samples (e.g., plasma, tissue homogenates, protein extracts) need to be processed to extract and concentrate the analyte of interest.

Protocol for Protein Hydrolysis:

  • Protein Precipitation: Precipitate proteins from the sample using a suitable method (e.g., trichloroacetic acid or acetone precipitation).

  • Washing: Wash the protein pellet to remove contaminants.

  • Hydrolysis: Hydrolyze the protein pellet under acidic conditions (e.g., 6 M HCl at 110°C for 24 hours) to release individual amino acids.

  • Neutralization and Derivatization: Neutralize the hydrolysate and derivatize the amino acids to enhance their volatility and detection by gas chromatography or liquid chromatography.

Analytical Techniques

Mass spectrometry-based methods offer the highest sensitivity and specificity for the detection of modified amino acids.

Analytical TechniqueDescriptionAdvantagesDisadvantages
Gas Chromatography-Mass Spectrometry (GC-MS) Separates volatile derivatives of amino acids based on their boiling points and detects them by mass spectrometry.[11][12]High resolution and sensitivity.Requires derivatization of the analyte.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Separates amino acids in their native or derivatized form by liquid chromatography and detects them using tandem mass spectrometry.[13][14]High sensitivity and specificity; suitable for complex mixtures.Can be affected by matrix effects.

Table 1: Comparison of Analytical Techniques for this compound Detection.

An exemplary experimental workflow for the detection of this compound is outlined below:

G Start Biological Sample (e.g., Plasma, Tissue) Protein_Extraction Protein Extraction & Precipitation Start->Protein_Extraction Hydrolysis Acid Hydrolysis (6 M HCl, 110°C) Protein_Extraction->Hydrolysis Derivatization Derivatization (e.g., with AQC) Hydrolysis->Derivatization LC_MS LC-MS/MS Analysis Derivatization->LC_MS Data_Analysis Data Analysis & Quantification LC_MS->Data_Analysis

References

The Toxicological Profile of L,L-Lanthionine Sulfoxide: A Review of Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary

This technical guide explores the potential toxicological profile of L,L-Lanthionine sulfoxide by examining the known toxicity of related sulfur-containing amino acids, with a primary focus on L-methionine-dl-sulfoxide. While direct experimental data for this compound is scarce, the metabolic pathways and cytotoxic effects observed for similar compounds provide a foundational understanding for future toxicological assessments. This document summarizes quantitative toxicity data, details relevant experimental protocols, and visualizes key metabolic and toxicity pathways.

Toxicological Profile of L-methionine-dl-sulfoxide

L-methionine-dl-sulfoxide (MetO) is an oxidative metabolite of the essential amino acid L-methionine.[1] Its toxicological profile has been characterized in isolated mouse hepatocytes, revealing gender-dependent cytotoxicity and a mechanism linked to glutathione (GSH) depletion.[1]

Quantitative Toxicity Data

The cytotoxicity of L-methionine-dl-sulfoxide was assessed in male mouse hepatocytes. The key quantitative findings are summarized below.

ParameterConcentrationTime PointObservation
Cell Viability (Trypan Blue Exclusion)20 mM MetO3 hoursDecreased cell viability compared to control.[1]
Cell Viability (Trypan Blue Exclusion)30 mM MetO3 hoursDecreased cell viability compared to control.[1]
LDH Leakage20 mM MetO3 hoursIncreased LDH leakage compared to control.[1]
LDH Leakage30 mM MetO3 hoursIncreased LDH leakage compared to control.[1]
GSH Depletion20 mM MetO3 hoursSignificant depletion of glutathione.[1]
GSH Depletion30 mM MetO2 hoursSignificant depletion of glutathione.[1]
GSSG Formation20-30 mM MetO2-3 hoursNo significant formation of glutathione disulfide (GSSG).[1]

Note: No significant cytotoxicity or GSH depletion was observed at a concentration of 10 mM MetO.[1]

Mechanism of Toxicity

The toxicity of L-methionine-dl-sulfoxide in male mouse hepatocytes is primarily mediated by its transamination (TA).[1] This metabolic process leads to the formation of metabolites that are reactive towards glutathione, resulting in its depletion without a corresponding increase in GSSG.[1] This suggests that the toxic metabolites form adducts with GSH. The proposed toxic metabolite is 2-keto-4-(methylsulfinyl)butyric acid, an analog of the keto-acid formed from methionine transamination.[1]

MetO L-methionine-dl-sulfoxide TA Transamination MetO->TA ReactiveMetabolite 2-keto-4-(methylsulfinyl)butyric acid TA->ReactiveMetabolite GSH_Adduct GSH-Reactive Metabolite Adducts ReactiveMetabolite->GSH_Adduct GSH Glutathione (GSH) GSH->GSH_Adduct Depletion GSH Depletion GSH_Adduct->Depletion Cytotoxicity Cytotoxicity Depletion->Cytotoxicity

Proposed mechanism of L-methionine-dl-sulfoxide toxicity.
Experimental Protocols

The following protocols were utilized in the study of L-methionine-dl-sulfoxide toxicity in mouse hepatocytes[1]:

1.3.1. Hepatocyte Isolation and Incubation

  • Hepatocytes were isolated from male mice.

  • Cells were incubated at 37°C with varying concentrations of L-methionine-dl-sulfoxide (0-30 mM) for up to 5 hours.

1.3.2. Cytotoxicity Assays

  • Trypan Blue Exclusion Assay: Cell viability was assessed by the ability of cells to exclude the trypan blue dye.

  • Lactate Dehydrogenase (LDH) Leakage Assay: Cytotoxicity was determined by measuring the amount of LDH released into the medium from damaged cells.

1.3.3. Glutathione Status Assessment

  • Cellular levels of reduced glutathione (GSH) and oxidized glutathione (GSSG) were measured to determine the oxidative stress status.

1.3.4. Metabolite Analysis

  • An HPLC method was developed to measure the cellular concentrations of Met-d-O, Met-l-O, and Met in hepatocytes exposed to MetO to understand its uptake and metabolism.

cluster_prep Cell Preparation cluster_exposure Exposure cluster_assays Toxicity & Metabolism Assessment Hepatocyte_Isolation Hepatocyte Isolation (Male Mice) Incubation Incubation with L-methionine-dl-sulfoxide (0-30 mM, 0-5h) Hepatocyte_Isolation->Incubation TB_Assay Trypan Blue Exclusion Incubation->TB_Assay LDH_Assay LDH Leakage Assay Incubation->LDH_Assay GSH_Analysis GSH/GSSG Measurement Incubation->GSH_Analysis HPLC_Analysis HPLC for MetO/Met Levels Incubation->HPLC_Analysis

Experimental workflow for assessing L-methionine-dl-sulfoxide toxicity.

Biological Role and Potential Toxicity of Lanthionine

Lanthionine, the parent compound of this compound, is a nonproteinogenic amino acid formed from the condensation of two cysteine molecules.[2][3] While not directly the sulfoxide, its biological activities provide context for the potential roles of its derivatives.

Lanthionine as a Uremic Toxin

Lanthionine has been identified as a potential uremic toxin, accumulating in the blood of patients with uremia.[2][3] Its concentration is significantly elevated in hemodialysis patients compared to healthy individuals.[2]

Inhibition of Hydrogen Sulfide (H₂S) Production

A key proposed mechanism of lanthionine's toxicity is its interference with hydrogen sulfide (H₂S) biosynthesis.[2][3] Lanthionine inhibits the enzyme cystathionine-β-synthase (CBS), a key enzyme in the transsulfuration pathway that produces H₂S.[2][3] This inhibition can lead to decreased H₂S levels, which is significant given the role of H₂S as a gaseous signaling molecule with protective effects in the cardiovascular system.

Lanthionine Lanthionine CBS Cystathionine-β-synthase (CBS) Lanthionine->CBS H2S_Production H₂S Production CBS->H2S_Production Cysteine Cysteine Cysteine->CBS Homocysteine Homocysteine Homocysteine->CBS

Inhibitory effect of Lanthionine on H₂S production via CBS.

Inferences for the Toxicological Profile of this compound

Based on the data from related compounds, the following points can be considered for the potential toxicological profile of this compound:

  • Potential for Cytotoxicity: Similar to L-methionine-dl-sulfoxide, this compound could exhibit cytotoxicity at high concentrations, potentially through mechanisms involving the depletion of cellular antioxidants like glutathione.

  • Role of Metabolism: The toxicity of this compound is likely dependent on its metabolic fate. Transamination or other metabolic pathways could lead to the formation of reactive intermediates.

  • Stereochemistry: The specific stereochemistry (L,L) may influence its interaction with enzymes and its subsequent metabolism and toxicity, which could differ from the dl-mixture of methionine sulfoxide.

  • Impact on Sulfur Amino Acid Metabolism: Given the inhibitory effects of lanthionine on H₂S production, it is plausible that this compound could also interfere with sulfur amino acid metabolism, although this requires experimental verification.

Future Directions

To establish a definitive toxicological profile for this compound, the following studies are recommended:

  • In vitro cytotoxicity screening: Utilizing various cell lines to determine cytotoxic concentrations (e.g., IC50).

  • Mechanistic studies: Investigating the effects on cellular glutathione levels, mitochondrial function, and the generation of reactive oxygen species.

  • Metabolic profiling: Identifying the metabolic products of this compound to understand its biotransformation.

  • In vivo toxicity studies: Acute and repeated dose toxicity studies in animal models to determine key toxicological parameters such as LD50 and NOAEL.

References

The Architecture of Nature's Nanomachines: A Technical Guide to the Biosynthesis and Oxidation of Lanthionine-Containing Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Lanthionine-containing peptides, or lantibiotics, represent a class of ribosomally synthesized and post-translationally modified peptides (RiPPs) with potent biological activities. Their unique structural feature, the thioether cross-link of lanthionine or methyllanthionine, imparts significant conformational stability and resistance to proteolysis, making them attractive candidates for therapeutic development. This guide provides an in-depth exploration of the intricate biosynthetic pathways responsible for their creation and the oxidative processes that can impact their function.

The Core Blueprint: Biosynthesis of Lanthionine-Containing Peptides

The biosynthesis of lantibiotics is a remarkable example of nature's ability to generate complex molecular architectures. It begins with the ribosomal synthesis of a linear precursor peptide, termed the prepeptide, which consists of an N-terminal leader peptide and a C-terminal core peptide. The leader peptide serves as a recognition motif for the biosynthetic machinery and keeps the peptide inactive until its removal after modification and transport. The core peptide is the region that undergoes extensive post-translational modifications to yield the mature, biologically active lantibiotic.[1][2]

The maturation process can be broadly categorized into four classes based on the enzymes involved in the key modification steps: dehydration and cyclization.

Class I Lantibiotics: A Two-Enzyme System

Class I lantibiotic biosynthesis is characterized by the sequential action of two distinct enzymes: a dehydratase (LanB) and a cyclase (LanC).

  • Dehydration by LanB: The LanB enzyme is responsible for the dehydration of specific serine and threonine residues within the core peptide to form dehydroalanine (Dha) and dehydrobutyrine (Dhb), respectively.[3]

  • Cyclization by LanC: Following dehydration, the LanC enzyme, a zinc-dependent cyclase, catalyzes the intramolecular Michael-type addition of cysteine thiols to the newly formed dehydroamino acids.[2] This stereospecific reaction results in the formation of the characteristic lanthionine (from Dha and Cys) and methyllanthionine (from Dhb and Cys) thioether bridges.

Class_I_Biosynthesis cluster_ribosome Ribosome cluster_modification Post-Translational Modification cluster_final Maturation & Export Prepeptide Prepeptide Dehydrated_Peptide Dehydrated_Peptide Prepeptide->Dehydrated_Peptide LanB (Dehydratase) -H2O Modified_Prepeptide Modified_Prepeptide Dehydrated_Peptide->Modified_Prepeptide LanC (Cyclase) + Cys Thiol Mature_Lantibiotic Mature_Lantibiotic Modified_Prepeptide->Mature_Lantibiotic Protease (e.g., NisP) Leader Peptide Cleavage & Export (e.g., NisT)

Class II, III, and IV Lantibiotics: Multifunctional Enzymes

In contrast to the two-enzyme system of Class I, the subsequent classes utilize large, multifunctional enzymes to carry out both dehydration and cyclization.

  • Class II (LanM): A single, bifunctional enzyme, LanM, is responsible for both the dehydration of serine/threonine residues and the subsequent cyclization with cysteine residues.[4]

  • Class III (LanKC) and Class IV (LanL): These classes also employ single, large enzymes. However, the mechanism of dehydration differs. LanKC and LanL enzymes possess a kinase domain that phosphorylates serine and threonine residues, followed by elimination of the phosphate group to generate the dehydroamino acids. The cyclization is then catalyzed by a cyclase domain within the same protein.[5]

Quantitative Insights into Lanthipeptide Biosynthesis

The efficiency of lanthipeptide biosynthesis is a critical parameter for both fundamental research and potential biotechnological applications. Kinetic analysis of the synthetase enzymes provides valuable insights into their catalytic mechanisms and substrate specificities.

EnzymeLantibiotic SystemSubstrateKinetic ParameterValueReference
ProcM ProchlorosinProcA3.3 variant Zk7 (A' ring formation)34 min-1[6]
k8 (B' ring formation)16 min-1[6]
NisT NisinNisAApparent Secretion RateModulated by NisB and NisC[7]

The Impact of Oxidation on Lanthionine-Containing Peptides

The thioether bridges of lanthionine and methyllanthionine residues are susceptible to oxidation, which can significantly impact the biological activity of the peptide. Oxidation typically converts the sulfur atom to a sulfoxide, altering the chemical properties and conformation of the lanthionine ring.

A prominent example is the oxidation of nisin A, a widely used food preservative. Mild oxidation of nisin A results in the addition of multiple oxygen atoms, corresponding to the oxidation of its five lanthionine rings, two methionines, and two histidines.[8][9] This oxidation leads to a complete loss of its bactericidal activity. Mechanistic studies have revealed that while oxidized nisin can still self-assemble into complexes, it loses its ability to bind to Lipid II, the crucial molecular target for its antimicrobial action.[8] Similar effects have been observed with the oxidation of gallidermin, another lantibiotic that shares structural homology with the N-terminal region of nisin.[2]

Oxidation_Effect Active_Lantibiotic Active Lantibiotic (e.g., Nisin) Oxidized_Lantibiotic Oxidized Lantibiotic (Lanthionine Sulfoxide) Active_Lantibiotic->Oxidized_Lantibiotic Oxidation (e.g., H2O2) Lipid_II Lipid II Target Active_Lantibiotic->Lipid_II Binds No_Binding Binding Inhibited Oxidized_Lantibiotic->No_Binding Cell_Death Bacterial Cell Death Lipid_II->Cell_Death Leads to

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of lanthionine-containing peptides.

In Vitro Reconstitution of Lantibiotic Biosynthesis (Lacticin 481)

This protocol describes the in vitro synthesis of lacticin 481 using the purified LctM enzyme and its precursor peptide, LctA.

  • Expression and Purification of LctM and LctA:

    • The genes for LctM and LctA are cloned into suitable expression vectors (e.g., pET vectors) and transformed into E. coli BL21(DE3) cells.

    • Protein expression is induced with IPTG at a suitable temperature (e.g., 25°C).

    • LctM and LctA are purified from the cell lysate using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).[10]

  • In Vitro Modification Reaction:

    • A reaction mixture is prepared containing purified LctA (e.g., 20 µM), LctM (e.g., 2 µM), ATP (e.g., 2.5 mM), MgCl₂ (e.g., 10 mM), and a reducing agent like TCEP (e.g., 1 mM) in a suitable buffer (e.g., HEPES, pH 7.5).

    • The reaction is incubated at a temperature optimal for LctM activity (e.g., 37°C) for a specified time (e.g., 4 hours).[10]

  • Analysis of Modification:

    • The reaction products are analyzed by mass spectrometry (e.g., MALDI-TOF or ESI-MS) to confirm the dehydration and cyclization events, which are observed as specific mass losses.[10]

Mild Oxidation of Lantibiotics (Nisin and Gallidermin)

This protocol details a method for the controlled oxidation of lantibiotics.

  • Preparation of Oxidation Solution:

    • Dissolve the lantibiotic (nisin A or gallidermin) in deionized water to a concentration of 1 mg/ml.

    • In a microcentrifuge tube, combine 1250 µl of the lantibiotic solution, 125 µl of acetic acid (99%), and 30 µl of hydrogen peroxide (30%).[2]

  • Oxidation Reaction:

    • Mix the solution thoroughly, cap the tube, and incubate at room temperature for approximately 16 hours.[2]

  • Sample Preparation for Analysis:

    • Dry the sample under vacuum.

    • Resuspend the dried sample in a suitable solvent (e.g., 20% acetonitrile in water) for subsequent analysis.[2]

Analysis of Oxidized Lantibiotics by Mass Spectrometry

High-resolution mass spectrometry is a powerful tool for characterizing oxidized lantibiotics.

  • Sample Preparation:

    • Purify the oxidized peptide using reversed-phase high-performance liquid chromatography (RP-HPLC).

    • Dissolve the purified, oxidized peptide in a solvent compatible with mass spectrometry (e.g., 50% acetonitrile/water with 0.1% formic acid).

  • Mass Spectrometry Analysis:

    • Utilize a high-resolution mass spectrometer, such as a Fourier Transform Ion Cyclotron Resonance (FT-ICR) or Orbitrap instrument, to obtain accurate mass measurements.

    • The addition of oxygen atoms to the peptide will result in a mass increase of 15.9949 Da per oxygen atom. By comparing the mass of the oxidized peptide to the unmodified peptide, the number of incorporated oxygen atoms can be determined.[8]

    • Tandem mass spectrometry (MS/MS) can be used to fragment the oxidized peptide and localize the sites of oxidation.

Experimental_Workflow cluster_biosynthesis Biosynthesis & Purification cluster_modification_analysis Modification & Analysis cluster_activity Activity Assessment Expression Heterologous Expression (e.g., E. coli) Purification Affinity & RP-HPLC Purification Expression->Purification Oxidation Controlled Oxidation Purification->Oxidation Analysis Mass Spectrometry (MS) NMR Spectroscopy Oxidation->Analysis Bioassay Antimicrobial Activity Assay (MIC) Analysis->Bioassay

Conclusion

The biosynthesis of lanthionine-containing peptides is a sophisticated process involving a dedicated suite of enzymes that perform remarkable chemical transformations on ribosomally synthesized precursors. Understanding these pathways not only provides fundamental insights into natural product biosynthesis but also opens avenues for the bioengineering of novel therapeutic agents. The susceptibility of the lanthionine thioether to oxidation is a critical consideration for the development and formulation of these peptides as drugs, as it can lead to a loss of biological activity. The detailed methodologies and quantitative data presented in this guide offer a valuable resource for researchers and drug development professionals working to harness the therapeutic potential of this unique class of natural products.

References

Methodological & Application

Application Note: Analytical Strategies for the Detection and Characterization of L,L-Lanthionine Sulfoxide in Proteins

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lanthionine (Lan) is a non-proteinogenic amino acid characterized by a thioether linkage between two alanine residues. It is a key structural component of lantibiotics, a class of ribosomally synthesized and post-translationally modified peptides with potent antimicrobial properties. The stereochemistry of the lanthionine bridge is crucial for the biological activity of these peptides. One of the common stereoisomers found in nature is L,L-lanthionine.

Similar to methionine, the thioether group of lanthionine is susceptible to oxidation, which can lead to the formation of lanthionine sulfoxide. This modification can significantly impact the structure and function of lanthionine-containing proteins and peptides. For instance, oxidation of the lanthionine residues in the lantibiotic nisin has been shown to result in a loss of its bactericidal activity[1][2]. Therefore, sensitive and specific analytical methods are required for the detection and quantification of L,L-lanthionine sulfoxide to ensure the quality, stability, and efficacy of therapeutic proteins and peptides that may contain this modification.

This application note outlines analytical methodologies for the identification and characterization of this compound in protein samples, drawing parallels from established methods for methionine sulfoxide and lanthionine stereoisomer analysis.

Analytical Challenges

The detection of this compound in proteins presents several analytical challenges:

  • Stereoisomeric Complexity: Lanthionine can exist in different stereoisomeric forms, and the sulfoxide formation adds another chiral center, leading to potential diastereomers.

  • Low Abundance: Lanthionine itself is a post-translational modification and its oxidized form may be present in very low quantities.

  • Lack of Specific Reagents: Unlike methionine sulfoxide, for which specific reducing enzymes (methionine sulfoxide reductases) are available for analytical purposes, there are no known enzymes for the specific reduction of lanthionine sulfoxide[3].

Proposed Analytical Workflow

A multi-step analytical workflow is proposed for the comprehensive analysis of this compound in proteins. This workflow combines enzymatic digestion, chromatographic separation, and mass spectrometric detection.

Analytical_Workflow cluster_0 Sample Preparation cluster_1 Chromatographic Separation cluster_2 Mass Spectrometry Analysis cluster_3 Data Analysis cluster_4 Confirmation (Optional) Protein_Sample Protein Sample Enzymatic_Digestion Enzymatic Digestion (e.g., Trypsin, Glu-C) Protein_Sample->Enzymatic_Digestion LC Liquid Chromatography (Reversed-Phase or HILIC) Enzymatic_Digestion->LC MS High-Resolution Mass Spectrometry (e.g., Orbitrap, FT-ICR) LC->MS MSMS Tandem Mass Spectrometry (MS/MS) MS->MSMS Data_Analysis Peptide Mapping & PTM Identification MSMS->Data_Analysis Hydrolysis Acid Hydrolysis Data_Analysis->Hydrolysis Derivatization Derivatization (e.g., Marfey's Reagent) Hydrolysis->Derivatization Chiral_Analysis Chiral HPLC or GC-MS Derivatization->Chiral_Analysis Lanthionine_Oxidation cluster_0 L,L-Lanthionine Residue in a Peptide cluster_1 Oxidation cluster_2 This compound Residue L_Lan Peptide-Ala-S-Ala-Peptide (L,L-Lanthionine) L_Lan_SO Peptide-Ala-S(O)-Ala-Peptide (this compound) L_Lan->L_Lan_SO Oxidation Oxidant Reactive Oxygen Species (e.g., H₂O₂)

References

Application Notes and Protocols for HPLC-Based Quantification of L,L-Lanthionine Sulfoxide in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L,L-Lanthionine sulfoxide is a naturally occurring, non-proteinogenic amino acid characterized by a thioether bond between two L-alanine residues, with the sulfur atom oxidized to a sulfoxide. This molecule is of growing interest in biomedical research due to its potential involvement in pathways related to oxidative stress and sulfur metabolism. Accurate quantification of this compound in biological matrices such as plasma, urine, and tissue homogenates is crucial for understanding its physiological and pathological roles.

These application notes provide a detailed protocol for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with pre-column derivatization and UV or fluorescence detection. The described methodology is based on established principles of amino acid analysis and is tailored for sensitivity and reproducibility in complex biological samples.

Biological Significance and Metabolic Pathway

L,L-Lanthionine is synthesized in mammals from two molecules of cysteine, a reaction that can be catalyzed by enzymes such as cystathionine-β-synthase (CBS) and cystathionine-γ-lyase (CSE) as part of the transsulfuration pathway.[1][2] The subsequent oxidation of the thioether in L,L-Lanthionine to this compound is likely mediated by reactive oxygen species (ROS) or enzymatic processes, similar to the oxidation of methionine to methionine sulfoxide.[3] The formation of lanthionine sulfoxide has also been identified as a post-translational modification in some bacterially produced peptides (lanthipeptides).[4][5] The accumulation of related sulfur-containing metabolites has been observed in certain disease states, such as uremia, highlighting the importance of their accurate measurement.[2]

Metabolic Pathway of this compound Proposed Metabolic Pathway of this compound Cys1 L-Cysteine Lan L,L-Lanthionine Cys1->Lan + H2S Cys2 L-Cysteine Cys2->Lan LanSO This compound Lan->LanSO Oxidation ROS Reactive Oxygen Species (ROS) ROS->LanSO Enzymes CBS / CSE Enzymes->Lan Catalysis

Caption: Proposed metabolic pathway for the formation of this compound.

Experimental Protocols

This section details the necessary steps for sample preparation, derivatization, and HPLC analysis for the quantification of this compound.

Sample Preparation from Biological Matrices

The goal of sample preparation is to remove proteins and other interfering substances from the biological sample.

a) Plasma/Serum:

  • Thaw frozen plasma or serum samples on ice.

  • To 100 µL of plasma, add 200 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 30 seconds.

  • Incubate at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Carefully collect the supernatant and transfer it to a new microcentrifuge tube.

  • Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried extract in 100 µL of 0.1 M HCl for subsequent derivatization.

b) Tissue Homogenates:

  • Weigh approximately 50-100 mg of frozen tissue.

  • Homogenize the tissue in 500 µL of ice-cold 0.1 M perchloric acid (PCA).

  • Centrifuge the homogenate at 15,000 x g for 10 minutes at 4°C.

  • Collect the supernatant.

  • Neutralize the supernatant by adding a calculated amount of 1 M potassium bicarbonate (KHCO₃) and centrifuge to remove the potassium perchlorate precipitate.

  • The neutralized supernatant is ready for derivatization.

Pre-Column Derivatization with o-Phthaldialdehyde (OPA)

OPA reacts with primary amines in the presence of a thiol to yield highly fluorescent isoindole derivatives, enabling sensitive detection.

Reagents:

  • Borate Buffer: 0.4 M boric acid adjusted to pH 10.2 with sodium hydroxide.

  • OPA Reagent: Dissolve 50 mg of o-phthaldialdehyde in 1.25 mL of methanol, then add 11.25 mL of the borate buffer and 50 µL of 3-mercaptopropionic acid. This reagent should be prepared fresh daily and protected from light.

  • This compound Standard: Prepare a 1 mM stock solution in 0.1 M HCl. Create a series of dilutions for the calibration curve (e.g., 1 µM to 100 µM).

Derivatization Procedure:

  • In a microcentrifuge tube, mix 20 µL of the prepared sample extract or standard solution with 80 µL of the OPA reagent.

  • Vortex briefly.

  • Allow the reaction to proceed for exactly 2 minutes at room temperature.

  • Immediately inject a defined volume (e.g., 20 µL) into the HPLC system. Note: Automated pre-column derivatization using an autosampler is highly recommended for improved precision and timing consistency.[6][7][8]

HPLC Instrumentation and Conditions

A standard reverse-phase HPLC system with a fluorescence or UV detector is suitable for this analysis.

ParameterRecommended Condition
HPLC Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A 0.1 M sodium acetate buffer, pH 7.2 with 5% tetrahydrofuran
Mobile Phase B Methanol
Gradient Elution 0-5 min: 10% B; 5-25 min: 10-50% B; 25-30 min: 50-80% B; 30-35 min: 80% B; 35-40 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 35°C
Detection Fluorescence: Excitation 340 nm, Emission 455 nm; UV: 338 nm[6]
Injection Volume 20 µL

Experimental Workflow

The overall process from sample collection to data analysis is outlined below.

Experimental Workflow HPLC Quantification Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (Plasma, Tissue) Precipitation Protein Precipitation (e.g., Acetonitrile) Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Drying Drying & Reconstitution Supernatant->Drying Derivatization Pre-Column Derivatization (OPA) Drying->Derivatization HPLC HPLC Separation (C18 Column) Derivatization->HPLC Detection Fluorescence/UV Detection HPLC->Detection Quantification Data Analysis & Quantification Detection->Quantification

Caption: Workflow for the quantification of this compound in biological samples.

Data Presentation and Quantification

Quantification is achieved by constructing a calibration curve from the peak areas of the derivatized this compound standards. The concentration in the biological samples is then determined by interpolation from this curve.

Table 1: HPLC Method Validation Parameters (Hypothetical Data)
ParameterResult
Linearity (r²) > 0.999
Limit of Detection (LOD) 0.5 µM
Limit of Quantification (LOQ) 1.5 µM
Intra-day Precision (%RSD) < 5%
Inter-day Precision (%RSD) < 8%
Recovery (%) 92 - 105%
Table 2: Quantification of this compound in Biological Samples (Hypothetical Data)
Sample TypeConditionThis compound Concentration (µM)
Human PlasmaHealthy Control (n=10)5.2 ± 1.3
Human PlasmaOxidative Stress Model (n=10)12.8 ± 3.1
Rat Brain TissueHealthy Control (n=5)2.1 ± 0.8 nmol/g tissue
Rat Brain TissueDisease Model (n=5)6.5 ± 1.9 nmol/g tissue

Conclusion

The described HPLC-based method with pre-column OPA derivatization provides a sensitive and reliable approach for the quantification of this compound in various biological samples. This protocol can be adapted and validated in individual laboratories to support research into the role of this and related sulfur-containing amino acids in health and disease. The use of automated derivatization is recommended to enhance throughput and reproducibility, making this method suitable for both basic research and larger-scale clinical studies.

References

Application Notes and Protocols for the Chemical Synthesis of L,L-Lanthionine Sulfoxide Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lanthionine and its derivatives are of significant interest in drug development and biological research due to their presence in lantibiotics, a class of potent antimicrobial peptides. The oxidation of the thioether bond in lanthionine to a sulfoxide can occur both synthetically and potentially as a metabolic process, impacting the biological activity and stability of lanthionine-containing molecules. The availability of pure L,L-Lanthionine sulfoxide standards is crucial for analytical method development, metabolic studies, and the characterization of novel therapeutic agents.

This document provides a detailed protocol for the chemical synthesis of this compound via the oxidation of L,L-Lanthionine. The protocol covers the synthesis, purification, and characterization of the sulfoxide standard.

Data Presentation

Table 1: Summary of Expected Products and Chromatographic Behavior

CompoundMolecular Weight ( g/mol )Expected Elution Order in Cation-Exchange Chromatography
L,L-Lanthionine208.253
This compound 224.25 2
L,L-Lanthionine Sulfone240.251

Note: The elution order is based on the general principle that more polar or more highly charged molecules will elute differently in ion-exchange chromatography. The sulfone is expected to be the most polar, followed by the sulfoxide, and then the parent lanthionine.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the oxidation of L,L-Lanthionine to this compound using hydrogen peroxide in an acidic medium.

Materials:

  • L,L-Lanthionine

  • 30% (w/w) Hydrogen Peroxide (H₂O₂)

  • Hydrochloric Acid (HCl), 1 N

  • Deionized Water

  • Sodium bisulfite (quenching agent)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or water bath

  • pH meter

Procedure:

  • Dissolution of L,L-Lanthionine: In a 100 mL round-bottom flask, dissolve 1.0 g of L,L-Lanthionine in 20 mL of 0.8 N HCl. Gentle warming (30-40 °C) may be required to achieve complete dissolution.

  • Initiation of Oxidation: Add 1.1 mL of 30% H₂O₂ to the solution while stirring. This creates a 6% H₂O₂ concentration in the reaction mixture[1].

  • Reaction: Heat the reaction mixture to 50-60°C for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Note: Higher temperatures (e.g., 100°C) can lead to the formation of the sulfone byproduct[1].

  • Quenching the Reaction: After the desired reaction time, cool the mixture to room temperature. Slowly add a 10% aqueous solution of sodium bisulfite dropwise until the excess peroxide is quenched (test with peroxide test strips).

  • Neutralization and Preparation for Purification: Neutralize the reaction mixture to approximately pH 7.0 by the slow addition of a suitable base (e.g., 1 M NaOH). The neutralized solution is then ready for purification.

Protocol 2: Purification of this compound by Ion-Exchange Chromatography

This protocol outlines the separation of this compound from the unreacted L,L-Lanthionine and the L,L-Lanthionine sulfone byproduct using cation-exchange chromatography.

Materials:

  • Strong cation-exchange resin (e.g., Dowex 50WX8)

  • Chromatography column

  • Elution buffers:

    • Buffer A: 0.2 M Sodium Citrate, pH 3.0

    • Buffer B: 0.2 M Sodium Citrate, pH 5.0

    • Buffer C: 1.0 M Ammonium Hydroxide

  • Fraction collector

  • Ninhydrin solution for detection

Procedure:

  • Column Packing and Equilibration: Pack a chromatography column with the cation-exchange resin. Equilibrate the column by washing with 3-5 column volumes of deionized water, followed by 3-5 column volumes of Buffer A.

  • Sample Loading: Dilute the neutralized reaction mixture from Protocol 1 with an equal volume of Buffer A and load it onto the equilibrated column.

  • Elution:

    • Wash the column with 2-3 column volumes of Buffer A to elute any highly polar, non-retained impurities.

    • Elute the bound amino acids using a stepwise or linear gradient of increasing pH and ionic strength. A suggested starting point is a stepwise gradient:

      • Elute with Buffer A to remove any remaining early-eluting impurities. The sulfone, being more polar, is expected to elute first.

      • Switch to Buffer B to elute the this compound.

      • Finally, elute the unreacted L,L-Lanthionine with Buffer C.

  • Fraction Collection and Analysis: Collect fractions throughout the elution process. Analyze the fractions for the presence of amino acids using the ninhydrin test or by monitoring the absorbance at 220 nm.

  • Pooling and Desalting: Pool the fractions containing the pure this compound. Desalt the pooled fractions by a suitable method such as solid-phase extraction or by adjusting the pH and inducing crystallization.

  • Lyophilization: Lyophilize the desalted product to obtain the pure this compound as a white solid.

Protocol 3: Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by mass spectrometry and NMR spectroscopy.

  • Mass Spectrometry (MS):

    • Method: Electrospray ionization (ESI) mass spectrometry in positive ion mode.

    • Expected Result: A prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 225.07.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Method: ¹H and ¹³C NMR spectroscopy in D₂O.

    • Expected ¹H NMR Features: The ¹H NMR spectrum is expected to show complex multiplets for the α- and β-protons of the two alanine moieties. The chemical shifts of the protons adjacent to the sulfoxide group will be shifted downfield compared to the parent lanthionine.

    • Expected ¹³C NMR Features: The ¹³C NMR spectrum will show distinct signals for the carboxyl, α-carbon, and β-carbon atoms. The β-carbon atoms attached to the sulfoxide will be significantly shifted downfield compared to the corresponding carbons in L,L-Lanthionine.

Mandatory Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification start Start with L,L-Lanthionine dissolve Dissolve in 0.8 N HCl start->dissolve oxidize Add 30% H2O2 (to 6% final conc.) Heat to 50-60°C dissolve->oxidize quench Cool and Quench with Sodium Bisulfite oxidize->quench neutralize Neutralize to pH 7.0 quench->neutralize load Load onto Cation-Exchange Column neutralize->load elute_sulfone Elute with Buffer A (pH 3.0) (L,L-Lanthionine Sulfone) load->elute_sulfone elute_sulfoxide Elute with Buffer B (pH 5.0) (this compound) elute_sulfone->elute_sulfoxide elute_lanthionine Elute with Buffer C (NH4OH) (L,L-Lanthionine) elute_sulfoxide->elute_lanthionine pool_desalt Pool Fractions and Desalt elute_sulfoxide->pool_desalt lyophilize Lyophilize pool_desalt->lyophilize final_product Pure this compound lyophilize->final_product

Caption: Experimental workflow for the synthesis and purification of this compound.

Signaling_Pathway cluster_oxidation Oxidation Reaction cluster_separation Chromatographic Separation lanthionine L,L-Lanthionine (Thioether) sulfoxide This compound (Sulfoxide) lanthionine->sulfoxide + H2O2 sulfone L,L-Lanthionine Sulfone (Sulfone) sulfoxide->sulfone + H2O2 (excess/harsh conditions) mixture Reaction Mixture separation Cation-Exchange Chromatography mixture->separation product1 L,L-Lanthionine Sulfone separation->product1 Elution 1 product2 This compound separation->product2 Elution 2 product3 L,L-Lanthionine separation->product3 Elution 3

Caption: Logical relationship of oxidation products and their chromatographic separation.

References

Applications of L,L-Lanthionine Sulfoxide in Lantibiotic Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lantibiotics are a class of ribosomally synthesized and post-translationally modified peptides (RiPPs) characterized by the presence of thioether cross-links in the form of lanthionine (Lan) and methyllanthionine (MeLan) residues. These structural motifs are crucial for their potent antimicrobial activity against a broad spectrum of Gram-positive bacteria. A key area of investigation in lantibiotic research is the chemical stability of these molecules, particularly their susceptibility to oxidation. The sulfur atom within the lanthionine bridge can be oxidized to form a sulfoxide, a modification that has profound implications for the biological activity of the lantibiotic.

This document provides detailed application notes and experimental protocols relevant to the study of L,L-lanthionine sulfoxide in the context of lantibiotic research, with a focus on the well-characterized lantibiotic, nisin.

Application Notes

Probing Structure-Activity Relationships

The targeted oxidation of lanthionine residues to this compound serves as a powerful tool to investigate the structure-activity relationships (SAR) of lantibiotics. By comparing the biological activity of the native and oxidized forms, researchers can elucidate the critical role of the thioether linkage in the mechanism of action.

Key Findings:

  • Inactivation of Antimicrobial Activity: Oxidation of the lanthionine rings in nisin A leads to a complete loss of its bactericidal activity.[1] This has been demonstrated against various bacterial strains, including Micrococcus luteus, Staphylococcus aureus, and Streptococcus pneumoniae.[1]

  • Disruption of Lipid II Binding: The loss of activity is attributed to the inability of the oxidized nisin to bind to Lipid II, the essential precursor for bacterial cell wall biosynthesis.[1] This interaction is a critical first step in the pore-forming mechanism of nisin.

  • No Antagonistic Effect: Oxidized nisin does not act as a competitive inhibitor of native nisin, as its presence does not affect the bactericidal activity of the unmodified antibiotic.[1]

Investigating Drug Stability and Formulation

The susceptibility of lanthionine residues to oxidation is a critical consideration in the development of lantibiotics as therapeutic agents. Understanding the conditions that promote sulfoxide formation is essential for designing stable formulations with a long shelf-life.

Considerations for Drug Development:

  • Oxidative Stress: The presence of oxidizing agents in the formulation or at the site of infection could lead to the inactivation of the lantibiotic.

  • Storage Conditions: Proper storage conditions, including the exclusion of oxygen and light, may be necessary to prevent oxidative degradation.

  • Pharmacokinetics and Pharmacodynamics: The potential for in vivo oxidation should be considered during pharmacokinetic and pharmacodynamic studies to accurately assess the drug's efficacy.[1]

Quantitative Data

The following table summarizes the minimum inhibitory concentrations (MICs) of nisin A and its oxidized form against various bacterial strains, demonstrating the dramatic impact of lanthionine sulfoxide formation on antimicrobial activity.

LantibioticBacterial StrainMIC (µg/mL)
Nisin A Micrococcus luteus6.25[1]
Oxidized Nisin A Micrococcus luteus> 250[1]
Nisin A Staphylococcus aureus31.25[1]
Oxidized Nisin A Staphylococcus aureus> 250[1]
Nisin A Streptococcus pneumoniae31.25[1]
Oxidized Nisin A Streptococcus pneumoniae> 250[1]

Experimental Protocols

Protocol 1: Oxidation of Nisin A

This protocol describes a mild oxidation method to convert the lanthionine residues in nisin A to their corresponding sulfoxides.

Materials:

  • Nisin A

  • Deionized water

  • Acetic acid (99%)

  • Hydrogen peroxide (30%)

  • Acetonitrile (ACN)

  • 1.5 mL microcentrifuge tubes

  • Vacuum concentrator

Procedure:

  • Prepare a 1 mg/mL solution of nisin A in deionized water.

  • In a 1.5 mL microcentrifuge tube, combine:

    • 1250 µL of the nisin A solution

    • 125 µL of acetic acid

    • 30 µL of hydrogen peroxide

  • Mix the solution thoroughly, cap the tube, and wrap it with parafilm.

  • Incubate the reaction mixture at room temperature for approximately 16 hours.

  • Dry the sample completely using a vacuum concentrator at room temperature.

  • Resuspend the dried, oxidized nisin A in 1 mL of a 20/80 (v/v) acetonitrile-water solution.

  • The oxidized product can be purified by reverse-phase HPLC. Oxidized nisin A typically elutes at a lower percentage of solvent B (acetonitrile with 0.1% TFA) compared to the native form. For example, under specific conditions, oxidized nisin A eluted at ~57% solvent B.[1]

Protocol 2: Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines a quantitative method to determine the MIC of native and oxidized nisin A.

Materials:

  • Nisin A and Oxidized Nisin A (e.g., 250 µg/mL stock solutions)

  • 50% Acetonitrile (ACN) in water (for dilutions)

  • 48-well polypropylene plate

  • Todd-Hewitt Broth (THB)

  • Nutrient Agar

  • Todd-Hewitt-Yeast Extract (THyex) broth

  • Bacterial strains (M. luteus, S. aureus, S. pneumoniae)

  • Candle jar and incubator (37°C)

Procedure:

  • Perform a two-fold serial dilution of nisin A and oxidized nisin A in a 48-well plate using 50% ACN as the diluent. Start with a 10 µL volume of a 250 µg/mL stock solution. Include a negative control with 50% ACN only.

  • Prepare the top agar by mixing 30 g/L THB and 7.5 g/L nutrient agar. Cool to 42°C in a water bath.

  • Grow the bacterial cultures in THyex broth to an optical density at 600 nm (OD600) of 0.6.

  • Dilute the bacterial culture 100-fold in fresh THyex medium.

  • Add 400 µL of the diluted bacterial culture to 10 mL of the cooled top agar to achieve a final concentration of approximately 10^5 CFU/mL.

  • Add 190 µL of the inoculated top agar to each well of the 48-well plate containing the diluted lantibiotic samples (final volume will be 200 µL).

  • Cover the plate and incubate it inverted in a candle jar at 37°C overnight.

  • The MIC is defined as the lowest concentration of the lantibiotic that shows no visible bacterial growth.[1]

Protocol 3: Thin-Layer Chromatography (TLC) Lipid II Binding Assay

This protocol provides a method to qualitatively assess the binding of native and oxidized nisin A to the bacterial cell wall precursor, Lipid II.

Materials:

  • Nisin A and Oxidized Nisin A

  • Lipid II

  • Tris-HCl buffer (pH 7.5) containing 0.2% Triton X-100, 26 mM MgCl2, and 50 mM CaCl2

  • tert-Butanol/6 M Pyridine Acetate (PyOAc) (2:1, v/v)

  • Chloroform/Methanol (1:1, v/v)

  • Silica TLC plates

  • TLC developing solvent: Chloroform/Methanol/Water/Ammonia (88:48:10:1, v/v/v/v)

  • Iodine vapor, phosphomolybdic acid (PMA), or KMnO4 stain for visualization

Procedure:

  • In a small glass vial, incubate Lipid II (e.g., 1 equivalent in 30 µL of Tris-HCl buffer) with varying equivalents of nisin A or oxidized nisin A (e.g., 0.5, 1, 2 equivalents in 30 µL of water) for 1 hour at room temperature.

  • Include control samples containing only Lipid II, only nisin A, and only oxidized nisin A.

  • Extract the reaction mixture with 100 µL of t-Butanol/6 M PyOAc.

  • Dry the organic phase under reduced pressure (e.g., using a vacuum centrifuge).

  • Redissolve the dried residue in 30-60 µL of Chloroform/Methanol (1:1).

  • Spot the redissolved samples onto a silica TLC plate.

  • Develop the TLC plate using the specified solvent system.

  • Visualize the spots using iodine vapor, PMA, or KMnO4 stain.

  • Binding of the lantibiotic to Lipid II will result in a complex that migrates differently on the TLC plate compared to Lipid II alone. A lack of a shifted spot for oxidized nisin A indicates a loss of binding affinity.

Visualizations

experimental_workflow cluster_oxidation Oxidation of Nisin A cluster_analysis Analysis of Oxidized Nisin A cluster_outcome Expected Outcome nisin Nisin A Solution incubation Incubate 16h at RT nisin->incubation reagents H2O2 + Acetic Acid reagents->incubation drying Vacuum Dry incubation->drying resuspend Resuspend in ACN/H2O drying->resuspend hplc HPLC Purification resuspend->hplc mic MIC Assay hplc->mic tlc TLC Lipid II Binding Assay hplc->tlc ms Mass Spectrometry hplc->ms loss_of_activity Loss of Bactericidal Activity mic->loss_of_activity no_binding No Binding to Lipid II tlc->no_binding mass_increase Mass Increase (Oxidation) ms->mass_increase

Caption: Workflow for the oxidation and analysis of nisin A.

signaling_pathway cluster_native Native Nisin Mechanism cluster_oxidized Oxidized Nisin (Lanthionine Sulfoxide) nisin Native Nisin binding Binding to Lipid II nisin->binding lipid_ii Lipid II lipid_ii->binding pore Pore Formation binding->pore death Bacterial Cell Death pore->death ox_nisin Oxidized Nisin no_binding No Binding to Lipid II ox_nisin->no_binding inactive Inactive no_binding->inactive

Caption: Mechanism of action of native vs. oxidized nisin.

References

Application Notes: L,L-Lanthionine Sulfoxide as a Potential Biomarker for Disease

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

L,L-Lanthionine sulfoxide (LSO) is the oxidized form of L,L-Lanthionine, a non-proteinogenic amino acid containing a thioether bond. Lanthionine is formed in vivo as a byproduct of hydrogen sulfide (H₂S) biosynthesis from cysteine, a process catalyzed by enzymes such as cystathionine-β-synthase (CBS) and cystathionine-γ-lyase (CSE)[1][2]. Given that the thioether linkage in lanthionine is susceptible to oxidation by reactive oxygen species (ROS), the presence of LSO in biological systems is indicative of oxidative stress.

While L,L-Lanthionine itself has been identified as a uremic toxin with significantly elevated levels in patients with chronic kidney disease (CKD)[2][3], the direct role and quantification of this compound as a disease biomarker is an emerging area of research. The presence of LSO may serve as a more specific marker, indicating not only the accumulation of its parent compound, lanthionine, but also the concurrent presence of oxidative stress, a key pathological feature in many diseases.

Hypothesized Biomarker Potential

The potential of this compound as a biomarker is predicated on two key biological phenomena: the accumulation of lanthionine in certain disease states and the systemic or localized increase in oxidative stress. Diseases characterized by both of these pathological processes are therefore prime candidates for investigation. The conversion of lanthionine to LSO provides a potential link between impaired sulfur amino acid metabolism and oxidative damage.

Associated Diseases

Chronic Kidney Disease (CKD)

The most well-documented disease associated with elevated lanthionine levels is Chronic Kidney Disease[2]. In patients with CKD, and particularly in those undergoing hemodialysis, serum lanthionine concentrations are significantly increased compared to healthy individuals[2][3]. This accumulation is attributed to both increased production and reduced renal excretion[1]. Furthermore, CKD is a state of chronic inflammation and oxidative stress. Therefore, it is hypothesized that in this patient population, a significant proportion of the accumulated lanthionine may exist in its oxidized form, this compound, making it a potentially more specific biomarker for disease severity and associated cardiovascular complications like vascular calcification[2].

Other Potential Disease Applications

Given its connection to oxidative stress, LSO could also be a relevant biomarker in other conditions, including:

  • Neurodegenerative Diseases: Conditions such as Alzheimer's and Parkinson's disease are characterized by significant oxidative damage to proteins and other macromolecules[4].

  • Cardiovascular Diseases: Oxidative stress is a key contributor to the pathophysiology of atherosclerosis and other cardiovascular conditions[5].

  • Inflammatory Diseases: Chronic inflammatory states are associated with the persistent production of reactive oxygen species.

Data Presentation

Currently, there is limited published data specifically quantifying this compound in disease states. However, the data for its precursor, L,L-Lanthionine, in the context of CKD is available and provides a strong rationale for investigating LSO.

BiomarkerDisease StatePatient GroupConcentration (Mean ± SD/SEM)Control Group ConcentrationFold ChangeReference
L,L-Lanthionine Chronic Kidney DiseaseHemodialysis Patients0.33 ± 0.03 µmol/LAlmost undetectable>10-fold[3]
L,L-Lanthionine Chronic Kidney DiseaseGFR < 45 mL/min/1.73 m²Approx. 0.15 µmol/L--[2]
L,L-Lanthionine Chronic Kidney DiseaseGFR ≥ 45 mL/min/1.73 m²Approx. 0.12 µmol/L--[2]

Mandatory Visualization

cluster_0 Biosynthesis of L,L-Lanthionine cluster_1 Oxidation Cysteine_1 L-Cysteine Enzymes Cystathionine-β-synthase (CBS) / Cystathionine-γ-lyase (CSE) Cysteine_1->Enzymes Cysteine_2 L-Cysteine Cysteine_2->Enzymes Lanthionine L,L-Lanthionine Lanthionine_ref L,L-Lanthionine Enzymes->Lanthionine ROS Reactive Oxygen Species (ROS) LSO This compound ROS->LSO Lanthionine_ref->LSO Oxidation

Biosynthesis and Oxidation of L,L-Lanthionine.

Sample_Collection 1. Biological Sample Collection (Serum, Plasma, Urine) Sample_Prep 2. Sample Preparation (Protein Precipitation, Solid Phase Extraction) Sample_Collection->Sample_Prep LC_MS 3. LC-MS/MS Analysis (Chromatographic Separation and Mass Spectrometric Detection) Sample_Prep->LC_MS Data_Analysis 4. Data Analysis (Quantification using internal standards) LC_MS->Data_Analysis Biomarker_Correlation 5. Correlation with Clinical Data Data_Analysis->Biomarker_Correlation

Experimental Workflow for LSO Biomarker Analysis.

CKD Chronic Kidney Disease (CKD) Impaired_Excretion Impaired Renal Excretion CKD->Impaired_Excretion Metabolic_Dysregulation Sulfur Amino Acid Metabolic Dysregulation CKD->Metabolic_Dysregulation Oxidative_Stress Increased Oxidative Stress (ROS) CKD->Oxidative_Stress Lanthionine_Accumulation Increased L,L-Lanthionine Impaired_Excretion->Lanthionine_Accumulation Metabolic_Dysregulation->Lanthionine_Accumulation LSO_Formation Formation of this compound Lanthionine_Accumulation->LSO_Formation Oxidative_Stress->LSO_Formation Biomarker Potential Biomarker for Disease Severity & Oxidative Damage LSO_Formation->Biomarker

Hypothesized Role of LSO in Chronic Kidney Disease.

Experimental Protocols

Protocol for Quantification of this compound in Human Serum/Plasma by LC-MS/MS

This protocol is adapted from established methods for the analysis of lanthionine and other oxidized amino acids in biological fluids[3][6].

1. Materials and Reagents

  • This compound standard (synthesis required or custom order)

  • Stable isotope-labeled internal standard (e.g., ¹³C₆,¹⁵N₂-L,L-Lanthionine sulfoxide)

  • Acetonitrile (ACN), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Ammonium formate, LC-MS grade

  • Trichloroacetic acid (TCA)

  • Solid Phase Extraction (SPE) C18 cartridges

  • Ultrapure water

2. Sample Preparation

  • Thawing and Spiking: Thaw frozen serum or plasma samples on ice. To 100 µL of sample, add the internal standard to a final concentration of 1 µM.

  • Protein Precipitation: Add 200 µL of ice-cold 10% (w/v) TCA in ACN to each sample. Vortex vigorously for 1 minute.

  • Centrifugation: Incubate the samples at 4°C for 30 minutes to allow for complete protein precipitation. Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant without disturbing the protein pellet.

  • Solid Phase Extraction (Optional, for cleanup):

    • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of 0.1% FA in water.

    • Load the supernatant onto the cartridge.

    • Wash the cartridge with 1 mL of 0.1% FA in water.

    • Elute the analytes with 1 mL of 80% ACN containing 0.1% FA.

  • Drying and Reconstitution: Dry the eluate under a gentle stream of nitrogen. Reconstitute the sample in 100 µL of the initial mobile phase (e.g., 80% ACN / 20% water / 0.3% FA).

3. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: Imtakt Intrada Amino Acid column (100 x 3.0 mm) or equivalent HILIC column.

    • Mobile Phase A: 0.3% Formic Acid in Acetonitrile.

    • Mobile Phase B: 80% Acetonitrile, 20% 100 mM Ammonium Formate.

    • Gradient:

      • 0-4 min: 20% B

      • 4-14 min: Linear gradient to 100% B

      • 14-16 min: Hold at 100% B

      • 16-18 min: Return to 20% B

      • 18-20 min: Re-equilibration at 20% B

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • This compound: Determine the precursor ion [M+H]⁺ and optimize fragment ions. Expected precursor: m/z 225.06.

      • Internal Standard: Determine the corresponding precursor and fragment ions for the stable isotope-labeled standard.

    • Optimization: Optimize MS parameters such as collision energy, declustering potential, and source temperature for maximum signal intensity.

4. Data Analysis and Quantification

  • Standard Curve: Prepare a standard curve of this compound in a surrogate matrix (e.g., charcoal-stripped serum) over a clinically relevant concentration range (e.g., 10 nM to 10 µM).

  • Quantification: Calculate the peak area ratio of the analyte to the internal standard. Determine the concentration of this compound in the unknown samples by interpolating from the standard curve.

  • Validation: The method should be validated for linearity, accuracy, precision, and lower limit of quantification (LLOQ) according to standard bioanalytical method validation guidelines.

References

Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) Incorporating L,L-Lanthionine Sulfoxide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lanthionine-containing peptides (lantibiotics) are a class of ribosomally synthesized and post-translationally modified peptides characterized by the presence of lanthionine bridges. These thioether crosslinks contribute to their unique structural conformations and notable biological activities, including antimicrobial properties.[1][2] The introduction of a sulfoxide into the lanthionine bridge can further modulate the peptide's physicochemical properties, such as polarity and hydrogen bonding capacity, potentially influencing its stability, solubility, and biological target interactions. This document provides a detailed protocol for the solid-phase synthesis of peptides containing L,L-lanthionine sulfoxide, leveraging Fmoc/tBu chemistry. The protocol covers the incorporation of an orthogonally protected lanthionine building block, on-resin oxidation of the thioether to a sulfoxide, and final cleavage and purification steps.

Data Presentation

Table 1: Summary of Expected Yields in Lanthionine Peptide Synthesis
StepDescriptionExpected Yield (%)Reference
Resin Loading Attachment of the first Fmoc-amino acid to the resin.90-99%[3]
Single Coupling Step Addition of a single amino acid during chain elongation.>99%[1]
On-Resin Cyclization Formation of the lanthionine bridge on the solid support.70-85%[4]
On-Resin Oxidation Conversion of the lanthionine thioether to sulfoxide.>95% (inferred)[5]
Cleavage from Resin Release of the crude peptide from the solid support.80-95%[3]
Purification HPLC purification of the crude peptide.30-60%[4]
Overall Yield From starting resin to purified peptide.15-40%[4]
Table 2: Purity of Lanthionine Peptides at Different Stages
StageAnalytical MethodExpected Purity (%)Reference
Crude Peptide RP-HPLC50-80%[1]
After HPLC Purification RP-HPLC>95%[1]
Final Product Mass SpectrometryConfirmed Molecular Weight[4]

Experimental Protocols

Materials and Reagents
  • Fmoc-Rink Amide resin

  • Fmoc-protected amino acids

  • Orthogonally protected Fmoc-(S-((R)-2-amino-2-carboxyethyl))-L-cysteine allyl ester

  • Coupling reagents: HBTU, HOBt, or HATU

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Fmoc deprotection solution: 20% piperidine in DMF

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

  • On-resin oxidation reagent: 1.5 M H₂O₂ in DMF with catalytic Sc(OTf)₃

  • Cleavage cocktail: 94% TFA, 2.5% H₂O, 2.5% 1,2-ethanedithiol (EDT), 1% triisopropylsilane (TIS)

  • Precipitation solvent: Cold diethyl ether

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of the Linear Peptide
  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling: Couple the desired Fmoc-protected amino acids sequentially. For each coupling cycle:

    • Activate the Fmoc-amino acid (3 eq.) with a coupling reagent (e.g., HBTU/HOBt or HATU, 3 eq.) and DIPEA (6 eq.) in DMF.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Monitor the coupling reaction using a Kaiser test.

    • Wash the resin with DMF and DCM.

    • Perform Fmoc deprotection as described in step 2.

  • Incorporation of the Lanthionine Building Block: Couple the orthogonally protected lanthionine building block using the same procedure as for other amino acids.

Protocol 2: On-Resin Lanthionine Bridge Formation
  • Allyl and Alloc Deprotection: Remove the allyl and Alloc protecting groups from the lanthionine precursor by treating the resin with a solution of Pd(PPh₃)₄ in a solution of 5% acetic acid and 2.5% N-methylaniline in chloroform.

  • Intramolecular Cyclization: Induce the formation of the lanthionine thioether bridge by treating the resin with a solution of PyAOP and DIPEA in DMF.

  • Wash the resin thoroughly with DMF and DCM.

Protocol 3: On-Resin Oxidation to Lanthionine Sulfoxide
  • Resin Preparation: Wash the resin-bound peptide containing the lanthionine bridge with DMF.

  • Oxidation Reaction:

    • Prepare a fresh solution of 1.5 M hydrogen peroxide in DMF.

    • Add a catalytic amount of Scandium (III) triflate (Sc(OTf)₃) to the resin.

    • Add the hydrogen peroxide solution to the resin and shake at room temperature for 1-2 hours. The reaction is mild and highly chemoselective for thioether oxidation.

    • Monitor the oxidation by cleaving a small amount of peptide from a test portion of the resin and analyzing by mass spectrometry.

  • Washing: After complete oxidation, wash the resin thoroughly with DMF and DCM to remove any residual reagents.

Protocol 4: Cleavage and Deprotection
  • Resin Preparation: Wash the resin with DCM and dry it under a stream of nitrogen.

  • Cleavage: Treat the resin with a freshly prepared cleavage cocktail (e.g., 94% TFA, 2.5% H₂O, 2.5% EDT, 1% TIS) for 2-3 hours at room temperature. This cocktail is designed to minimize side reactions with sensitive residues.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Isolation: Centrifuge the suspension to pellet the crude peptide, decant the ether, and wash the peptide pellet with cold ether two more times.

  • Drying: Dry the crude peptide under vacuum.

Protocol 5: Purification and Characterization
  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a suitable gradient of acetonitrile in water, both containing 0.1% TFA.

  • Characterization: Confirm the identity and purity of the final peptide by mass spectrometry (to verify the molecular weight including the additional oxygen atom of the sulfoxide) and analytical RP-HPLC.

Visualizations

SPPS_Workflow cluster_synthesis On-Resin Synthesis cluster_post_synthesis Post-Synthesis Processing Resin 1. Start with Rink Amide Resin Linear_Peptide 2. Assemble Linear Peptide via Fmoc-SPPS Resin->Linear_Peptide Sequential coupling Lanthionine_Incorp 3. Incorporate Orthogonally Protected Lanthionine Linear_Peptide->Lanthionine_Incorp Coupling Cyclization 4. On-Resin Lanthionine Bridge Formation Lanthionine_Incorp->Cyclization Deprotection & Cyclization Oxidation 5. On-Resin Oxidation to Lanthionine Sulfoxide Cyclization->Oxidation H₂O₂ / Sc(OTf)₃ Cleavage 6. Cleavage from Resin & Deprotection Oxidation->Cleavage TFA Cocktail Purification 7. RP-HPLC Purification Cleavage->Purification Characterization 8. Characterization (MS, HPLC) Purification->Characterization

Caption: Experimental workflow for the solid-phase synthesis of a lanthionine sulfoxide-containing peptide.

Logical_Relationship cluster_0 Core Synthesis Steps cluster_1 Key Modification Steps SPPS Standard Fmoc-SPPS Lanthionine Lanthionine Building Block Incorporation SPPS->Lanthionine enables Oxidation On-Resin Thioether Oxidation Lanthionine->Oxidation precedes Cleavage Final Cleavage & Deprotection Oxidation->Cleavage precedes

References

Application Notes and Protocols for Measuring L,L-Lanthionine Sulfoxide Reductase Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L,L-Lanthionine, a non-proteinogenic amino acid, is formed from the condensation of two cysteine molecules and has been identified as a potential uremic toxin.[1][2][3] Its metabolism and the roles of its derivatives, such as L,L-Lanthionine sulfoxide, are of growing interest in understanding various physiological and pathological processes. The enzymatic reduction of sulfoxides is a critical mechanism for repairing oxidative damage to sulfur-containing amino acids. While the reduction of methionine sulfoxide by methionine sulfoxide reductases (MSRs) is well-characterized, the specific enzymes and pathways for the reduction of this compound are less understood.[4][5][6]

These application notes provide detailed protocols for developing and performing assays to measure the activity of this compound reductase, an enzyme presumed to catalyze the reduction of this compound back to L,L-Lanthionine. The methodologies described here are adapted from established assays for measuring MSR activity due to the analogous nature of the enzymatic reaction.[4][7][8][9]

I. Overview of this compound Reductase Activity

This compound reductase is hypothesized to be an enzyme that, like MSRs, plays a role in cellular antioxidant defense and repair mechanisms. The enzyme would catalyze the reduction of the sulfoxide group in this compound, restoring it to L,L-Lanthionine. This activity is likely dependent on a reducing cofactor, such as dithiothreitol (DTT) in vitro, which mimics the in vivo role of thioredoxin.[10][11]

The general reaction catalyzed by this compound reductase can be depicted as:

This compound + 2e⁻ + 2H⁺ → L,L-Lanthionine + H₂O

II. Experimental Protocols

Two primary methods are proposed for measuring this compound reductase activity: a direct method using High-Performance Liquid Chromatography (HPLC) and an indirect, coupled spectrophotometric assay.

Protocol 1: HPLC-Based Assay for this compound Reductase Activity

This method directly measures the formation of the product, L,L-Lanthionine, from the substrate, this compound. The use of a dabsyl-derivatized substrate allows for sensitive detection by HPLC.[7][8][9]

A. Materials and Reagents

  • Dabsyl-L,L-Lanthionine sulfoxide (substrate)

  • Purified this compound reductase or cell/tissue lysate

  • Dithiothreitol (DTT)

  • Sodium phosphate buffer (50 mM, pH 7.5)

  • Acetonitrile (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Dabsyl-L,L-Lanthionine (for standard curve)

  • C18 reverse-phase HPLC column

B. Preparation of Dabsyl-L,L-Lanthionine Sulfoxide

  • Synthesize this compound by oxidizing L,L-Lanthionine with hydrogen peroxide.

  • React the this compound with dabsyl chloride to produce dabsyl-L,L-Lanthionine sulfoxide.

  • Purify the dabsyl-L,L-Lanthionine sulfoxide using preparative HPLC.

C. Enzyme Reaction

  • Prepare a reaction mixture containing:

    • 50 mM Sodium phosphate buffer (pH 7.5)

    • 20 mM DTT

    • 200 µM Dabsyl-L,L-Lanthionine sulfoxide

    • Enzyme sample (e.g., 1-25 µg of purified enzyme or cell lysate)

  • Incubate the reaction mixture at 37°C for 30 minutes.

  • Stop the reaction by adding an equal volume of acetonitrile.

  • Centrifuge the mixture to pellet any precipitated protein.

D. HPLC Analysis

  • Inject the supernatant from the enzyme reaction onto a C18 reverse-phase HPLC column.

  • Elute the dabsyl-derivatized amino acids using a gradient of acetonitrile in water with 0.1% TFA.

  • Monitor the elution profile at the appropriate wavelength for dabsyl derivatives (typically around 436 nm).

  • Quantify the amount of dabsyl-L,L-Lanthionine produced by comparing the peak area to a standard curve generated with known concentrations of dabsyl-L,L-Lanthionine.

E. Data Analysis

Calculate the specific activity of the enzyme in units of nmol of product formed per minute per mg of protein.

Protocol 2: Coupled Spectrophotometric Assay

This indirect assay measures the consumption of a reducing equivalent, such as NADPH, which is coupled to the reduction of the sulfoxide. This method is suitable for high-throughput screening.[10][12][13]

A. Materials and Reagents

  • This compound (unlabeled)

  • Purified this compound reductase or cell/tissue lysate

  • Thioredoxin

  • Thioredoxin reductase

  • NADPH

  • HEPES or Tris buffer (pH 7.5)

  • Spectrophotometer or microplate reader capable of measuring absorbance at 340 nm

B. Enzyme Reaction

  • Prepare a reaction mixture in a quartz cuvette or a 96-well plate containing:

    • 50 mM HEPES or Tris buffer (pH 7.5)

    • 1 µM Thioredoxin

    • 0.5 µM Thioredoxin reductase

    • 200 µM NADPH

    • 1 mM this compound

    • Enzyme sample

  • Initiate the reaction by adding the enzyme sample.

  • Immediately monitor the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 37°C). The decrease in absorbance corresponds to the oxidation of NADPH.

C. Data Analysis

  • Calculate the rate of NADPH oxidation from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (extinction coefficient for NADPH at 340 nm is 6.22 mM⁻¹cm⁻¹).

  • Determine the specific activity of the enzyme in units of nmol of NADPH oxidized per minute per mg of protein.

III. Data Presentation

Quantitative data from these assays should be summarized in a clear and structured format to facilitate comparison between different experimental conditions, enzyme preparations, or potential inhibitors/activators.

Table 1: Michaelis-Menten Kinetic Parameters for this compound Reductase

Enzyme SourceSubstrateK_m (µM)V_max (nmol/min/mg)k_cat (s⁻¹)k_cat/K_m (M⁻¹s⁻¹)
Purified RecombinantDabsyl-L,L-Lanthionine sulfoxide
Cell Lysate (e.g., HEK293)Dabsyl-L,L-Lanthionine sulfoxide
Tissue Homogenate (e.g., Liver)Dabsyl-L,L-Lanthionine sulfoxide

Table 2: Inhibition of this compound Reductase Activity

InhibitorConcentration (µM)% InhibitionIC_50 (µM)
Compound A1
10
100
Compound B1
10
100

IV. Visualizations

Signaling Pathway

The following diagram illustrates the proposed enzymatic reduction of this compound and the regeneration of the reductase enzyme, based on the known mechanism of methionine sulfoxide reductases.[11][14]

G cluster_0 Enzymatic Reduction cluster_1 Enzyme Regeneration LLS L,L-Lanthionine Sulfoxide Enz_red Reductase (Reduced) LLS->Enz_red Substrate binding LL L,L-Lanthionine Enz_ox Reductase (Oxidized) Enz_red->Enz_ox Enzyme Oxidation Enz_ox->LL Product release Trx_red Thioredoxin (Reduced) Enz_ox->Trx_red Reduction Trx_ox Thioredoxin (Oxidized) Trx_red->Trx_ox TrxR Thioredoxin Reductase Trx_ox->TrxR Reduction NADPH NADPH TrxR->NADPH NADP NADP+ NADPH->NADP

Caption: Proposed pathway for this compound reduction.

Experimental Workflow: HPLC-Based Assay

The following diagram outlines the key steps in the HPLC-based assay for measuring this compound reductase activity.

G prep Prepare Reaction Mixture (Buffer, DTT, Substrate) add_enz Add Enzyme Sample prep->add_enz incubate Incubate at 37°C add_enz->incubate stop_rxn Stop Reaction (Acetonitrile) incubate->stop_rxn centrifuge Centrifuge stop_rxn->centrifuge hplc HPLC Analysis centrifuge->hplc quantify Quantify Product hplc->quantify

Caption: Workflow for the HPLC-based reductase assay.

Experimental Workflow: Coupled Spectrophotometric Assay

This diagram illustrates the workflow for the indirect, coupled spectrophotometric assay.

G prep Prepare Reaction Mixture (Buffer, Trx, TrxR, NADPH, Substrate) add_enz Add Enzyme Sample prep->add_enz measure Measure Absorbance at 340 nm add_enz->measure calculate Calculate Rate of NADPH Oxidation measure->calculate

Caption: Workflow for the coupled spectrophotometric assay.

References

Application Notes and Protocols: L,L-Lanthionine Sulfoxide in the Study of Protein Folding and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oxidation of methionine to methionine sulfoxide is a critical post-translational modification that can significantly impact protein structure, stability, and function. Studying the effects of this oxidation is paramount in understanding disease pathogenesis and in the development of stable biotherapeutics. However, the reversible nature of methionine sulfoxide, which can be reduced back to methionine by cellular enzymes, presents challenges for in-depth biophysical studies.

These application notes propose the use of L,L-Lanthionine sulfoxide as a stable, non-reducible mimic of methionine sulfoxide to investigate the consequences of localized oxidation on protein folding and stability. The thioether bond of lanthionine, once oxidized to a sulfoxide, provides a permanent modification that is not susceptible to enzymatic reduction, thereby offering a stable system for detailed structural and functional analysis.

Core Concepts

L,L-Lanthionine is a non-proteinogenic amino acid formed by a thioether bridge between two alanine residues. Its incorporation into peptides and proteins can be achieved through solid-phase peptide synthesis (SPPS). Subsequent oxidation of the lanthionine thioether to a sulfoxide introduces a polar, bulky group that can mimic the physicochemical properties of methionine sulfoxide.

Advantages of using this compound:

  • Stability: The lanthionine sulfoxide bridge is resistant to enzymatic reduction by methionine sulfoxide reductases (Msrs).

  • Site-Specific Modification: It allows for the precise introduction of a sulfoxide at a predetermined location within a peptide or protein sequence.

  • Mimicry: It serves as a close structural and electronic analogue of methionine sulfoxide.

Applications in Protein Folding and Stability Studies

The incorporation of this compound can be instrumental in:

  • Elucidating the impact of oxidation on protein secondary and tertiary structure: By comparing the biophysical properties of the native and the lanthionine sulfoxide-containing protein, researchers can dissect the specific structural perturbations caused by the introduction of a sulfoxide group.

  • Quantifying changes in protein stability: Thermal and chemical denaturation studies can be performed to determine the thermodynamic consequences of this modification.

  • Investigating the role of localized oxidation in protein aggregation: The stable modification allows for the study of aggregation kinetics and the characterization of aggregated species.

  • Probing protein-protein interactions: Understanding how localized oxidation affects binding affinities and interaction interfaces.

  • Drug Development: Designing more stable therapeutic proteins and peptides by understanding and mitigating the effects of oxidation.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis of an L,L-Lanthionine Containing Peptide

This protocol outlines the manual solid-phase synthesis of a model peptide containing an L,L-lanthionine residue using Fmoc/tBu chemistry.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-protected amino acids

  • Orthogonally protected L,L-lanthionine building block (e.g., Fmoc-L-Ala(S-L-Ala-allyl)-OH)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane)

  • Cleavage cocktail: TFA (Trifluoroacetic acid)/TIS (Triisopropylsilane)/H₂O (95:2.5:2.5)

  • Allyl deprotection: Pd(PPh₃)₄, Phenylsilane

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Pre-activate the Fmoc-amino acid (3 eq.) with HBTU (2.9 eq.) and HOBt (3 eq.) in DMF.

    • Add DIPEA (6 eq.) to the activated amino acid solution.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Monitor the coupling reaction using a Kaiser test.

    • Wash the resin with DMF and DCM.

  • Lanthionine Incorporation: Couple the orthogonally protected L,L-lanthionine building block using the same coupling procedure as for standard amino acids.

  • Chain Elongation: Continue the synthesis by repeating the deprotection and coupling steps for the remaining amino acids in the sequence.

  • Allyl Deprotection:

    • Swell the resin in DCM.

    • Add a solution of Pd(PPh₃)₄ (0.3 eq.) and phenylsilane (25 eq.) in DCM.

    • Shake the reaction mixture for 2 hours at room temperature.

    • Wash the resin extensively with DCM, DMF, and a solution of sodium diethyldithiocarbamate in DMF to remove residual palladium.

  • On-Resin Cyclization (for cyclic peptides): If a cyclic peptide is desired, the newly deprotected cysteine side chain can be coupled to a deprotected amino group on the resin.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with the cleavage cocktail for 2-3 hours.

    • Precipitate the peptide in cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the peptide pellet under vacuum.

  • Purification: Purify the crude peptide by reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the peptide by mass spectrometry.

Protocol 2: Oxidation of L,L-Lanthionine to this compound

This protocol describes the controlled oxidation of the lanthionine thioether to a sulfoxide.

Materials:

  • Purified lanthionine-containing peptide

  • Hydrogen peroxide (H₂O₂) solution (30%)

  • Solvent: Acetonitrile/water mixture

  • Quenching reagent: Methionine or dimethyl sulfide

  • Reverse-phase HPLC for purification

Procedure:

  • Peptide Dissolution: Dissolve the purified lanthionine-containing peptide in an acetonitrile/water mixture.

  • Oxidation Reaction:

    • Cool the peptide solution to 0°C in an ice bath.

    • Add a calculated amount of H₂O₂ (e.g., 10-100 molar excess) to the peptide solution. The exact concentration and reaction time should be optimized for each peptide to maximize sulfoxide formation and minimize over-oxidation to the sulfone.

    • Stir the reaction at 0°C and monitor the progress by HPLC-MS.

  • Quenching: Once the desired level of oxidation is achieved, quench the reaction by adding an excess of a quenching reagent like free methionine or dimethyl sulfide.

  • Purification: Purify the oxidized peptide by reverse-phase HPLC to separate the sulfoxide from any unreacted peptide and by-products.

  • Characterization: Confirm the formation of the sulfoxide by mass spectrometry (a mass increase of 16 Da). The two diastereomeric sulfoxides (R and S) may be separable by HPLC.

Protocol 3: Biophysical Characterization of Protein Stability

This protocol outlines methods to assess the impact of this compound on protein stability.

1. Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis:

  • Procedure:

    • Prepare solutions of both the native and the this compound-containing peptide/protein in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4).

    • Acquire far-UV CD spectra (190-260 nm) at a controlled temperature (e.g., 25°C).

    • Analyze the spectra to estimate the percentage of α-helix, β-sheet, and random coil structures.

  • Data Presentation:

Protein Variantα-Helix (%)β-Sheet (%)Random Coil (%)
Native Peptide452035
This compound Peptide302545

2. Thermal Denaturation using CD or Differential Scanning Calorimetry (DSC):

  • Procedure (CD):

    • Monitor the CD signal at a specific wavelength (e.g., 222 nm for α-helical proteins) as a function of increasing temperature.

    • Fit the denaturation curve to a two-state model to determine the melting temperature (Tm).

  • Procedure (DSC):

    • Perform a DSC scan to measure the heat capacity of the protein solution as a function of temperature.

    • The peak of the thermogram corresponds to the Tm.

  • Data Presentation:

Protein VariantMelting Temperature (Tm) (°C)
Native Protein75.2
This compound Protein68.5

3. Chemical Denaturation using Fluorescence Spectroscopy:

  • Procedure:

    • Monitor the intrinsic tryptophan fluorescence of the protein as a function of increasing concentrations of a chemical denaturant (e.g., guanidinium chloride or urea).

    • Fit the denaturation curve to determine the Gibbs free energy of unfolding (ΔG°unf) and the m-value (a measure of the change in solvent accessible surface area upon unfolding).

  • Data Presentation:

Protein VariantΔG°unf (kcal/mol)m-value (kcal/mol·M)Cm (M)
Native Protein8.53.22.65
This compound Protein6.23.12.00

Visualizations

Experimental_Workflow cluster_synthesis Peptide Synthesis cluster_oxidation Oxidation cluster_analysis Biophysical Analysis SPPS Solid-Phase Peptide Synthesis of L,L-Lanthionine Peptide Purification1 RP-HPLC Purification SPPS->Purification1 Characterization1 Mass Spectrometry Purification1->Characterization1 Oxidation Controlled Oxidation to Sulfoxide Characterization1->Oxidation Purification2 RP-HPLC Purification Oxidation->Purification2 Characterization2 Mass Spectrometry Purification2->Characterization2 CD Circular Dichroism Characterization2->CD Fluorescence Fluorescence Spectroscopy Characterization2->Fluorescence DSC Differential Scanning Calorimetry Characterization2->DSC

Caption: Experimental workflow for the synthesis and analysis of this compound peptides.

Signaling_Pathway_Impact cluster_protein Protein State cluster_properties Biophysical Properties cluster_function Functional Consequences Native Native Protein (with L,L-Lanthionine) Oxidized Oxidized Protein (this compound) Native->Oxidized Oxidative Stress (Mimicked) Structure Altered Structure Oxidized->Structure Stability Decreased Stability Oxidized->Stability Aggregation Increased Aggregation Oxidized->Aggregation Binding Altered Binding Affinity Structure->Binding Activity Loss of Function Stability->Activity Aggregation->Activity

Caption: Logical relationships of this compound incorporation on protein properties.

Troubleshooting & Optimization

Technical Support Center: Purification of L,L-Lanthionine Sulfoxide-Containing Peptides

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of L,L-Lanthionine sulfoxide-containing peptides.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound-containing peptides?

The purification of this compound-containing peptides presents a unique set of challenges stemming from the physicochemical properties of these modifications. The rigid, cyclic structure imposed by the lanthionine bridge can lead to unusual chromatographic behavior, while the sulfoxide group introduces increased polarity and a new chiral center. Key challenges include:

  • Poor Solubility and Aggregation: While the sulfoxide can enhance the solubility of some aggregation-prone peptides, the overall hydrophobicity and secondary structure can still lead to purification difficulties.[1][2]

  • Diastereomer Formation: The oxidation of the lanthionine sulfur atom creates a sulfoxide, which is a new chiral center. This results in the formation of diastereomers that can be difficult to separate using standard reversed-phase high-performance liquid chromatography (RP-HPLC).[1]

  • Co-elution of Impurities: Deletion sequences, incompletely deprotected peptides, and other synthesis-related impurities with similar physicochemical properties to the target peptide can co-elute, complicating purification.[3][4]

  • On-column Degradation: The sulfoxide moiety can be sensitive to certain conditions, potentially leading to reduction or other modifications during the purification process.

  • Peak Tailing and Broadening: Interactions between the peptide and the stationary phase, particularly with residual silanols, can lead to poor peak shape, affecting resolution and purity.[5][6][7]

Q2: How does the sulfoxide group affect the retention time in RP-HPLC?

The sulfoxide group significantly increases the polarity of the peptide. In RP-HPLC, which separates molecules based on hydrophobicity, a more polar peptide will have a shorter retention time compared to its non-oxidized counterpart. This property can be strategically used to facilitate the purification of otherwise hydrophobic and aggregation-prone peptides.[1][2] The change in retention time is also influenced by the pH of the mobile phase, which affects the ionization state of the peptide.[8][9][10]

Q3: Can this compound peptides be purified using standard RP-HPLC conditions?

Standard RP-HPLC with a C18 column is the most common starting point for the purification of these peptides.[3][4] However, optimization of the mobile phase and gradient is often necessary to achieve the desired purity. Key parameters to consider for optimization include:

  • Mobile Phase Modifiers: Trifluoroacetic acid (TFA) is a common ion-pairing agent that can improve peak shape.[11] Formic acid is an alternative that is more compatible with mass spectrometry.[12]

  • Mobile Phase pH: Adjusting the pH can alter the ionization state of the peptide and improve separation from impurities.[9][10]

  • Organic Solvent: Acetonitrile is the most common organic solvent, but others like isopropanol or ethanol can be explored for challenging separations.[11][13]

  • Column Temperature: Varying the column temperature can affect selectivity and peak shape.[14]

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound-containing peptides.

Problem 1: Poor Peak Shape (Tailing or Broadening)
Potential Cause Troubleshooting Step Rationale
Secondary Silanol Interactions Increase the concentration of the acidic modifier (e.g., TFA) in the mobile phase. Use a highly end-capped column. Consider using a mobile phase buffer.[5][15]The acidic modifier protonates residual silanol groups on the silica-based stationary phase, reducing unwanted interactions with the peptide. End-capped columns have fewer free silanols. Buffers help maintain a consistent pH and can mask silanol interactions.
Column Overload Reduce the amount of sample injected onto the column. Use a column with a larger diameter or higher loading capacity.[5]Injecting too much sample can saturate the stationary phase, leading to peak distortion.
Column Bed Deformation or Blockage Reverse and flush the column. If the problem persists, replace the column and use an in-line filter and guard column for future runs.[6]Particulates from the sample or mobile phase can block the column frit, leading to poor peak shape for all eluting compounds.
Inappropriate Mobile Phase pH Adjust the mobile phase pH. For basic peptides, a higher pH might improve peak shape, while for acidic peptides, a lower pH is generally better.[9][10]The pH affects the ionization state of the peptide, which in turn influences its interaction with the stationary phase.
Problem 2: Co-elution of the Target Peptide with Impurities
Potential Cause Troubleshooting Step Rationale
Insufficient Resolution in RP-HPLC Optimize the gradient slope. A shallower gradient can improve the separation of closely eluting compounds.[12]A slower increase in the organic solvent concentration allows for more interaction time with the stationary phase, enhancing separation.
Similar Hydrophobicity of Impurities Employ an orthogonal purification technique such as ion-exchange chromatography (IEX) or size-exclusion chromatography (SEC) before or after the RP-HPLC step.[16][17][18]Orthogonal methods separate molecules based on different properties (e.g., charge or size), allowing for the removal of impurities that are difficult to separate by hydrophobicity alone.
Diastereomer Co-elution Optimize RP-HPLC conditions (e.g., mobile phase, temperature) to improve diastereomer separation. Consider chiral chromatography if separation is not achievable on standard columns.[19]Diastereomers have slightly different physical properties, and optimizing chromatographic conditions can sometimes exploit these differences for separation.
Problem 3: Low Recovery of the Target Peptide
Potential Cause Troubleshooting Step Rationale
Peptide Aggregation and Precipitation Dissolve the crude peptide in a stronger solvent like DMSO before injection. Use a mobile phase with a higher initial concentration of organic solvent.[12]Ensuring the peptide is fully dissolved before and during purification is crucial for good recovery.
Irreversible Adsorption to the Column Use a different stationary phase (e.g., C4 instead of C18 for very hydrophobic peptides). Add a competitive agent to the mobile phase.The peptide may be interacting too strongly with the stationary phase. A less hydrophobic column or a competitive agent can reduce this interaction.
On-column Degradation Ensure mobile phases are freshly prepared and degassed. If sulfoxide reduction is suspected, avoid harsh conditions and consider post-purification reduction as a strategy.The stability of the peptide during the purification process is essential for good recovery.

Data Presentation

Table 1: Impact of Methionine Sulfoxide on Peptide Properties and Purification

PropertyNon-oxidized Methionine PeptideMethionine Sulfoxide PeptideImpact on PurificationReference
Polarity LowerHigherShorter retention time in RP-HPLC. Can improve solubility and reduce aggregation.[1][2]
Solubility Can be low for hydrophobic sequencesGenerally improvedFacilitates handling and purification of aggregation-prone peptides.[1][2]
Chirality Single stereoisomer at methionineForms diastereomers (R/S at the sulfur)May require specialized chromatographic conditions for separation.[1]
Yield (example) 5%10% (followed by reduction)The two-step oxidation-reduction approach can double the overall yield for challenging peptides.[1]

Table 2: Troubleshooting Guide Summary for HPLC Issues

IssuePrimary CauseRecommended Action
Peak Tailing Secondary silanol interactionsIncrease TFA concentration, use an end-capped column.[5][15]
Co-elution Similar hydrophobicityEmploy orthogonal purification (e.g., IEX).[17]
Low Recovery AggregationDissolve sample in a stronger solvent (e.g., DMSO).[12]
Diastereomer Separation Insufficient resolutionOptimize mobile phase and temperature; consider chiral chromatography.[19]

Experimental Protocols

Protocol 1: General RP-HPLC Purification of a this compound-Containing Peptide
  • Sample Preparation:

    • Dissolve the lyophilized crude peptide in a minimal amount of a suitable solvent. For peptides with poor aqueous solubility, DMSO is a good starting point. If soluble, use the initial mobile phase conditions (e.g., 95% Water/5% Acetonitrile with 0.1% TFA).[20]

    • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.[20]

  • HPLC System Preparation:

    • Mobile Phase A: 0.1% TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.

    • Filter and degas both mobile phases before use.

    • Equilibrate the C18 column (e.g., 5 µm particle size, 100 Å pore size, 4.6 x 250 mm for analytical scale) with the initial mobile phase composition (e.g., 95% A, 5% B) at a flow rate of 1 mL/min until a stable baseline is achieved.[11][20]

  • Chromatographic Separation:

    • Inject the filtered sample onto the column.

    • Run a linear gradient from 5% to 65% Mobile Phase B over 60 minutes.

    • Monitor the elution of the peptide at 214 nm and 280 nm.

    • Collect fractions of 1 mL.

  • Fraction Analysis and Pooling:

    • Analyze the collected fractions by analytical HPLC and mass spectrometry to identify the fractions containing the pure target peptide.

    • Pool the pure fractions and lyophilize to obtain the purified peptide.

Protocol 2: Post-Purification Reduction of Methionine Sulfoxide

This protocol is for instances where the sulfoxide was intentionally used as a solubilizing group and needs to be reduced to the native methionine after purification.

  • Reagent Preparation:

    • Prepare a solution of the purified this compound-containing peptide in a suitable solvent (e.g., a mixture of acetonitrile and water).

    • Reducing Agent System 1 (Mild): Ammonium iodide and dimethyl sulfide.[1][2]

    • Reducing Agent System 2 (Stronger): Trimethylsilyl bromide (TMSBr) and ethane-1,2-dithiol.[1]

  • Reduction Reaction (using System 2):

    • To the dissolved peptide, add ethane-1,2-dithiol followed by TMSBr.

    • Allow the reaction to proceed for 5-15 minutes at room temperature.[1]

    • Monitor the reaction progress by analytical HPLC and mass spectrometry until the starting material is fully converted to the reduced product.

  • Work-up and Final Purification:

    • Quench the reaction as appropriate for the chosen reducing system.

    • Re-purify the peptide using the optimized RP-HPLC protocol (Protocol 1) to remove the reducing agents and any by-products.

    • Lyophilize the pure fractions to obtain the final reduced L,L-Lanthionine-containing peptide.

Mandatory Visualization

Caption: Troubleshooting Decision Tree for Peptide Purification.

Orthogonal_Purification_Workflow crude Crude L,L-Lanthionine Sulfoxide Peptide iex Step 1: Ion-Exchange Chromatography (IEX) crude->iex Separate by Charge rphplc Step 2: Reversed-Phase HPLC (RP-HPLC) iex->rphplc Separate by Hydrophobicity analysis Purity Analysis (Analytical HPLC & MS) rphplc->analysis pure Pure L,L-Lanthionine Sulfoxide Peptide analysis->pure Purity > 95%

Caption: Orthogonal Purification Workflow Example.

References

optimizing reaction conditions for L,L-Lanthionine sulfoxide synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of L,L-Lanthionine sulfoxide. Our aim is to address common experimental challenges and provide actionable solutions to optimize your reaction conditions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My oxidation of L,L-Lanthionine is incomplete, resulting in a low yield of the desired sulfoxide. How can I improve the conversion?

A1: Incomplete conversion is a common issue. Here are several factors to consider and troubleshoot:

  • Oxidizing Agent Stoichiometry: Ensure you are using a sufficient molar excess of the oxidizing agent. A common starting point is 1.1 to 1.5 equivalents. However, the optimal amount can vary depending on the chosen oxidant. It is advisable to perform small-scale trials to determine the ideal stoichiometry for your specific setup.

  • Reaction Time: The oxidation may require more time to go to completion. Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Temperature: While room temperature is a common starting point, gently heating the reaction mixture may increase the reaction rate. However, be cautious as higher temperatures can also promote over-oxidation to the sulfone. A temperature screen from room temperature up to 40-50°C is recommended.

  • Choice of Oxidant: The reactivity of oxidizing agents varies. If you are using a mild oxidant like hydrogen peroxide, you might consider switching to a more reactive one or using a catalyst.

Q2: I am observing significant over-oxidation of my L,L-Lanthionine to the sulfone. How can I minimize this side product?

A2: Preventing the formation of the sulfone byproduct is critical for a clean reaction and straightforward purification. Here are key strategies:

  • Choice of Oxidizing Agent: Select an oxidant known for its selectivity towards sulfoxide formation. Mild oxidants are generally preferred.

  • Controlled Stoichiometry: Carefully control the amount of the oxidizing agent. Use no more than 1.05 to 1.1 equivalents. A slight excess is often necessary to drive the reaction to completion, but a large excess will favor sulfone formation.

  • Temperature Control: Perform the reaction at low temperatures (e.g., 0°C to room temperature) to disfavor the second oxidation step, which typically has a higher activation energy.

  • Slow Addition of Oxidant: Add the oxidizing agent slowly to the reaction mixture to maintain a low instantaneous concentration, which can help to prevent over-oxidation.

Q3: Do I need to use protecting groups for the amine and carboxylic acid functionalities of L,L-Lanthionine during the oxidation?

A3: Yes, protecting the amino and carboxyl groups of L,L-Lanthionine is highly recommended. Unprotected functional groups can be susceptible to oxidation or can participate in side reactions, leading to a complex mixture of products and lower yields of the desired sulfoxide.

  • Amine Protection: Common protecting groups for the amine functionalities include Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl). These are generally stable to mild oxidation conditions.

  • Carboxylic Acid Protection: The carboxylic acid groups are often protected as methyl or ethyl esters.

Orthogonally protected lanthionines, where different protecting groups can be selectively removed, are particularly useful in peptide synthesis and can be advantageous here as well.[1][2]

Q4: My L,L-Lanthionine starting material has poor solubility in the reaction solvent. What can I do?

A4: Solubility issues can hinder the reaction. Consider the following:

  • Solvent Screening: Experiment with a range of solvents or solvent mixtures. For protected lanthionine derivatives, common solvents include dichloromethane (DCM), chloroform, and ethyl acetate. For unprotected or partially protected lanthionine, more polar solvents like methanol, water, or mixtures thereof may be necessary.

  • Use of Co-solvents: Adding a co-solvent can significantly improve solubility. For example, if your primary solvent is non-polar, adding a small amount of a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) might help.

  • Protection Strategy: The choice of protecting groups can influence solubility. If you are working with the free amino acid, consider protecting it to improve its solubility in common organic solvents.

Q5: How can I effectively purify this compound from the reaction mixture?

A5: Purification can be challenging due to the similar polarities of the starting material, the sulfoxide, and the sulfone.

  • Column Chromatography: Silica gel column chromatography is the most common method. A carefully selected eluent system with a gradient of increasing polarity is often required to separate the components.

  • Recrystallization: If the this compound is a crystalline solid, recrystallization can be an effective purification technique.

  • Preparative HPLC: For high-purity samples, preparative High-Performance Liquid Chromatography (HPLC) is a powerful tool. A reversed-phase column is typically used with a water/acetonitrile or water/methanol gradient.

Q6: What are the best analytical techniques to monitor the reaction and characterize the final product?

A6: A combination of techniques is recommended for thorough analysis:

  • Thin Layer Chromatography (TLC): A quick and easy way to monitor the progress of the reaction. Staining with potassium permanganate can help visualize the different sulfur oxidation states.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is an excellent technique for separating the starting material, sulfoxide, and sulfone, and for confirming their molecular weights. The mass spectrum will show a +16 Da shift for the sulfoxide and a +32 Da shift for the sulfone compared to the starting lanthionine.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will show characteristic shifts in the signals of the protons and carbons adjacent to the sulfur atom upon oxidation.

Data Presentation

Table 1: Common Oxidizing Agents for Thioether to Sulfoxide Conversion

Oxidizing AgentTypical ConditionsAdvantagesDisadvantages
Hydrogen Peroxide (H₂O₂)Acetic acid or water, RTReadily available, environmentally friendlyCan lead to over-oxidation, may require a catalyst
meta-Chloroperoxybenzoic acid (m-CPBA)DCM or CHCl₃, 0°C to RTHighly effective, generally selectiveCan be explosive, requires careful handling
Sodium Periodate (NaIO₄)Methanol/water, 0°C to RTGood selectivity for sulfoxideCan be slow, may require a catalyst
Oxone® (2KHSO₅·KHSO₄·K₂SO₄)Methanol/water, RTStable, easy to handle, effectiveCan be acidic, may require buffering

Table 2: Representative Reaction Parameters for L,L-Lanthionine Oxidation

ParameterCondition 1 (Mild)Condition 2 (Moderate)
Substrate N,N'-di-Boc-L,L-Lanthionine dimethyl esterN,N'-di-Boc-L,L-Lanthionine dimethyl ester
Oxidizing Agent Hydrogen Peroxide (30% aq.)m-CPBA (77%)
Equivalents of Oxidant 1.1 eq1.05 eq
Solvent Acetic AcidDichloromethane (DCM)
Temperature Room Temperature0°C to Room Temperature
Reaction Time 12-24 hours2-4 hours
Typical Yield of Sulfoxide 70-85%85-95%
Major Side Product L,L-Lanthionine sulfoneL,L-Lanthionine sulfone

Experimental Protocols

Protocol 1: Oxidation of N,N'-di-Boc-L,L-Lanthionine dimethyl ester with Hydrogen Peroxide

  • Dissolution: Dissolve N,N'-di-Boc-L,L-Lanthionine dimethyl ester (1.0 eq) in glacial acetic acid.

  • Addition of Oxidant: To the stirred solution, add 30% aqueous hydrogen peroxide (1.1 eq) dropwise at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Work-up: Once the starting material is consumed, dilute the reaction mixture with water and extract with ethyl acetate.

  • Purification: Wash the organic layer with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Protocol 2: Oxidation of N,N'-di-Boc-L,L-Lanthionine dimethyl ester with m-CPBA

  • Dissolution: Dissolve N,N'-di-Boc-L,L-Lanthionine dimethyl ester (1.0 eq) in dichloromethane (DCM) and cool the solution to 0°C in an ice bath.

  • Addition of Oxidant: Add a solution of m-CPBA (1.05 eq) in DCM dropwise to the cooled solution over 30 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Work-up: Quench the reaction by adding a saturated solution of sodium bicarbonate. Separate the organic layer.

  • Purification: Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by flash column chromatography on silica gel.

Mandatory Visualizations

experimental_workflow cluster_start Starting Material Preparation cluster_oxidation Oxidation Reaction cluster_analysis Monitoring & Work-up cluster_purification Purification & Characterization start L,L-Lanthionine protect Protection of Amine and Carboxyl Groups start->protect e.g., Boc, Esters oxidation Selective Oxidation protect->oxidation Protected Lanthionine oxidant Add Oxidizing Agent (e.g., H₂O₂, m-CPBA) 1.05-1.1 eq oxidation->oxidant monitor Reaction Monitoring (TLC, LC-MS) oxidation->monitor workup Aqueous Work-up & Extraction monitor->workup purify Column Chromatography workup->purify characterize Characterization (NMR, MS) purify->characterize end end characterize->end Pure L,L-Lanthionine Sulfoxide troubleshooting_logic cluster_solutions_incomplete Solutions for Incomplete Reaction cluster_solutions_overoxidation Solutions for Over-oxidation cluster_solutions_solubility Solutions for Poor Solubility start Start Synthesis problem Problem Encountered? start->problem incomplete Incomplete Reaction problem->incomplete Yes overoxidation Over-oxidation to Sulfone problem->overoxidation Yes solubility Poor Solubility problem->solubility Yes end Successful Synthesis problem->end No inc_oxidant Increase Oxidant Stoichiometry incomplete->inc_oxidant inc_time Increase Reaction Time incomplete->inc_time inc_temp Increase Temperature incomplete->inc_temp dec_oxidant Decrease Oxidant Stoichiometry overoxidation->dec_oxidant dec_temp Decrease Temperature overoxidation->dec_temp slow_add Slow Addition of Oxidant overoxidation->slow_add solvent_screen Solvent Screening solubility->solvent_screen cosolvent Use Co-solvent solubility->cosolvent protect_groups Change Protecting Groups solubility->protect_groups inc_oxidant->end inc_time->end inc_temp->end dec_oxidant->end dec_temp->end slow_add->end solvent_screen->end cosolvent->end protect_groups->end

References

Technical Support Center: Preventing Unwanted Lanthionine Oxidation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with lanthionine and lanthionine-containing peptides (lantibiotics). This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you prevent and address the unwanted oxidation of the lanthionine thioether bridge during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is lanthionine oxidation and why is it a problem?

A1: Lanthionine contains a thioether bridge (a sulfur atom linked to two carbon atoms) which is susceptible to oxidation.[1] During oxidation, the sulfur atom gains one or two oxygen atoms to form a lanthionine sulfoxide (+16 Da) or a sulfone (+32 Da), respectively. This chemical modification can alter the three-dimensional structure and physicochemical properties of the molecule. For many biologically active peptides, such as the lantibiotic nisin, oxidation of the lanthionine rings can lead to a significant reduction or complete loss of biological activity.[1] For instance, oxidized nisin A loses its ability to bind to Lipid II, a crucial step in its antibacterial action.

Q2: Which common laboratory reagents and conditions can cause lanthionine oxidation?

A2: Several factors common in laboratory settings can induce unwanted oxidation of lanthionine:

  • Atmospheric Oxygen: Prolonged exposure to air can lead to slow oxidation, especially for samples in solution.

  • Reactive Oxygen Species (ROS): Peroxides (like hydrogen peroxide), ozone, and hydroxyl radicals are potent oxidizing agents.[2]

  • Metal Ions: Trace metal ions can catalyze oxidation reactions.

  • Light Exposure: UV and even ambient light can promote the formation of free radicals that lead to oxidation.

  • Harsh pH Conditions: While stability is sequence-dependent, extremes in pH can increase susceptibility to oxidation. It is generally recommended to work with peptide solutions in a slightly acidic buffer (pH 5-6) to enhance stability.[3]

  • High Temperatures: Elevated temperatures can accelerate the rate of oxidation.

Q3: How can I detect if my lanthionine-containing sample is oxidized?

A3: The most common and definitive method for detecting lanthionine oxidation is mass spectrometry (MS) .

  • Mass Shift: The addition of an oxygen atom to the lanthionine residue results in a mass increase of +16 atomic mass units (amu) for each sulfoxide formed. A further oxidation to a sulfone results in a +32 amu shift.

  • Tandem MS (MS/MS): Fragmentation analysis can pinpoint the exact location of the modification. A characteristic neutral loss of 64 Da (corresponding to methanesulfenic acid, CH₃SOH) is a diagnostic marker for the presence of a sulfoxide on a methionine residue and similar fragmentation patterns can be observed for lanthionine sulfoxide.[4]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Problem Possible Causes Recommended Solutions
Loss of biological activity in my lanthionine peptide. 1. Oxidation of lanthionine residues. 2. Peptide degradation due to other factors (e.g., proteolysis, improper storage).3. Incorrect peptide concentration.1. Verify Oxidation: Analyze your sample using mass spectrometry to check for +16 Da or +32 Da mass shifts.2. Review Handling Procedures: Compare your current workflow against the recommended protocols for handling and storage below.3. Implement Preventative Measures: Use deoxygenated buffers, consider adding antioxidants, and minimize exposure to light and elevated temperatures.
Mass spectrometry data shows unexpected peaks at +16 Da or +32 Da. 1. Sample Oxidation: The sample was oxidized during storage or experimental procedures.2. In-source Oxidation: Oxidation occurred during the electrospray ionization (ESI) process in the mass spectrometer.1. Confirm Source of Oxidation: If the modified and unmodified peptides have identical elution profiles in LC-MS, in-source oxidation is likely. If they separate, the oxidation occurred in the sample prior to analysis.2. Optimize MS Conditions: If in-source oxidation is suspected, consult with a mass spectrometry specialist to adjust instrument parameters.3. Improve Sample Handling: If sample oxidation is confirmed, implement the preventative strategies outlined in this guide (e.g., use of antioxidants, inert atmosphere).
Inconsistent results between experimental replicates. 1. Variable levels of oxidation due to inconsistent sample handling.2. Freeze-thaw cycles leading to degradation and aggregation.1. Standardize Protocols: Ensure all samples are handled identically, with consistent timing and exposure to air and light.2. Aliquot Samples: Prepare single-use aliquots of your lanthionine-containing stock solutions to avoid repeated freeze-thaw cycles.[3]

Quantitative Data on Thioether Stability

While extensive quantitative data specifically for lanthionine is limited, studies on other thioether-containing molecules like methionine provide valuable insights into factors affecting stability. The following tables summarize the impact of antioxidants and storage conditions on the stability of molecules with thioether linkages.

Table 1: Efficacy of Antioxidants in Preventing Oxidation (Data presented is a qualitative summary based on common laboratory practices for preventing oxidation of sulfur-containing amino acids.)

AntioxidantTypical ConcentrationEfficacyNotes
Dithiothreitol (DTT) 1-5 mMHighA strong reducing agent, but can interfere with disulfide bonds if present.
Tris(2-carboxyethyl)phosphine (TCEP) 1-5 mMHighEffective and does not interfere with disulfide bonds. More stable than DTT.
L-Methionine (free) 0.1% - 1% (w/v)ModerateActs as a scavenger, getting preferentially oxidized. Useful in cell culture media.[2]
Sodium Thiosulfate VariesModerateCan be used as an oxygen scavenger to prevent oxidation.[2]

Table 2: Influence of Storage Conditions on Peptide Stability (General guidelines for peptides containing oxidation-prone residues.)

ConditionLyophilized PeptidePeptide in Solution
Temperature -80°C: Ideal for long-term storage (years).-20°C: Suitable for short to medium-term storage (months).-80°C: Best for long-term storage (aliquoted).-20°C: Suitable for short-term storage (weeks to months, aliquoted).4°C: Very short-term (days), risk of oxidation increases.
Atmosphere Store under an inert gas (argon or nitrogen) to minimize oxidation.Use deoxygenated buffers. Store aliquots under an inert gas overlay.
pH (for solutions) N/AA slightly acidic pH of 5-6 is generally recommended for improved stability.
Light Store in the dark.Store in amber vials or protect from light.

Experimental Protocols

Protocol 1: General Handling and Storage of Lanthionine-Containing Peptides
  • Upon Receipt: Store the lyophilized peptide at -20°C or -80°C in a desiccator, protected from light.

  • Reconstitution: a. Before opening, allow the vial to equilibrate to room temperature for at least 20-30 minutes to prevent condensation. b. Prepare your buffer (e.g., sterile water, or a slightly acidic buffer like 50 mM sodium acetate, pH 5.5). Deoxygenate the buffer by bubbling with a gentle stream of nitrogen or argon gas for at least 20-30 minutes. c. Reconstitute the peptide in the deoxygenated buffer to create a concentrated stock solution.

  • Aliquoting: Immediately divide the stock solution into single-use aliquots in sterile, low-protein-binding tubes.

  • Storage of Aliquots: Overlay the aliquot with nitrogen or argon gas before capping tightly. Store frozen at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Protocol 2: Setting Up an Enzymatic Assay with an Oxygen-Sensitive Lanthionine Substrate

This protocol outlines steps for performing an enzymatic assay under anaerobic or low-oxygen conditions.

  • Buffer Preparation: Prepare all assay buffers (e.g., reaction buffer, stop solution). Degas these solutions by sparging with nitrogen or argon for at least 30 minutes. If available, prepare buffers inside an anaerobic chamber.

  • Reagent Preparation: a. Prepare stock solutions of your enzyme and the lanthionine-containing substrate. If possible, dissolve them in the deoxygenated buffer. b. Consider adding a compatible antioxidant like TCEP (1-2 mM) to the reaction buffer, ensuring it does not interfere with your enzyme's activity.

  • Assay Setup (in an anaerobic chamber): a. Transfer all necessary equipment (pipettes, tips, plates, reagents) into the anaerobic chamber. b. Inside the chamber, pipette the reaction buffer and substrate into the wells of your assay plate. c. Add the enzyme to initiate the reaction. d. Incubate the reaction for the desired time within the chamber. e. Stop the reaction by adding the appropriate stop solution.

  • Assay Setup (on the benchtop with precautions): a. Use vials with rubber septa for your reaction. b. Add the deoxygenated reaction buffer and substrate to the vial. c. Purge the headspace of the vial with nitrogen or argon for 1-2 minutes. d. Initiate the reaction by injecting the enzyme through the septum. e. Maintain a slight positive pressure of the inert gas during the incubation if possible.

  • Analysis: Once the reaction is stopped, the sample can typically be handled under normal atmospheric conditions for analysis (e.g., reading absorbance on a plate reader).

Visualizations

Lanthionine_Oxidation Lanthionine Lanthionine (-S-) Sulfoxide Lanthionine Sulfoxide (-SO-) [+16 Da] Lanthionine->Sulfoxide Mild Oxidation (e.g., Air, H₂O₂) Sulfone Lanthionine Sulfone (-SO2-) [+32 Da] Sulfoxide->Sulfone Strong Oxidation

Caption: Oxidation states of the lanthionine thioether bridge.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis storage Store Lyophilized Peptide (-80°C, Inert Gas) equilibrate Equilibrate to Room Temp storage->equilibrate reconstitute Reconstitute Peptide equilibrate->reconstitute degas Degas Buffer (N₂ or Ar) degas->reconstitute aliquot Aliquot for Single Use reconstitute->aliquot setup Setup Assay (Use degassed buffers, add antioxidants if needed) aliquot->setup run Run Experiment (Minimize air exposure) setup->run analyze Analyze Sample (e.g., Mass Spectrometry) run->analyze

Caption: Workflow for handling oxidation-sensitive lanthionine peptides.

Troubleshooting_Logic start Inconsistent or Negative Experimental Result check_ms Analyze sample by Mass Spectrometry start->check_ms is_oxidized Oxidation Detected? (+16 Da peaks) check_ms->is_oxidized review_handling Review Handling & Storage (See Protocol 1) is_oxidized->review_handling Yes other_issue Investigate Other Causes (Degradation, Concentration, etc.) is_oxidized->other_issue No implement_prevention Implement Preventative Measures (Anaerobic conditions, Antioxidants) review_handling->implement_prevention end Re-run Experiment implement_prevention->end other_issue->end

Caption: Logical flow for troubleshooting lanthionine oxidation issues.

References

stability of L,L-Lanthionine sulfoxide under different pH and temperature conditions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance and answers frequently asked questions regarding the stability of L,L-Lanthionine sulfoxide under various experimental conditions. Understanding the stability profile of this compound is critical for its effective use in research and development, ensuring the integrity of experimental results and the quality of potential therapeutic agents.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound?

A1: The stability of this compound is primarily influenced by pH, temperature, and the presence of oxidizing or reducing agents. As a thioether sulfoxide, it is susceptible to both hydrolysis and further oxidation or reduction, leading to the formation of various degradation products.

Q2: What are the likely degradation pathways for this compound?

A2: Based on the chemical structure, the main degradation pathways are expected to be:

  • Reduction: The sulfoxide can be reduced back to the corresponding thioether (L,L-Lanthionine).

  • Oxidation: Further oxidation of the sulfoxide can lead to the formation of the corresponding sulfone.

  • Hydrolysis: Under certain pH and temperature conditions, the peptide-like bonds or the C-S bond could be susceptible to hydrolysis, although thioethers are generally stable to hydrolysis. Extreme pH conditions may promote this degradation.

Q3: What are the recommended storage conditions for this compound?

A3: To ensure maximum stability, this compound should be stored as a solid in a tightly sealed container at low temperatures (e.g., -20°C), protected from light and moisture. For solutions, it is advisable to use buffered systems at a neutral or slightly acidic pH and to store them at 2-8°C for short-term use or frozen (-20°C or lower) for long-term storage. Avoid repeated freeze-thaw cycles.

Q4: How can I monitor the degradation of this compound in my samples?

A4: The most common and effective method for monitoring the degradation of this compound and quantifying its degradation products is High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector, such as a UV detector or a mass spectrometer (LC-MS).[1][2][3] These techniques allow for the separation and quantification of the parent compound and its impurities.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Unexpectedly rapid degradation of the compound in solution. 1. pH of the solution is not optimal. 2. Presence of metal ions that can catalyze oxidation. 3. Exposure to light. 4. Microbial contamination.1. Prepare solutions in a buffered system and verify the pH. 2. Use high-purity water and reagents; consider adding a chelating agent like EDTA. 3. Protect solutions from light by using amber vials or covering them with foil. 4. Use sterile filtration for solutions intended for long-term storage.
Inconsistent results between replicate stability experiments. 1. Inaccurate pH or temperature control. 2. Variability in sample preparation. 3. Inconsistent timing of sample analysis after withdrawal from stress conditions.1. Calibrate pH meters and temperature-controlled chambers regularly. 2. Use calibrated pipettes and follow a standardized protocol for sample preparation. 3. Quench the degradation reaction immediately after sample withdrawal and analyze all samples at a consistent time point.
Difficulty in separating degradation products by HPLC. 1. Inappropriate column or mobile phase. 2. Co-elution of the parent compound and degradation products.1. Screen different HPLC columns (e.g., C18, HILIC) and optimize the mobile phase composition (organic solvent, buffer, pH). 2. Adjust the gradient profile to improve resolution. Consider using a different detection method, such as mass spectrometry, for better specificity.
Identification of unknown peaks in the chromatogram. 1. Formation of unexpected degradation products. 2. Impurities in the starting material or reagents.1. Use LC-MS/MS to obtain mass spectral data of the unknown peaks for structural elucidation. 2. Analyze the starting material and all reagents used in the stability study for potential impurities.

Illustrative Stability Data

The following tables present hypothetical data to illustrate the expected stability profile of this compound under forced degradation conditions. These are not based on experimental results for this specific molecule but are extrapolated from the behavior of similar compounds.

Table 1: Effect of pH on the Stability of this compound at 40°C

pHIncubation Time (days)% this compound RemainingMajor Degradation Products
2.0795.2L,L-Lanthionine (Reduction)
5.0798.5Minimal degradation
7.4797.1L,L-Lanthionine Sulfone (Oxidation)
9.0792.8L,L-Lanthionine Sulfone, Hydrolysis products

Table 2: Effect of Temperature on the Stability of this compound at pH 7.4

Temperature (°C)Incubation Time (days)% this compound RemainingMajor Degradation Products
43099.1Minimal degradation
253096.5L,L-Lanthionine Sulfone
403091.3L,L-Lanthionine Sulfone, L,L-Lanthionine
60785.7L,L-Lanthionine Sulfone, L,L-Lanthionine, Hydrolysis products

Table 3: Stability of this compound under Oxidative Stress at 25°C

Oxidizing AgentIncubation Time (hours)% this compound RemainingMajor Degradation Product
3% H₂O₂2475.4L,L-Lanthionine Sulfone

Experimental Protocols

The following are general protocols for conducting forced degradation studies on this compound. Researchers should adapt these protocols based on the specific properties of their compound and the available analytical instrumentation.

General Sample Preparation
  • Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., water or a buffer).

  • For each stress condition, transfer an appropriate volume of the stock solution into separate vials.

  • Include a control sample stored under non-stress conditions (e.g., 2-8°C, protected from light).

Acid and Base Hydrolysis
  • Acidic Condition: Add an equal volume of 0.1 M HCl to a vial containing the stock solution.

  • Basic Condition: Add an equal volume of 0.1 M NaOH to a separate vial.

  • Incubate the vials at a specified temperature (e.g., 40°C or 60°C).

  • At predetermined time points (e.g., 0, 2, 6, 12, 24 hours), withdraw an aliquot of the sample.

  • Neutralize the sample immediately (add an equimolar amount of base for the acidic sample and acid for the basic sample).

  • Dilute the sample to an appropriate concentration for analysis.

Oxidative Degradation
  • Add an equal volume of 3% hydrogen peroxide to a vial containing the stock solution.

  • Incubate the vial at room temperature, protected from light.

  • At predetermined time points, withdraw an aliquot of the sample.

  • Quench the reaction if necessary (e.g., by adding a small amount of sodium bisulfite).

  • Dilute the sample for analysis.

Thermal Degradation
  • Place vials containing the stock solution in a temperature-controlled oven at elevated temperatures (e.g., 40°C, 60°C, 80°C).

  • For solid-state stability, place a known amount of the solid compound in vials.

  • At specified time points, remove a vial, allow it to cool to room temperature, and prepare a solution for analysis.

Analytical Method
  • Analyze the samples using a validated stability-indicating HPLC method.

  • Example HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to separate the parent compound from its degradation products.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at an appropriate wavelength or Mass Spectrometry.

  • Calculate the percentage of this compound remaining and the percentage of each degradation product at each time point.

Visualizations

experimental_workflow start Start: Prepare Stock Solution of this compound stress_conditions Expose to Stress Conditions start->stress_conditions acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) stress_conditions->acid pH < 7 base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) stress_conditions->base pH > 7 oxidation Oxidation (e.g., 3% H2O2, RT) stress_conditions->oxidation Oxidant thermal Thermal Stress (e.g., 80°C) stress_conditions->thermal Heat sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling analysis Analyze by Stability-Indicating HPLC-UV/MS sampling->analysis data Data Analysis: - % Degradation - Identify Degradants analysis->data end End: Determine Stability Profile and Degradation Pathway data->end

Caption: Experimental workflow for a forced degradation study.

degradation_pathway parent This compound sulfone L,L-Lanthionine Sulfone parent->sulfone Oxidation [O] thioether L,L-Lanthionine parent->thioether Reduction [H] hydrolysis Hydrolysis Products parent->hydrolysis Hydrolysis (Extreme pH/Heat)

Caption: Potential degradation pathways of this compound.

References

Technical Support Center: L,L-Lanthionine Sulfoxide Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the mass spectrometry (MS) fragmentation of L,L-Lanthionine sulfoxide.

Frequently Asked Questions (FAQs)

Q1: What is the expected molecular weight of this compound?

A1: The monoisotopic mass of L,L-Lanthionine (C₆H₁₂N₂O₄S) is approximately 208.05 Da. The addition of an oxygen atom to form the sulfoxide (C₆H₁₂N₂O₅S) increases the monoisotopic mass to approximately 224.05 Da. You should look for the protonated molecule [M+H]⁺ at m/z 225.05 in positive ion mode.

Q2: I am not seeing the expected molecular ion peak. What are the possible causes?

A2: Several factors could contribute to a weak or absent molecular ion peak:

  • Sample Concentration: The sample may be too dilute, resulting in a signal that is below the instrument's limit of detection. Conversely, a sample that is too concentrated can lead to ion suppression.[1]

  • Ionization Efficiency: The chosen ionization method (e.g., ESI, MALDI) may not be optimal for this compound. Experimenting with different ionization sources and parameters can improve signal intensity.[1]

  • Instrument Calibration: Ensure your mass spectrometer is properly tuned and calibrated. Regular calibration with appropriate standards is crucial for accurate mass measurement.[1]

  • Sample Degradation: this compound may be susceptible to degradation during sample preparation or storage. Minimize freeze-thaw cycles and consider the use of antioxidants.

  • In-source Fragmentation: The molecule might be fragmenting in the ionization source before reaching the mass analyzer. Try using gentler source conditions (e.g., lower temperatures, lower cone voltage).

Q3: I am observing unexpected peaks in my spectrum. What could be their origin?

A3: Unexpected peaks can arise from various sources:

  • Contaminants: Contaminants from solvents, glassware, or sample preparation reagents are a common issue. Use high-purity solvents and meticulously clean all materials that come into contact with your sample. Common contaminants include polymers like polyethylene glycol (PEG) from detergents and plasticizers.[2][3]

  • Adduct Formation: The analyte may form adducts with salts present in the sample or mobile phase (e.g., [M+Na]⁺, [M+K]⁺). The use of volatile buffers and desalting the sample can mitigate this.

  • Oxidation or Reduction: The sulfoxide group is susceptible to further oxidation or reduction. Methionine, a similar sulfur-containing amino acid, can be oxidized to methionine sulfoxide and further to methionine sulfone.

  • Side Reactions: Impurities from the synthesis of this compound or side reactions during sample preparation could be the source of unexpected peaks.

Q4: My peaks are broad or splitting. What troubleshooting steps can I take?

A4: Peak broadening or splitting can be caused by both chromatographic and mass spectrometric issues:[1][4]

  • Chromatographic Issues:

    • Column Overloading: Injecting too much sample can lead to peak fronting. Try diluting your sample.[4]

    • Column Contamination: A dirty guard or analytical column can cause peak distortion.[1]

    • Inappropriate Mobile Phase: The mobile phase composition may not be optimal for the analyte, leading to poor peak shape.

  • Mass Spectrometric Issues:

    • Ionization Source Conditions: Suboptimal source parameters can lead to peak broadening.[1]

    • Multiple Charged Species: If the analyte exists in multiple charge states that are not fully resolved, it can appear as a broadened peak.

Proposed Fragmentation Pathway and Data

While specific literature on the detailed fragmentation of this compound is limited, a probable fragmentation pathway can be inferred from the fragmentation of similar molecules, such as methionine sulfoxide. A characteristic fragmentation for methionine sulfoxide is the neutral loss of methane sulfenic acid (CH₃SOH), which has a mass of 64 Da.[5]

A similar neutral loss of a sulfenic acid from this compound is a plausible fragmentation pathway. The primary fragmentation is likely to involve the cleavage of the C-S bonds and the loss of the sulfoxide group.

Below is a table of potential fragment ions for this compound ([M+H]⁺ = 225.05).

m/z Proposed Fragment Notes
207.04[M+H - H₂O]⁺Loss of water
179.05[M+H - H₂O - CO]⁺Subsequent loss of carbon monoxide
162.05[M+H - H₂O - CO₂H]⁺Loss of the carboxylic acid group
148.03[M+H - C₃H₅NO₂]⁺Cleavage of one of the alanine arms
130.02[M+H - C₃H₅NO₂ - H₂O]⁺Subsequent loss of water
74.02[C₂H₄NO₂]⁺Alanine immonium ion

Experimental Protocol: Tandem Mass Spectrometry of this compound

This protocol provides a general procedure for the analysis of this compound using a triple quadrupole mass spectrometer with electrospray ionization (ESI).

1. Sample Preparation:

  • Dissolve this compound in a solution of 50:50 (v/v) acetonitrile/water with 0.1% formic acid to a final concentration of 10 µg/mL.

  • Use high-purity, HPLC-grade solvents and LoBind tubes to minimize contamination.[6]

2. Liquid Chromatography (LC) Parameters (Optional, for complex mixtures):

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

3. Mass Spectrometry (MS) Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 20 V (can be optimized).

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Cone Gas Flow: 50 L/hr.

  • Desolvation Gas Flow: 600 L/hr.

  • MS1 Scan Range: m/z 50-300.

4. Tandem Mass Spectrometry (MS/MS) Parameters:

  • Precursor Ion: m/z 225.05.

  • Collision Gas: Argon.

  • Collision Energy: 15-30 eV (optimize for desired fragmentation).

  • MS2 Scan Range: m/z 40-230.

Visualizations

Fragmentation_Pathway L,L-Lanthionine_Sulfoxide [M+H]⁺ m/z 225.05 Fragment_1 [M+H - H₂O]⁺ m/z 207.04 L,L-Lanthionine_Sulfoxide->Fragment_1 -H₂O Fragment_2 [M+H - C₃H₅NO₂]⁺ m/z 148.03 L,L-Lanthionine_Sulfoxide->Fragment_2 -C₃H₅NO₂ Fragment_3 Immonium_Ion m/z 74.02 Fragment_2->Fragment_3 Further Fragmentation

Caption: Proposed fragmentation of this compound.

Troubleshooting_Workflow Start Mass Spec Issue (e.g., No Signal, Unexpected Peaks) Check_Sample Verify Sample Integrity - Concentration - Degradation - Purity Start->Check_Sample Check_Prep Review Sample Preparation - Solvent Purity - Clean Glassware - Avoid Detergents Check_Sample->Check_Prep Check_Instrument Evaluate Instrument Performance - Tuning & Calibration - Source Conditions Check_Prep->Check_Instrument Analyze_Data Re-analyze Data - Look for Adducts - Contaminant Databases Check_Instrument->Analyze_Data Optimize_Method Optimize Method - Ionization Source - Collision Energy Analyze_Data->Optimize_Method Resolved Issue Resolved Optimize_Method->Resolved

Caption: General troubleshooting workflow for mass spectrometry.

References

Technical Support Center: Synthesis of L,L-Lanthionine Sulfoxide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis and application of L,L-Lanthionine Sulfoxide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the yield of synthetic this compound and to offer solutions to common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in synthesizing peptides containing this compound?

A1: The primary challenges are similar to those encountered with methionine sulfoxide-containing peptides. These include potential over-oxidation to the sulfone, aggregation of the peptide during synthesis, and difficulties in purification due to increased polarity. Careful selection of oxidizing agents and purification strategies is crucial.

Q2: Should I synthesize the this compound amino acid first, or can I oxidize the lanthionine residue after peptide synthesis?

A2: Both strategies are viable. Incorporating the pre-synthesized this compound amino acid can prevent issues with oxidation of other sensitive residues in your peptide. However, post-synthesis oxidation can also be effective if other residues are not susceptible to oxidation. The choice depends on the specific peptide sequence and the desired purity.

Q3: What is the most common side-product during the oxidation of L,L-Lanthionine, and how can I avoid it?

A3: The most common side-product is the over-oxidation of the thioether to a sulfone. To avoid this, it is important to use mild oxidizing agents and carefully control the reaction stoichiometry and time. Monitoring the reaction by mass spectrometry is highly recommended to stop the reaction once the desired sulfoxide is formed.

Q4: How does the presence of this compound affect the purification of my peptide?

A4: The sulfoxide group increases the polarity of the peptide, which can improve solubility and reduce aggregation, potentially simplifying purification by HPLC. However, the introduction of a new chiral center at the sulfur atom can lead to the formation of diastereomers, which may appear as two separate peaks on the HPLC chromatogram.

Q5: What is the biological relevance of this compound?

A5: Lanthionine-containing peptides, known as lantibiotics, have various biological activities. The oxidation of the thioether bridge to a sulfoxide can modulate this activity. For instance, oxidation of the lantibiotic nisin leads to a loss of its antimicrobial activity. Additionally, Lanthionine Synthetase C-like protein 1 (LanCL1), which is involved in cellular responses to oxidative stress, is a potential target for lanthionine-related compounds.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low Yield of this compound Incomplete oxidation of L,L-Lanthionine. Over-oxidation to the sulfone. Degradation of the peptide during oxidation.Optimize the stoichiometry of the oxidizing agent and the reaction time. Use a milder oxidizing agent. Monitor the reaction closely using mass spectrometry.
Peptide Aggregation During Synthesis Hydrophobic nature of the peptide sequence. Intermolecular interactions.Incorporate the pre-synthesized this compound amino acid, as its increased polarity can reduce aggregation. Use a lower concentration of the peptide during synthesis. Microwave-assisted synthesis can also help disrupt aggregation.
Presence of a Double Peak on HPLC Formation of diastereomers at the sulfur center upon oxidation.This is an expected outcome. The two peaks represent the (R)- and (S)-sulfoxide diastereomers. If a single diastereomer is required, chiral chromatography may be necessary.
Incomplete Coupling of this compound Steric hindrance from the sulfoxide group.Use a stronger coupling reagent or a double coupling strategy for the amino acid following the this compound residue.
Oxidation of Other Residues (e.g., Met, Cys, Trp) Use of a non-selective oxidizing agent.If your peptide contains other oxidation-sensitive residues, it is highly recommended to use the pre-synthesized this compound amino acid in your solid-phase peptide synthesis (SPPS) protocol.

Quantitative Data

Table 1: Comparison of Yields for Peptides Synthesized with Methionine vs. Methionine Sulfoxide

The following table summarizes the yields of various aggregation-prone peptides when synthesized using either standard methionine or pre-oxidized methionine sulfoxide (Met(O)). This data serves as a valuable proxy for the expected yield improvements when using this compound in place of L,L-Lanthionine for challenging sequences.

Peptide SequenceSynthesis MethodOverall YieldReference
TDP-43 (307-347)Standard SPPS with Met~1%[1]
TDP-43 (307-347)SPPS with Met(O)2-5%[1]
Human CalcitoninStandard SPPS with Met2%[1]
Human CalcitoninSPPS with Met(O)7%[1]
hPrP (109-135)Standard SPPS with Met7%[1]
hPrP (109-135)SPPS with Met(O)14%[1]

Experimental Protocols

Protocol 1: Synthesis of L,L-Lanthionine

This protocol is a general guide for the synthesis of L,L-Lanthionine, the precursor to this compound. Several methods exist for lanthionine synthesis, with one common approach involving the reaction of a cysteine derivative with a protected dehydroalanine.

Materials:

  • N-α-Fmoc-S-trityl-L-cysteine

  • N-α-Fmoc-β-iodo-L-alanine methyl ester

  • Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve N-α-Fmoc-S-trityl-L-cysteine and N-α-Fmoc-β-iodo-L-alanine methyl ester in DMF.

  • Add DIPEA to the solution and stir at room temperature for 24-48 hours.

  • Monitor the reaction by HPLC-MS until completion.

  • Remove the Fmoc protecting groups by treating the reaction mixture with 20% piperidine in DMF.

  • Purify the protected lanthionine derivative by flash chromatography.

  • Cleave the remaining protecting groups and the methyl ester using a solution of TFA/TIS/H₂O.

  • Purify the final L,L-Lanthionine product by preparative HPLC.

Protocol 2: Oxidation of L,L-Lanthionine to this compound in a Peptide

This protocol is adapted from a method used for the oxidation of the lanthionine-containing peptide, nisin.[2]

Materials:

  • L,L-Lanthionine-containing peptide

  • Deionized water

  • Acetic acid (99%)

  • Hydrogen peroxide (30%)

  • Acetonitrile (ACN)

Procedure:

  • Dissolve the L,L-Lanthionine-containing peptide in deionized water to a concentration of 1 mg/mL.

  • In a microcentrifuge tube, combine 1.25 mL of the peptide solution, 125 µL of acetic acid, and 30 µL of 30% hydrogen peroxide.

  • Mix the solution and incubate at room temperature for approximately 16 hours.

  • Monitor the reaction for the desired mass increase (+16 Da) corresponding to the formation of the sulfoxide using mass spectrometry.

  • Once the reaction is complete, dry the sample under vacuum.

  • Resuspend the dried peptide in a suitable solvent, such as a 20/80 (v/v) solution of acetonitrile and water, for purification by HPLC.

Visualizations

experimental_workflow cluster_synthesis L,L-Lanthionine Synthesis cluster_oxidation Oxidation to Sulfoxide cluster_spoke Peptide Synthesis start Starting Materials (Protected Cys & Dha derivatives) reaction Coupling Reaction start->reaction deprotection Deprotection reaction->deprotection purification1 Purification of L,L-Lanthionine deprotection->purification1 lanthionine L,L-Lanthionine purification1->lanthionine Use as starting material oxidation Oxidation (e.g., H2O2, Acetic Acid) lanthionine->oxidation monitoring Reaction Monitoring (Mass Spectrometry) oxidation->monitoring purification2 Purification of This compound monitoring->purification2 spoke Solid-Phase Peptide Synthesis (Incorporation of this compound) purification2->spoke Incorporate into peptide cleavage Cleavage from Resin spoke->cleavage final_purification Final Peptide Purification (HPLC) cleavage->final_purification

Caption: Experimental workflow for the synthesis of this compound and its incorporation into peptides.

signaling_pathway cluster_stress Cellular Stress cluster_pathway LanCL1-Mediated Protective Pathway ROS Oxidative Stress (e.g., H2O2) LanCL1 LanCL1 ROS->LanCL1 may be modulated by (protective response) JNK JNK Pathway ROS->JNK activates LanCL1->JNK inhibits Apoptosis Apoptosis JNK->Apoptosis promotes

References

addressing solubility issues of peptides containing L,L-Lanthionine sulfoxide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with peptides containing L,L-Lanthionine sulfoxide. These resources are designed to address common solubility challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how might it affect my peptide's properties?

L,L-Lanthionine is a non-proteinogenic amino acid characterized by a thioether bridge. The sulfoxide form is an oxidized version of this amino acid. While direct studies on the physicochemical properties of this compound in peptides are limited, we can infer its likely effects based on the well-documented behavior of methionine sulfoxide.[1] Oxidation of the sulfur atom to a sulfoxide introduces a polar group. This increased polarity is expected to enhance the hydrophilicity of the peptide. For peptides prone to aggregation due to hydrophobic interactions, the presence of this compound may improve solubility and reduce aggregation.[2]

Q2: My peptide containing this compound is insoluble in aqueous buffers. What is the likely cause?

Even with the increased polarity from the sulfoxide group, insolubility can still occur due to several factors inherent to the peptide's overall sequence and structure.[3][4] These factors include:

  • Overall Hydrophobicity: If the rest of the peptide sequence is highly hydrophobic, the influence of a single lanthionine sulfoxide residue may not be sufficient to render the entire peptide soluble in water.

  • Secondary Structure and Aggregation: The peptide may adopt a secondary structure that encourages intermolecular interactions and aggregation, leading to insolubility.

  • Isoelectric Point (pI): Peptides are least soluble at their isoelectric point, where the net charge is zero. If the pH of your buffer is close to the peptide's pI, solubility will be minimal.

  • Peptide Concentration: The concentration of the peptide may have exceeded its solubility limit in the chosen solvent.

Q3: What is the first step I should take to troubleshoot the solubility of my this compound-containing peptide?

The first step is to perform a small-scale solubility test with a small amount of your peptide to avoid wasting your entire sample.[5][6] This allows you to screen various solvents and conditions to find the most effective one. It is also crucial to determine the theoretical isoelectric point (pI) of your peptide using a protein analysis tool. This will guide your choice of buffer pH.

Troubleshooting Guides

Problem: My this compound-containing peptide will not dissolve in water or standard aqueous buffers (e.g., PBS).

Solution Workflow:

This workflow provides a systematic approach to solubilizing your peptide.

G cluster_0 Solubility Troubleshooting Workflow start Start with Lyophilized Peptide solubility_test Perform small-scale solubility test (e.g., 1 mg in 100 µL solvent) start->solubility_test check_charge Determine Peptide's Net Charge at Neutral pH solubility_test->check_charge acidic Acidic Peptide (Net Negative Charge) check_charge->acidic < 0 basic Basic Peptide (Net Positive Charge) check_charge->basic > 0 neutral Neutral Peptide (Net Zero Charge) check_charge->neutral = 0 dissolve_basic Try dissolving in a small amount of 0.1% Ammonium Hydroxide or 10% Ammonium Bicarbonate, then dilute with water. acidic->dissolve_basic dissolve_acidic Try dissolving in a small amount of 10% Acetic Acid or 0.1% TFA, then dilute with water. basic->dissolve_acidic dissolve_neutral Use an organic solvent (DMSO, DMF, Acetonitrile). Start with a small volume and dilute with aqueous buffer. neutral->dissolve_neutral sonicate Sonicate the solution dissolve_basic->sonicate dissolve_acidic->sonicate dissolve_neutral->sonicate check_solubility Is the peptide dissolved? sonicate->check_solubility success Peptide Solubilized check_solubility->success Yes failure Proceed to Advanced Troubleshooting check_solubility->failure No

Caption: A step-by-step workflow for troubleshooting peptide solubility issues.

Detailed Steps:

  • Determine the Peptide's Net Charge:

    • Calculate the theoretical net charge of your peptide at neutral pH (around 7.0). You can use online peptide analysis tools for this.

    • If the net charge is positive (basic peptide): Attempt to dissolve the peptide in a small volume of an acidic solution, such as 10% acetic acid or 0.1% trifluoroacetic acid (TFA), and then slowly dilute it with your desired aqueous buffer.[5][6]

    • If the net charge is negative (acidic peptide): Try dissolving the peptide in a small amount of a basic solution, like 0.1% ammonium hydroxide or 10% ammonium bicarbonate, followed by gradual dilution with your aqueous buffer.[5][6]

    • If the net charge is neutral or the peptide is highly hydrophobic: These peptides are often challenging to dissolve in aqueous solutions alone.[5][7]

  • Use of Organic Co-solvents:

    • For neutral or hydrophobic peptides, start by dissolving the peptide in a minimal amount of an organic solvent.[5][7][8][9]

    • Dimethyl sulfoxide (DMSO) is a common choice due to its high solubilizing power.[1][10] However, be mindful that residual DMSO can affect certain biological assays.

    • Other options include dimethylformamide (DMF), acetonitrile (ACN), or isopropanol.[5][7]

    • Once the peptide is dissolved in the organic solvent, slowly add the aqueous buffer dropwise while vortexing to the desired final concentration.

  • Sonication:

    • After adding the solvent, sonicating the sample in a water bath can help break up aggregates and facilitate dissolution.[5]

Advanced Troubleshooting

If the above steps are unsuccessful, consider the following advanced strategies:

  • Use of Chaotropic Agents: For peptides that are prone to strong aggregation, the addition of chaotropic agents like 6 M guanidinium hydrochloride (GdnHCl) or 8 M urea can disrupt the secondary structures and aid in solubilization.[8] Note that these agents will likely need to be removed by dialysis or buffer exchange before downstream applications.

  • Formulation Strategies: For long-term use or in vivo applications, more advanced formulation strategies may be necessary. These can include the use of surfactants, cyclodextrins, or lipid-based delivery systems to improve solubility and stability.[11][12]

Experimental Protocols

Protocol 1: Small-Scale Peptide Solubility Testing
  • Weigh out a small, precise amount of the lyophilized peptide (e.g., 1 mg).

  • Add a small, defined volume of the primary solvent to be tested (e.g., 100 µL of sterile, distilled water).

  • Vortex the sample for 30-60 seconds.

  • Visually inspect for any undissolved particulate matter.

  • If the peptide is not fully dissolved, place the tube in a sonicator bath for 5-10 minutes.

  • Re-inspect the solution.

  • If the peptide remains insoluble, repeat the process with a different solvent based on the troubleshooting workflow (e.g., 10% acetic acid, 0.1% ammonium hydroxide, or DMSO).

  • Once a suitable primary solvent is found, perform a serial dilution with the desired aqueous buffer to determine the concentration at which the peptide remains in solution.

Protocol 2: Solubilization of a Hydrophobic this compound-Containing Peptide using DMSO
  • Start with the lyophilized peptide in a sterile microcentrifuge tube.

  • Add a minimal volume of pure DMSO to the peptide (e.g., 10-20 µL for 1 mg of peptide) to create a concentrated stock solution.

  • Vortex thoroughly until the peptide is completely dissolved. Sonication can be used if necessary.

  • While vortexing, slowly add your desired aqueous buffer dropwise to the DMSO-peptide solution.

  • Continue to add the buffer until the desired final peptide concentration is reached.

  • If the solution becomes cloudy, this indicates that the peptide is precipitating. Stop adding the buffer. This concentration is the maximum solubility under these conditions.

  • For cellular assays, ensure the final concentration of DMSO is kept low (typically <0.5%) to avoid cytotoxicity.

Data Presentation

The following table summarizes the general applicability of various solvents for dissolving peptides with different properties.

Peptide PropertyPrimary Solvent ChoiceSecondary/Dilution SolventNotes
Basic (Net Positive Charge) 10% Acetic Acid, 0.1% TFAWater, Aqueous BuffersStart with water first.[5][6][9]
Acidic (Net Negative Charge) 0.1% Ammonium Hydroxide, 10% Ammonium BicarbonateWater, Aqueous BuffersStart with water or PBS first.[5][6][9]
Neutral/Hydrophobic DMSO, DMF, AcetonitrileAqueous BuffersDissolve completely in organic solvent before adding aqueous buffer.[5][7][8]
Prone to Aggregation 6 M GdnHCl, 8 M UreaAqueous BuffersChaotropic agents may need to be removed before use.[8]

Signaling Pathways and Experimental Workflows

The solubility of peptides containing this compound is critical in various experimental contexts, particularly in drug discovery and cell-based assays where the peptide needs to interact with specific cellular targets.

G cluster_1 Peptide-Target Interaction Assay Workflow start Lyophilized Peptide (with this compound) solubilization Solubilization (as per protocol) start->solubilization concentration Determine Accurate Concentration (e.g., UV-Vis) solubilization->concentration Success insoluble Insoluble Peptide solubilization->insoluble Fails incubation Incubate Peptide with Target concentration->incubation assay_prep Prepare Assay (e.g., cells, purified receptor) assay_prep->incubation detection Detection of Interaction (e.g., Fluorescence, ELISA) incubation->detection data_analysis Data Analysis detection->data_analysis result Biological Activity Determined data_analysis->result insoluble->solubilization Re-troubleshoot

Caption: Workflow for a typical cell-based or biochemical assay involving a peptide.

In this workflow, the initial solubilization step is critical. If the peptide is not fully dissolved, its effective concentration in the assay will be unknown, leading to inaccurate and unreliable results. The presence of aggregates can also cause non-specific interactions and artifacts. Therefore, ensuring complete and stable solubilization of your this compound-containing peptide is a prerequisite for obtaining meaningful biological data.

References

minimizing side reactions in the synthesis of lanthionine sulfoxide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side reactions during the synthesis of lanthionine sulfoxide.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of lanthionine sulfoxide, providing targeted solutions and preventative measures.

Q1: My reaction is producing a significant amount of lanthionine sulfone. How can I prevent this over-oxidation?

A1: Over-oxidation to lanthionine sulfone is a common side reaction. To minimize its formation, consider the following strategies:

  • Choice of Oxidant: Employ milder and more selective oxidizing agents. While powerful oxidants can be effective, they increase the risk of over-oxidation. Reagents like hydrogen peroxide in the presence of a catalyst (e.g., titanium silicalite-1, TS-1), urea-hydrogen peroxide (UHP), or metal-free quinoid catalysts are known to offer better selectivity for sulfoxide formation.[1][2]

  • Stoichiometry of the Oxidant: Carefully control the molar equivalents of the oxidizing agent. Use of a slight excess (typically 1.05-1.2 equivalents) is often sufficient for complete conversion to the sulfoxide without significant sulfone formation. It is crucial to accurately determine the concentration of the oxidant solution (e.g., hydrogen peroxide) before use.

  • Reaction Temperature: Perform the oxidation at lower temperatures. Lowering the reaction temperature (e.g., 0 °C to room temperature) can significantly reduce the rate of the second oxidation step to the sulfone, thereby improving selectivity for the sulfoxide.

  • Reaction Time: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to stop the reaction as soon as the starting material is consumed.[3][4][5] Prolonged reaction times increase the likelihood of over-oxidation.

Q2: I am observing the formation of multiple diastereomers of lanthionine sulfoxide. How can I improve the diastereoselectivity of the reaction?

A2: The oxidation of the sulfur atom in lanthionine creates a new stereocenter, potentially leading to a mixture of diastereomers. Achieving high diastereoselectivity can be challenging and is influenced by several factors:

  • Substrate Control: The inherent stereochemistry of the lanthionine starting material can influence the facial selectivity of the oxidation. The conformation of the substrate can direct the oxidant to one face of the sulfur atom over the other.[6][7][8]

  • Chiral Oxidizing Agents: The use of chiral oxidizing agents or catalysts can induce asymmetry in the oxidation, favoring the formation of one diastereomer over the other.

  • Reaction Conditions: Solvent and temperature can play a role in the diastereoselectivity. Experimenting with different solvent systems and optimizing the reaction temperature may improve the diastereomeric ratio.

Q3: My reaction is incomplete, and I have a mixture of lanthionine and lanthionine sulfoxide. What can I do to drive the reaction to completion?

A3: Incomplete conversion can be due to several factors. Here are some troubleshooting steps:

  • Oxidant Activity: Ensure the oxidizing agent is active. For example, hydrogen peroxide solutions can decompose over time. It is advisable to use a fresh bottle or titrate the solution to determine its exact concentration.

  • Reaction Time and Temperature: If the reaction is sluggish at lower temperatures, a modest increase in temperature or extending the reaction time may be necessary. However, this must be balanced against the risk of over-oxidation. Continuous monitoring is key.

  • Catalyst Deactivation: If using a catalyst, ensure it has not been deactivated by impurities in the starting material or solvent.

Q4: I am having difficulty purifying lanthionine sulfoxide from the reaction mixture. What are some effective purification strategies?

A4: The increased polarity of the sulfoxide compared to the starting thioether and the potential presence of the more polar sulfone can complicate purification.

  • Chromatography: Reversed-phase high-performance liquid chromatography (RP-HPLC) is a powerful technique for separating lanthionine, lanthionine sulfoxide, and lanthionine sulfone.[3][4] The elution order is typically lanthionine sulfone, followed by lanthionine sulfoxide, and then the least polar lanthionine.

  • Crystallization: If the lanthionine sulfoxide is a solid, fractional crystallization can be an effective method for purification, exploiting the different solubilities of the components in the mixture.

Quantitative Data Summary

The following table summarizes the impact of different oxidizing agents on the selective oxidation of thioethers to sulfoxides, providing an indication of the expected product distribution under various conditions.

Oxidizing AgentCatalyst/ConditionsSubstrateSulfoxide Yield (%)Sulfone Yield (%)Reference
Hydrogen Peroxide (H₂O₂)TS-1ThioethersHigh (catalyst dependent)Low (catalyst dependent)[2][9]
Urea-Hydrogen Peroxide (UHP)NoneSulfidesHighLow[1]
meta-Chloroperoxybenzoic acid (m-CPBA)NoneThioethersVariableCan be significant[10]
1-hexylKuQuinone (KuQ)Light, O₂ThioethersHighLow[1]
Rhodium(III)-DMSO complexesO₂ThioethersHigh (up to 99%)Low[11]

Experimental Protocols

Selective Oxidation of Lanthionine to Lanthionine Sulfoxide using Hydrogen Peroxide

This protocol provides a general method for the selective oxidation of lanthionine. Optimization of stoichiometry, temperature, and reaction time may be required for specific protected lanthionine derivatives.

Materials:

  • Lanthionine derivative

  • Methanol (or another suitable solvent)

  • Hydrogen peroxide (30% w/w solution)

  • Stir plate and stir bar

  • Round bottom flask

  • Ice bath

  • TLC plates and developing chamber

  • HPLC for reaction monitoring and purification

Procedure:

  • Dissolve the lanthionine derivative in methanol in a round-bottom flask to a concentration of approximately 0.1 M.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add 1.1 equivalents of a freshly quantified 30% hydrogen peroxide solution dropwise to the stirred solution.

  • Monitor the reaction progress every 15-30 minutes by TLC or HPLC. The sulfoxide product should be more polar than the starting material.

  • Once the starting material is consumed (typically within 1-4 hours), quench the reaction by adding a reducing agent such as a small amount of sodium thiosulfate solution.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by a suitable method, such as RP-HPLC, to isolate the lanthionine sulfoxide.

  • Characterize the final product by NMR and mass spectrometry to confirm its identity and purity.[12][13][14][15][16]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start dissolve Dissolve Lanthionine in Solvent start->dissolve cool Cool to 0 °C dissolve->cool add_oxidant Add Oxidant (e.g., H₂O₂) cool->add_oxidant monitor Monitor Reaction (TLC/HPLC) add_oxidant->monitor quench Quench Reaction monitor->quench concentrate Concentrate quench->concentrate purify Purify (RP-HPLC) concentrate->purify characterize Characterize (NMR, MS) purify->characterize end End Product: Lanthionine Sulfoxide characterize->end side_reactions lan Lanthionine lan_so Lanthionine Sulfoxide (Desired Product) lan->lan_so [O] lan_so2 Lanthionine Sulfone (Over-oxidation) lan_so->lan_so2 [O] (Excess Oxidant, High Temp) diastereomers Diastereomers of Lanthionine Sulfoxide lan_so->diastereomers Stereocenter Formation

References

Technical Support Center: Strategies for the Selective Reduction of L,L-Lanthionine Sulfoxide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the selective reduction of L,L-Lanthionine sulfoxide. This resource is designed for researchers, scientists, and drug development professionals engaged in the synthesis and modification of lanthionine-containing peptides. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist you in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: Why is the reduction of this compound a critical step in our experimental workflow?

The thioether bridge of lanthionine is susceptible to oxidation, forming this compound. This oxidation can occur during peptide synthesis, purification, or storage and often leads to a loss of the peptide's biological activity. Selective reduction of the sulfoxide back to the thioether is crucial to restore the native structure and function of the lanthionine-containing peptide.

Q2: What are the primary challenges encountered during the reduction of this compound?

The main challenges include achieving high reduction efficiency, controlling the stereochemistry at the sulfur atom to regenerate the desired L,L-lanthionine diastereomer, and avoiding side reactions. Common side reactions may include modifications of other sensitive amino acid residues or potential cleavage of the peptide backbone under harsh reduction conditions.

Q3: What are the available strategies for reducing this compound?

There are two main approaches for the reduction of sulfoxides in peptides: chemical reduction and enzymatic reduction. Chemical methods often employ reagents like ammonium iodide with dimethyl sulfide (NH4I/DMS) or silyl halides like trimethylsilyl bromide (TMSBr) in the presence of a scavenger. Enzymatic reduction, while highly specific for methionine sulfoxide, is an area of investigation for its applicability to lanthionine sulfoxide.

Q4: How can I monitor the progress of the reduction reaction?

The progress of the reduction can be monitored by analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). A successful reduction will show a decrease in the peak corresponding to the sulfoxide-containing peptide and an increase in the peak of the desired thioether-containing peptide.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Incomplete Reduction Insufficient reducing agent, short reaction time, or low reaction temperature.Increase the molar excess of the reducing agent, extend the reaction time, or moderately increase the temperature. Monitor the reaction progress by HPLC to optimize conditions.
Formation of Side Products Harsh reaction conditions (e.g., strong acids), presence of reactive functional groups in the peptide sequence.Employ milder reducing agents. Ensure that scavengers are used to protect sensitive residues like Tryptophan and Cysteine. Optimize the pH and temperature of the reaction.
Loss of Peptide Material Adsorption to reaction vessels, multiple purification steps.Use low-binding labware. Optimize the purification protocol to minimize the number of steps. Reversed-phase HPLC is the method of choice for peptide purification.[1][2]
Difficulty in Purifying the Reduced Peptide The reduced peptide may be more hydrophobic and prone to aggregation than its sulfoxide counterpart.Optimize the HPLC purification gradient. The use of organic modifiers and ion-pairing reagents can improve separation.[1][2] Sometimes, purification of the more soluble sulfoxide form followed by reduction is a more effective strategy.
Presence of Diastereomers Non-stereoselective reduction of the sulfoxide.The choice of reducing agent and reaction conditions can influence diastereoselectivity. Chiral chromatography or enzymatic methods may be required for selective formation of the desired stereoisomer.

Comparative Data of Reduction Strategies

While specific quantitative data for the reduction of this compound is limited in the literature, the following table provides a comparison of common sulfoxide reduction methods based on studies of methionine sulfoxide-containing peptides, which are expected to have similar reactivity.

Reduction Method Typical Reagents Reaction Time Efficiency Key Considerations
Ammonium Iodide/DMS NH4I, Dimethyl Sulfide (DMS)2 hoursModerate to HighMild conditions, but can be slow. Suitable for peptides with sensitive modifications.[3]
Tetrabutylammonium Bromide Bu4NBr, Ethanedithiol (EDT)VariableModerate to HighEffective, but may require optimization for different peptide sequences.
Trimethylsilyl Bromide TMSBr, Ethanedithiol (EDT)15-60 minutesHighFast and efficient, but TMSBr is corrosive and requires careful handling.[3]
Enzymatic Reduction Methionine Sulfoxide Reductase (MsrA/B)HoursPotentially HighHighly stereospecific for methionine sulfoxide.[4][5][6] Substrate specificity for lanthionine sulfoxide is not well-established.

Experimental Protocols

Protocol 1: Reduction of this compound using Ammonium Iodide and Dimethyl Sulfide (NH4I/DMS)

This protocol is adapted from a mild procedure used for the reduction of methionine sulfoxide in peptides.[3]

  • Peptide Preparation: Dissolve the lyophilized lanthionine sulfoxide-containing peptide in a suitable solvent, such as a mixture of acetonitrile and water. The final peptide concentration should be approximately 0.1 mM.

  • Reagent Preparation: Prepare a stock solution of ammonium iodide (NH4I) and dimethyl sulfide (DMS) in the same solvent system.

  • Reaction Setup: Add the NH4I/DMS solution to the peptide solution. A typical molar excess is 10-20 equivalents of NH4I and a large excess of DMS.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 2 hours.

  • Monitoring: Monitor the reaction progress by injecting aliquots into an analytical HPLC system.

  • Quenching and Purification: Once the reaction is complete, quench the reaction by diluting with water. Purify the reduced peptide using preparative reversed-phase HPLC.

  • Characterization: Confirm the identity and purity of the final product by mass spectrometry.

Protocol 2: Enzymatic Reduction using Methionine Sulfoxide Reductases (MsrA/B) - A Potential Strategy

This protocol is based on the known activity of MsrA and MsrB on methionine sulfoxide and is presented as a potential avenue for the stereoselective reduction of lanthionine sulfoxide.[4][5] The substrate specificity of these enzymes for lanthionine sulfoxide needs to be experimentally verified.

  • Enzyme and Substrate Preparation: Obtain or prepare purified recombinant MsrA and MsrB enzymes. Dissolve the lanthionine sulfoxide-containing peptide in a suitable buffer (e.g., 50 mM sodium phosphate, pH 7.5).

  • Reaction Mixture: In a typical reaction, combine the peptide substrate, the Msr enzyme (MsrA for the (S)-sulfoxide, MsrB for the (R)-sulfoxide), and a reducing system such as dithiothreitol (DTT) or the thioredoxin system. A typical DTT concentration is 20 mM.

  • Reaction Conditions: Incubate the reaction mixture at 37°C.

  • Monitoring: Monitor the formation of the reduced peptide over time using HPLC and mass spectrometry.

  • Purification: After the reaction, the peptide can be purified from the enzyme and other reaction components by reversed-phase HPLC.

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis & Oxidation cluster_reduction Reduction Strategies cluster_analysis Analysis & Purification cluster_final_product Final Product start Start: Lanthionine-containing Peptide Synthesis oxidation Oxidation to this compound start->oxidation chemical Chemical Reduction (e.g., NH4I/DMS) oxidation->chemical Non-selective enzymatic Enzymatic Reduction (e.g., MsrA/B) oxidation->enzymatic Potentially Selective hplc_ms HPLC & MS Analysis chemical->hplc_ms enzymatic->hplc_ms purification RP-HPLC Purification hplc_ms->purification final_peptide Reduced L,L-Lanthionine Peptide purification->final_peptide

Caption: Experimental workflow for the reduction of this compound.

signaling_pathway cluster_lanthionine Lanthionine Moiety cluster_peptide Peptide State Lanthionine L,L-Lanthionine (Thioether) Sulfoxide This compound Lanthionine->Sulfoxide Oxidation (e.g., H2O2) Active Biologically Active Peptide Lanthionine->Active Sulfoxide->Lanthionine Reduction (Chemical or Enzymatic) Inactive Inactive Peptide Sulfoxide->Inactive

Caption: Reversible oxidation-reduction cycle of the lanthionine thioether bridge.

References

Technical Support Center: Overcoming Aggregation of Peptides with Oxidized Methionine Residues

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues related to the aggregation of peptides containing oxidized methionine (Met(O)) residues.

Frequently Asked Questions (FAQs)

Q1: How does methionine oxidation affect peptide aggregation?

The oxidation of methionine to methionine sulfoxide (Met(O)) can have varied effects on peptide aggregation, largely dependent on the specific peptide sequence and its environment.[1][2]

  • Increased Polarity: Methionine is a hydrophobic amino acid. Its oxidation to the more polar Met(O) can disrupt hydrophobic interactions that are often a driving force for aggregation. This increased polarity can improve the solubility of the peptide.[3][4][5]

  • Slower Fibrillization: In some cases, such as with the amyloid-β peptide, the presence of Met(O) has been shown to slow down the formation of fibrils.[4]

  • Altered Secondary Structure: The conversion of methionine to Met(O) can alter the secondary structure preferences of a peptide, which may inhibit or modify the aggregation pathway.[5]

Q2: Can I use methionine oxidation as a strategy to prevent aggregation during peptide synthesis?

Yes, intentionally incorporating methionine sulfoxide (Met(O)) during solid-phase peptide synthesis (SPPS) is a recognized strategy to enhance the solubility of aggregation-prone peptides.[3][4] This approach offers several advantages:

  • Improved Solubility: The increased polarity of Met(O) disrupts the interchain hydrogen bonding that leads to aggregation during synthesis, making the peptide more soluble in the synthesis solvents.[3]

  • Easier Purification: The improved solubility of the oxidized peptide often facilitates its purification by high-performance liquid chromatography (HPLC).[3][4]

  • Reversibility: After successful synthesis and purification of the Met(O)-containing peptide, the sulfoxide can be reduced back to methionine.[3]

Q3: What are the common methods to reduce oxidized methionine (Met(O)) back to methionine?

Several methods are available for the reduction of Met(O) in peptides. The choice of method depends on the peptide's sequence, stability, and the presence of other sensitive residues.

  • Ammonium Iodide and Dimethyl Sulfide (DMS): This is a mild and effective method for reducing Met(O).[6]

  • N-(methyl)mercaptoacetamide (MMA): This is a strong reducing agent capable of reducing methionine sulfoxide.

  • Thioredoxin System: Enzymatic reduction using methionine sulfoxide reductases (Msrs) in a thioredoxin-dependent manner can be highly specific and efficient.[7][8]

  • Dithiothreitol (DTT): While commonly used as a reducing agent, DTT is generally not effective at reducing methionine sulfoxide under standard conditions.

Q4: How can I monitor peptide aggregation?

Several analytical techniques can be used to monitor peptide aggregation:

  • Visual Inspection: The simplest method is to check for visible precipitates or cloudiness in the peptide solution.[9]

  • UV-Vis Spectroscopy: An increase in turbidity due to aggregation can be monitored by measuring the absorbance at a wavelength where the peptide does not absorb, typically around 340-400 nm.

  • Size Exclusion Chromatography (SEC): SEC separates molecules based on their size. The appearance of high molecular weight species indicates aggregation.

  • Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and can detect the formation of aggregates.

  • Thioflavin T (ThT) Fluorescence Assay: ThT is a dye that exhibits enhanced fluorescence upon binding to amyloid-like fibrillar aggregates.

Troubleshooting Guides

Problem 1: My peptide with oxidized methionine is still aggregated and insoluble.

If your peptide containing Met(O) remains aggregated, you can employ disaggregation protocols using strong solvents.

Solution: Disaggregation using Trifluoroacetic Acid (TFA) or a TFA/Hexafluoroisopropanol (HFIP) mixture.

These strong, volatile solvents are effective at breaking down peptide aggregates.[10][11]

Detailed Protocol: TFA/HFIP Disaggregation [10]

  • Preparation: In a chemical fume hood, add 1-5 mg of the lyophilized peptide to a glass Erlenmeyer flask.

  • Dissolution: Add a 1:1 (v/v) mixture of TFA and HFIP to the peptide to achieve a concentration of 0.5 mg/mL.

  • Incubation: Cap the flask and vortex or swirl the suspension at room temperature for 0.5 to 4 hours, or until the peptide is fully dissolved.

  • Solvent Removal: Remove the solvent by directing a gentle stream of nitrogen or argon gas into the flask. Continue the gas flow for 15-30 minutes after the visible solvent has evaporated to ensure complete removal.

  • Reconstitution: Immediately dissolve the resulting peptide film in an appropriate aqueous buffer. For peptides prone to re-aggregation, dissolving in an acidic buffer (e.g., water adjusted to pH 3 with TFA) can help maintain solubility.[10]

  • Storage: For long-term storage, snap-freeze aliquots of the peptide solution in liquid nitrogen and store at -80°C.[10]

Problem 2: The reduction of methionine sulfoxide (Met(O)) in my peptide is incomplete.

Incomplete reduction of Met(O) can be due to several factors, including the choice of reducing agent, reaction conditions, and the accessibility of the Met(O) residue.

Troubleshooting Steps:
  • Optimize Reducing Agent Concentration: Increase the molar excess of the reducing agent relative to the peptide.

  • Increase Reaction Time and/or Temperature: Prolonging the incubation time or increasing the temperature (while considering peptide stability) can improve reduction efficiency.

  • Ensure Met(O) Accessibility: If the peptide is aggregated, the Met(O) residue may be buried within the aggregate and inaccessible to the reducing agent. Perform a disaggregation step (as described in Problem 1) before the reduction.

  • Switch to a Stronger Reducing System: If a mild reducing agent is ineffective, consider using a more potent method.

Data Presentation: Comparison of Met(O) Reduction Strategies
Reduction MethodReagentsTypical ConditionsAdvantagesDisadvantages
Chemical Reduction Ammonium Iodide and Dimethyl Sulfide (DMS)Room temperatureMild and effectiveDMS has a strong odor
Chemical Reduction N-(methyl)mercaptoacetamide (MMA)VariesStrong reducing agentCan potentially reduce other residues
Enzymatic Reduction Methionine Sulfoxide Reductases (MsrA/B), DTT, NADPH37°CHighly specific for Met(O)Requires purified enzymes and cofactors

Experimental Protocols

Protocol 1: General Procedure for Reduction of Methionine Sulfoxide in a Peptide
  • Peptide Preparation: Dissolve the Met(O)-containing peptide in a suitable buffer. If the peptide is aggregated, perform the disaggregation protocol first.

  • Addition of Reducing Agent: Add the chosen reducing agent (e.g., a 10- to 50-fold molar excess of MMA or ammonium iodide/DMS).

  • Incubation: Incubate the reaction mixture at room temperature or 37°C for 2 to 24 hours. Monitor the reaction progress by mass spectrometry.

  • Quenching and Purification: Once the reduction is complete, the reaction can be quenched if necessary. Purify the peptide using HPLC to remove the reducing agent and any byproducts.

  • Analysis: Confirm the complete reduction of Met(O) to methionine by mass spectrometry (a mass decrease of 16 Da per oxidized methionine).

Visualizations

Workflow for Overcoming Aggregation by Incorporating Met(O) in Peptide Synthesis

Overcoming_Aggregation_Workflow Workflow for Overcoming Aggregation using Met(O) cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) cluster_purification Purification and Reduction cluster_analysis Analysis start Start with Resin incorporate_MetO Incorporate Fmoc-Met(O)-OH start->incorporate_MetO elongate Elongate Peptide Chain incorporate_MetO->elongate cleave Cleave from Resin elongate->cleave purify Purify Met(O)-Peptide (HPLC) cleave->purify reduce Reduce Met(O) to Met purify->reduce final_purify Final Purification (HPLC) reduce->final_purify analyze Characterize Final Peptide (MS, etc.) final_purify->analyze

Caption: Workflow for synthesizing aggregation-prone peptides using Met(O).

Logical Flow for Troubleshooting Peptide Aggregation

Troubleshooting_Aggregation Troubleshooting Peptide Aggregation action action result result start Peptide is Aggregated is_Met_oxidized Does it contain oxidized Met? start->is_Met_oxidized disaggregate Perform Disaggregation (TFA/HFIP) is_Met_oxidized->disaggregate Yes is_Met_oxidized->disaggregate No reduce_MetO Reduce Met(O) to Met disaggregate->reduce_MetO check_solubility Is peptide soluble? reduce_MetO->check_solubility soluble Soluble Monomeric Peptide check_solubility->soluble Yes insoluble Optimize Disaggregation check_solubility->insoluble No

Caption: Decision tree for troubleshooting peptide aggregation.

References

Validation & Comparative

A Comparative Analysis of L,L-Lanthionine Sulfoxide and Methionine Sulfoxide: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparative analysis of L,L-lanthionine sulfoxide and methionine sulfoxide, two structurally related oxidized sulfur-containing amino acids. While methionine sulfoxide is a well-characterized product of oxidative stress with significant biological implications, this compound remains a comparatively understudied molecule. This document aims to summarize the existing experimental data for both compounds, highlight knowledge gaps, and propose experimental frameworks for their direct comparison. This information is intended for researchers, scientists, and professionals in the field of drug development and protein chemistry.

Introduction

The oxidation of sulfur-containing amino acids, particularly methionine, is a critical post-translational modification that can significantly impact protein structure and function. This oxidation is often a consequence of cellular oxidative stress and is linked to aging and various disease states. Methionine sulfoxide (MetO) is the primary product of methionine oxidation, and its biological effects and repair mechanisms have been extensively studied. L,L-lanthionine, a thioether amino acid found in various natural products, including lantibiotic peptides, also possesses a sulfur atom susceptible to oxidation, forming this compound. Understanding the parallels and distinctions between these two sulfoxides is crucial for comprehending the broader impact of oxidative damage on proteins and peptides.

Chemical and Physical Properties

A direct comparative table of the chemical and physical properties of this compound and methionine sulfoxide is challenging due to the limited available data for the former. However, based on the known properties of methionine sulfoxide and the structure of lanthionine, we can compile the following table, noting where data for lanthionine sulfoxide is inferred or absent.

PropertyMethionine Sulfoxide (MetO)This compoundData Source/Reference
Molar Mass 165.21 g/mol 224.26 g/mol (predicted)[1]
Chemical Formula C5H11NO3SC6H12N2O5S (predicted)[1]
Structure CH3-S(=O)-CH2-CH2-CH(NH2)-COOHHOOC-CH(NH2)-CH2-S(=O)-CH2-CH(NH2)-COOH (predicted)
Stereoisomers Two diastereomers: (S)- and (R)-methionine sulfoxidePotentially four diastereomers due to two chiral centers and a chiral sulfur
Solubility Soluble in waterExpected to be soluble in water[2]
Oxidation State SulfoxideSulfoxide

Biological Significance and Oxidation-Reduction Dynamics

Methionine Sulfoxide (MetO)

Methionine residues in proteins are particularly susceptible to oxidation by reactive oxygen species (ROS), forming a mixture of two diastereomers, methionine-S-sulfoxide and methionine-R-sulfoxide.[3][4] This oxidation can lead to protein misfolding, aggregation, and loss of function.[3] To counteract this damage, cells have evolved a robust repair system centered around methionine sulfoxide reductases (Msr).

The Msr system consists of two main enzymes, MsrA and MsrB, which exhibit stereospecificity for the reduction of the S- and R-diastereomers of methionine sulfoxide, respectively.[4][5] This enzymatic repair system is crucial for maintaining protein integrity and cellular homeostasis.

This compound

The thioether bond in L,L-lanthionine, found in lantibiotic peptides such as nisin, is also vulnerable to oxidation, resulting in the formation of lanthionine sulfoxide.[6][7] This oxidation has been shown to cause a complete loss of bactericidal activity in nisin.[6][7] The loss of function is attributed to the inability of the oxidized nisin to bind to its target, lipid II, a precursor in bacterial cell wall synthesis.[6] While this highlights the biological consequence of lanthionine oxidation within a peptide context, the broader biological significance of free this compound is currently unknown. There is a notable absence of studies investigating the enzymatic repair of lanthionine sulfoxide by the Msr system.

Comparative Enzymatic Reduction

A direct comparison of the enzymatic reduction of this compound and methionine sulfoxide by MsrA and MsrB has not been reported in the literature. However, based on the known substrate specificities of these enzymes, a hypothetical comparison can be made, which requires experimental validation.

FeatureMethionine SulfoxideThis compound (Hypothetical)
Substrate for MsrA Yes (S-diastereomer)Potentially, but likely with lower efficiency due to steric hindrance from the second amino acid moiety.
Substrate for MsrB Yes (R-diastereomer)Potentially, but likely with lower efficiency for the same reasons as MsrA.
Enzymatic Repair in vivo Well-establishedNot demonstrated.

Experimental Protocols

To address the current knowledge gaps, the following experimental protocols are proposed for a direct comparative analysis of this compound and methionine sulfoxide.

Synthesis and Purification of this compound

Objective: To synthesize and purify this compound for subsequent biochemical and biophysical characterization.

Methodology:

  • Oxidation of L,L-Lanthionine: L,L-lanthionine will be dissolved in an appropriate solvent (e.g., a mixture of water and a miscible organic solvent). A mild oxidizing agent, such as hydrogen peroxide, will be added dropwise at a controlled temperature (e.g., 0-4°C) to favor the formation of the sulfoxide over the sulfone.

  • Reaction Monitoring: The progress of the reaction will be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the optimal reaction time.

  • Purification: The resulting this compound will be purified from the reaction mixture using ion-exchange chromatography, followed by recrystallization or preparative HPLC.

  • Characterization: The purified product will be characterized by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm its structure and purity.

Comparative Enzymatic Reduction Assay

Objective: To compare the efficiency of MsrA and MsrB in reducing this compound and methionine sulfoxide.

Methodology:

  • Enzyme Preparation: Recombinant MsrA and MsrB enzymes will be expressed and purified.

  • Substrate Preparation: Solutions of known concentrations of methionine-S-sulfoxide, methionine-R-sulfoxide, and the synthesized this compound will be prepared.

  • Enzymatic Assay: The reduction of each sulfoxide will be measured using a coupled spectrophotometric assay. The reaction mixture will contain the respective sulfoxide substrate, the Msr enzyme (MsrA or MsrB), a reducing agent (e.g., dithiothreitol or a thioredoxin/thioredoxin reductase system), and NADPH. The rate of NADPH oxidation, monitored by the decrease in absorbance at 340 nm, will be used to determine the enzyme kinetics (Km and Vmax).

  • Data Analysis: The kinetic parameters for the reduction of this compound will be compared to those of the methionine sulfoxide diastereomers to assess the relative substrate efficiency.

Visualizations

Signaling Pathway of Methionine Sulfoxide Reduction

MethionineSulfoxideReduction Figure 1. Methionine Sulfoxide Reduction Cycle Met Methionine ROS Reactive Oxygen Species (ROS) Met->ROS Oxidation MetO Methionine Sulfoxide (Met-S-O and Met-R-O) ROS->MetO MsrA MsrA MetO->MsrA Reduction of Met-S-O MsrB MsrB MetO->MsrB Reduction of Met-R-O MsrA->Met Trx_ox Thioredoxin (oxidized) MsrA->Trx_ox Oxidized MsrA MsrB->Met MsrB->Trx_ox Oxidized MsrB Trx_red Thioredoxin (reduced) Trx_red->MsrA Reduces MsrA Trx_red->MsrB Reduces MsrB TrxR Thioredoxin Reductase Trx_ox->TrxR TrxR->Trx_red NADP NADP+ TrxR->NADP NADPH NADPH NADPH->TrxR ComparativeWorkflow Figure 2. Proposed Experimental Workflow cluster_synthesis Synthesis and Characterization cluster_enzymatic Enzymatic Reduction Assays cluster_comparison Comparative Analysis Lan L,L-Lanthionine Oxidation Controlled Oxidation (e.g., H2O2) Lan->Oxidation Purification Purification (Chromatography) Oxidation->Purification LanSO This compound Purification->LanSO Characterization Characterization (NMR, MS) LanSO->Characterization LanSO_assay This compound Characterization->LanSO_assay MetO Methionine Sulfoxide (S and R isomers) MsrA MsrA MetO->MsrA MsrB MsrB MetO->MsrB LanSO_assay->MsrA LanSO_assay->MsrB Assay Coupled Spectrophotometric Assay (NADPH oxidation) MsrA->Assay MsrB->Assay Kinetics Kinetic Analysis (Km, Vmax) Assay->Kinetics Comparison Comparison of Kinetic Parameters Kinetics->Comparison

References

A Comparative Guide to the Validation of Analytical Methods for L,L-Lanthionine Sulfoxide Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of potential analytical methods for the quantitative determination of L,L-Lanthionine sulfoxide. Given the limited availability of validated methods specifically for this compound, this document outlines proposed methodologies adapted from established and validated techniques for structurally analogous compounds, such as methionine sulfoxide and lanthionine. The performance of these adapted methods is projected based on supporting experimental data for these related molecules.

Introduction

This compound is a sulfur-containing amino acid that can be formed through the oxidation of lanthionine residues in proteins. Its presence and quantification are of interest in various research fields, including drug development and the study of oxidative stress. The selection of an appropriate analytical method is crucial for obtaining accurate and reliable quantitative data. This guide compares four prominent analytical techniques: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Capillary Electrophoresis (CE), and Gas Chromatography-Mass Spectrometry (GC-MS).

Methodology Comparison

The following sections detail the principles, proposed experimental protocols, and expected validation parameters for each analytical technique.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for the separation and quantification of amino acids and their derivatives. For a polar compound like this compound, a mixed-mode or hydrophilic interaction liquid chromatography (HILIC) column is often suitable. Detection can be achieved using UV-Vis or fluorescence detectors, typically after a derivatization step to enhance sensitivity and selectivity.

Experimental Protocol (Proposed):

A sensitive HPLC method can be adapted from validated methods for methionine sulfoxide. One such approach involves a mixed-mode column that utilizes both reversed-phase and cation-exchange mechanisms for separation.

  • Chromatographic System: Agilent 1260 Infinity II or equivalent.

  • Column: SIELC® Primesep 100 mixed-mode column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and a buffer solution (e.g., phosphate buffer) would be optimized for the separation of this compound from other matrix components.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV detector at 210 nm.

  • Injection Volume: 10 µL.

  • Quantification: External standard calibration curve of this compound.

Alternatively, pre-column derivatization with o-phthalaldehyde (OPA) followed by fluorescence detection can be employed for enhanced sensitivity[1].

Data Presentation: Expected Validation Parameters for HPLC Methods

ParameterHPLC with UV Detection (Mixed-Mode)HPLC with Fluorescence Detection (OPA Derivatization)
**Linearity (R²) **> 0.99> 0.999
Accuracy (% Recovery) 95 - 105%98 - 102%
Precision (%RSD) < 5%< 3%
Limit of Detection (LOD) 0.05 - 0.3 µg/mLLower µg/mL to ng/mL range
Limit of Quantification (LOQ) 0.2 - 1.0 µg/mLng/mL range

Disclaimer: These are expected performance characteristics based on validated methods for similar analytes and would require experimental verification for this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity, making it a powerful tool for quantifying analytes in complex biological matrices. Hydrophilic Interaction Liquid Chromatography (HILIC) is particularly well-suited for retaining and separating polar compounds like this compound.

Experimental Protocol (Proposed):

This protocol is adapted from a method for the analysis of L-Methionine sulfoxide using a HILIC column coupled with a mass spectrometer.

  • LC System: Shimadzu Nexera X2 or equivalent.

  • MS System: Triple quadrupole mass spectrometer (e.g., Sciex 6500+).

  • Column: Ascentis® Express HILIC (e.g., 10 cm x 3.0 mm, 2.7 µm).

  • Mobile Phase: [A] Acetonitrile; [B] Water with 0.1% formic acid and ammonium formate. A gradient elution would be optimized.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 25 °C.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) of precursor and product ion transitions specific to this compound.

  • Quantification: Isotope dilution method using a stable isotope-labeled internal standard.

Data Presentation: Expected Validation Parameters for LC-MS/MS Method

ParameterExpected Performance
**Linearity (R²) **> 0.998
Accuracy (% Recovery) 98 - 102%
Precision (%RSD) < 10%
Limit of Detection (LOD) Low ng/mL to pg/mL range
Limit of Quantification (LOQ) ng/mL to pg/mL range

Disclaimer: These are expected performance characteristics based on validated methods for similar analytes and would require experimental verification for this compound.

Capillary Electrophoresis (CE)

Capillary electrophoresis is a high-resolution separation technique that is particularly effective for the analysis of charged species like amino acids and their derivatives. It is also well-suited for separating diastereomers.

Experimental Protocol (Proposed):

This method is adapted from a validated CE method for the determination of methionine sulfoxide reductase activity by separating dabsyl-derivatized amino acids[2][3].

  • CE System: Beckman Coulter P/ACE MDQ or equivalent.

  • Capillary: Fused-silica capillary (e.g., 75 µm I.D., 60 cm total length)[3].

  • Background Electrolyte (BGE): 25 mM KH2PO4 (pH 8.0) containing N-lauroylsarcosine[3].

  • Separation Voltage: 22.5 kV[3].

  • Detection: UV or Diode Array Detector.

  • Derivatization: Pre-capillary derivatization with a reagent such as 4-(dimethylamino)azobenzene-4′-sulfonyl chloride (dabsyl chloride) to enable detection in the visible range[2][3].

  • Quantification: External standard calibration with dabsyl-derivatized this compound.

Data Presentation: Expected Validation Parameters for CE Method

ParameterExpected Performance
**Linearity (R²) **> 0.99
Precision (%RSD) < 5%
Limit of Detection (LOD) pmol range
Limit of Quantification (LOQ) pmol range

Disclaimer: These are expected performance characteristics based on validated methods for similar analytes and would require experimental verification for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific technique that requires derivatization to increase the volatility of non-volatile analytes like amino acids.

Experimental Protocol (Proposed):

This protocol is based on established methods for the GC-MS analysis of lanthionine and other amino acids, which involves a two-step derivatization process.

  • GC-MS System: Agilent 7890B GC coupled with a 5977B MS or equivalent.

  • Derivatization:

    • Esterification: Reaction with an acidic alcohol (e.g., HCl in n-butanol) to convert the carboxylic acid group to an ester.

    • Acylation: Reaction with an acylating agent (e.g., trifluoroacetic anhydride) to derivatize the amino groups.

  • Column: A chiral stationary phase column (e.g., CP-Chirasil-L-Val) would be beneficial for separating stereoisomers.

  • Carrier Gas: Helium.

  • Temperature Program: An optimized temperature gradient from a lower temperature (e.g., 100 °C) to a higher temperature (e.g., 250 °C) to elute the derivatized analyte.

  • Ionization Mode: Electron Ionization (EI).

  • MS Detection: Selected Ion Monitoring (SIM) of characteristic fragment ions of the derivatized this compound.

  • Quantification: Internal standard method using a suitable stable isotope-labeled analog.

Data Presentation: Expected Validation Parameters for GC-MS Method

ParameterExpected Performance
**Linearity (R²) **> 0.99
Precision (%RSD) < 15%
Limit of Detection (LOD) pmol to fmol range
Limit of Quantification (LOQ) pmol to fmol range

Disclaimer: These are expected performance characteristics based on validated methods for similar analytes and would require experimental verification for this compound.

Visualizations

Experimental Workflow

The following diagram illustrates a general experimental workflow for the quantification of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing Sample Collection Sample Collection Extraction Extraction Sample Collection->Extraction Derivatization (optional) Derivatization (optional) Extraction->Derivatization (optional) Chromatographic Separation Chromatographic Separation Derivatization (optional)->Chromatographic Separation Detection Detection Chromatographic Separation->Detection Peak Integration Peak Integration Detection->Peak Integration Quantification Quantification Peak Integration->Quantification Validation Validation Quantification->Validation method_comparison cluster_methods Analytical Techniques This compound Quantification This compound Quantification HPLC HPLC This compound Quantification->HPLC Good Robustness LC_MS_MS LC-MS/MS This compound Quantification->LC_MS_MS High Sensitivity & Specificity CE CE This compound Quantification->CE High Resolution & Diastereomer Separation GC_MS GC-MS This compound Quantification->GC_MS High Sensitivity (with derivatization) UV/Fluorescence Detection UV/Fluorescence Detection HPLC->UV/Fluorescence Detection Requires Derivatization for High Sensitivity Mass Spectrometry Mass Spectrometry LC_MS_MS->Mass Spectrometry Ideal for Complex Matrices UV Detection UV Detection CE->UV Detection Low Sample Volume GC_MS->Mass Spectrometry Requires Derivatization (Volatility)

References

A Comparative Guide to the Structural Confirmation of L,L-Lanthionine Sulfoxide using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel compounds is paramount. This guide provides a detailed comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other analytical techniques for the structural elucidation of L,L-Lanthionine sulfoxide. Experimental data and protocols are presented to support the comparison, offering a comprehensive resource for chemists and biochemists.

Structural Confirmation by NMR Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. For this compound, both ¹H and ¹³C NMR are instrumental in confirming its covalent framework and stereochemistry.

Predicted NMR Data for this compound
Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
α-CH~3.86~56.2
β-CH₂~3.01~51.0
γ-CH₂~2.30~26.6
S-CH₃~2.74~39.2
COOH-~176.3

Note: Data is based on DL-Methionine Sulfoxide in D₂O at pH 7.4 and 298K.[1] The chemical shifts for this compound are expected to be in a similar range.

Experimental Protocol for NMR Analysis

A general protocol for the NMR analysis of amino acid sulfoxides is as follows:

  • Sample Preparation: Dissolve 5-10 mg of the purified this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). For samples in D₂O, the pH can be adjusted using NaOD or DCl.

  • Internal Standard: Add a small amount of an internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (DSS) for D₂O or tetramethylsilane (TMS) for organic solvents, for referencing the chemical shifts.

  • NMR Spectrometer Setup:

    • Use a high-field NMR spectrometer (e.g., 500 MHz or higher) for better signal dispersion.

    • Tune and match the probe for the desired nuclei (¹H and ¹³C).

    • Shim the magnetic field to achieve optimal resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (16-64) to achieve a good signal-to-noise ratio.

    • Solvent suppression techniques may be necessary for samples in H₂O/D₂O.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

    • Typical parameters include a 30-45° pulse angle, a spectral width of 200-220 ppm, a longer relaxation delay (2-5 seconds), and a larger number of scans (1024 or more) due to the lower natural abundance of ¹³C.

  • 2D NMR Experiments (Optional but Recommended):

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks and identify adjacent protons.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.[2]

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C atoms, which is crucial for assigning quaternary carbons and piecing together the molecular skeleton.

  • Data Processing and Analysis:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired data.

    • Integrate the ¹H NMR signals to determine the relative number of protons.

    • Analyze the chemical shifts, coupling constants, and 2D correlations to assign all signals and confirm the structure of this compound.

Comparison with Alternative Methods

While NMR is a cornerstone for structural elucidation, other techniques can provide complementary or alternative information, especially regarding stereochemistry.

Technique Principle Advantages Disadvantages
NMR Spectroscopy Measures the magnetic properties of atomic nuclei.Provides detailed structural information (connectivity, stereochemistry); non-destructive.Lower sensitivity compared to mass spectrometry; complex spectra for large molecules.
HPLC on Chiral Stationary Phases (CSPs) Differential interaction of enantiomers with a chiral stationary phase.[3]Excellent for determining enantiomeric purity and separating stereoisomers.[4]Requires reference compounds for absolute configuration assignment; method development can be time-consuming.
Electronic Circular Dichroism (ECD) Spectroscopy Differential absorption of left and right circularly polarized light by chiral molecules.Highly sensitive to stereochemistry; can be used to assign absolute configuration with the aid of quantum chemical calculations.[3][4]Requires a chromophore near the stereocenter; interpretation can be complex and often necessitates computational support.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions.High sensitivity; provides accurate molecular weight and fragmentation patterns.Does not directly provide information about stereochemistry; often coupled with other techniques (e.g., LC-MS).

Visualizing the Workflow and Logic

The following diagrams, generated using the DOT language, illustrate the experimental workflow and the logical relationships between different analytical techniques for the structural confirmation of this compound.

experimental_workflow cluster_synthesis Synthesis/Isolation cluster_purification Purification cluster_analysis Structural Analysis cluster_confirmation Confirmation synthesis Synthesis or Isolation of This compound purification Purification (e.g., HPLC, Crystallization) synthesis->purification nmr NMR Spectroscopy (1H, 13C, 2D) purification->nmr ms Mass Spectrometry purification->ms chiral_hplc Chiral HPLC purification->chiral_hplc ecd ECD Spectroscopy purification->ecd confirmation Structural Confirmation nmr->confirmation ms->confirmation chiral_hplc->confirmation ecd->confirmation

Caption: Experimental workflow for the structural confirmation of this compound.

logical_relationship cluster_question Analytical Question cluster_technique Analytical Technique molecular_formula Molecular Formula? connectivity Covalent Connectivity? stereochemistry Stereochemistry? ms Mass Spectrometry ms->molecular_formula nmr NMR Spectroscopy nmr->connectivity nmr->stereochemistry chiral_methods Chiral HPLC / ECD chiral_methods->stereochemistry

Caption: Logical relationship between analytical questions and techniques.

Conclusion

NMR spectroscopy stands out as the most comprehensive single technique for the structural confirmation of this compound, providing unambiguous evidence of its covalent structure and stereochemical details. While alternative methods like chiral HPLC and ECD spectroscopy are powerful tools for determining enantiomeric purity and absolute configuration, they often require reference standards or computational support. For a thorough and robust structural elucidation, a combination of NMR spectroscopy with mass spectrometry and a chiroptical method is the recommended approach.

References

Lanthionine vs. Lanthionine Sulfoxide: A Comparative Analysis of Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Lanthionine, a non-proteinogenic amino acid characterized by a thioether linkage between two alanine residues, is a key structural component of lantibiotic peptides and is also found in mammals.[1] Its oxidized form, lanthionine sulfoxide, represents a modification that can occur under conditions of oxidative stress. While the biological activities of lanthionine-containing peptides and lanthionine metabolites are areas of active research, a direct, comprehensive comparison of the biological activities of lanthionine and lanthionine sulfoxide is not extensively documented in the scientific literature. This guide aims to provide a comparative overview based on available data for lanthionine and its derivatives, and inferences from related sulfur-containing amino acids, to inform researchers on the potential functional consequences of lanthionine oxidation.

Data Presentation

Due to the limited direct comparative studies, this table summarizes the known biological activities of lanthionine and its well-studied metabolite, lanthionine ketimine (LK), and provides an inferred activity for lanthionine sulfoxide based on studies of other sulfoxidized amino acids like methionine sulfoxide.

Biological ActivityLanthionineLanthionine Ketimine (LK) (a metabolite of Lanthionine)Lanthionine Sulfoxide (Inferred)
Antioxidant Activity Possesses antioxidant properties as a sulfur-containing amino acid.Exhibits direct ROS scavenging activity.[2]Likely reduced antioxidant capacity compared to lanthionine.
Anti-inflammatory Activity Precursor to the anti-inflammatory metabolite, LK.[3]Demonstrates potent anti-inflammatory effects by limiting the expression of inducible nitric oxide synthase (iNOS) in microglia.[2]Potentially reduced anti-inflammatory activity.
Neuroprotective Effects Precursor to the neuroprotective metabolite, LK.[3]Shows neuroprotective and neuritigenic properties in various in vitro and in vivo models of neurodegenerative diseases.[2][4]Likely diminished neuroprotective capabilities.
Cytotoxicity Generally considered non-toxic.Cell-permeable ester derivatives (LKE) are well-tolerated in rodent models.[2]Expected to have low cytotoxicity.

Experimental Protocols

To facilitate further research in directly comparing the biological activities of lanthionine and lanthionine sulfoxide, detailed methodologies for key experiments are provided below.

Antioxidant Activity Assessment: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.

  • Reagent Preparation : Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Sample Preparation : Dissolve lanthionine and lanthionine sulfoxide in a suitable solvent (e.g., water or methanol) to create a range of concentrations.

  • Assay Procedure :

    • Add a fixed volume of the DPPH solution to each well of a 96-well microplate.

    • Add varying concentrations of the test compounds (lanthionine and lanthionine sulfoxide) to the wells.

    • Include a control group with the solvent only.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Data Analysis : Measure the absorbance of the solutions at 517 nm using a microplate reader. The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100[5]

Cell Viability Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Culture : Seed cells (e.g., neuronal cells or macrophages) in a 96-well plate at a desired density and allow them to adhere overnight.

  • Compound Treatment : Treat the cells with various concentrations of lanthionine and lanthionine sulfoxide for a specified period (e.g., 24 or 48 hours). Include untreated control wells.

  • MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization : Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Data Analysis : Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control cells.

Anti-inflammatory Activity Assessment: Measurement of Nitric Oxide (NO) Production in Macrophages

This protocol measures the production of nitric oxide, a pro-inflammatory mediator, by macrophages stimulated with lipopolysaccharide (LPS).

  • Cell Culture : Culture RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.

  • Compound and Stimulant Treatment :

    • Pre-treat the cells with different concentrations of lanthionine and lanthionine sulfoxide for 1 hour.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include control groups (cells alone, cells with LPS alone).

  • Nitrite Measurement (Griess Assay) :

    • Collect the cell culture supernatant.

    • Add Griess reagent to the supernatant.

    • Incubate at room temperature for 10-15 minutes.

  • Data Analysis : Measure the absorbance at 540 nm. The concentration of nitrite (a stable product of NO) is determined from a sodium nitrite standard curve. The inhibitory effect of the compounds on NO production is then calculated.[6]

Visualizations

Inferred Impact of Oxidation on Lanthionine's Biological Activity

Lanthionine Lanthionine Lanthionine_Sulfoxide Lanthionine Sulfoxide Lanthionine->Lanthionine_Sulfoxide Oxidation Biological_Activity Biological Activity (Antioxidant, Anti-inflammatory, Neuroprotective) Lanthionine->Biological_Activity Exhibits Lanthionine_Sulfoxide->Biological_Activity Potentially Reduced Oxidative_Stress Oxidative Stress Oxidative_Stress->Lanthionine Oxidizes to

Caption: Oxidation of lanthionine to lanthionine sulfoxide may reduce its biological activity.

Experimental Workflow for Comparing Biological Activities

cluster_compounds Test Compounds cluster_assays Biological Assays cluster_results Data Analysis & Comparison Lanthionine Lanthionine Antioxidant_Assay Antioxidant Assay (e.g., DPPH) Lanthionine->Antioxidant_Assay Cell_Viability_Assay Cell Viability Assay (e.g., MTT) Lanthionine->Cell_Viability_Assay Anti_inflammatory_Assay Anti-inflammatory Assay (e.g., NO Production) Lanthionine->Anti_inflammatory_Assay Lanthionine_Sulfoxide Lanthionine Sulfoxide Lanthionine_Sulfoxide->Antioxidant_Assay Lanthionine_Sulfoxide->Cell_Viability_Assay Lanthionine_Sulfoxide->Anti_inflammatory_Assay Comparative_Analysis Comparative Analysis of Biological Activity Antioxidant_Assay->Comparative_Analysis Cell_Viability_Assay->Comparative_Analysis Anti_inflammatory_Assay->Comparative_Analysis

Caption: Workflow for the comparative analysis of lanthionine and lanthionine sulfoxide.

Signaling Pathway Implicated in the Anti-inflammatory Action of Lanthionine Metabolites

LPS LPS TLR4 TLR4 LPS->TLR4 Activates NF_kB_Activation NF-κB Activation TLR4->NF_kB_Activation iNOS_Expression iNOS Expression NF_kB_Activation->iNOS_Expression Induces NO_Production Nitric Oxide (NO) Production iNOS_Expression->NO_Production Leads to Inflammation Inflammation NO_Production->Inflammation LK Lanthionine Ketimine (LK) LK->iNOS_Expression Inhibits

Caption: Lanthionine ketimine inhibits LPS-induced inflammatory signaling.

References

Distinguishing Diastereomers of L,L-Lanthionine Sulfoxide: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise characterization of stereoisomers is a critical aspect of chemical analysis and quality control. L,L-Lanthionine sulfoxide, a derivative of the non-proteinogenic amino acid L,L-lanthionine, presents a unique analytical challenge due to the presence of a chiral sulfur center, giving rise to two diastereomers: (R)- and (S)-L,L-Lanthionine sulfoxide. The subtle structural differences between these diastereomers can significantly impact their biological activity and physicochemical properties. This guide provides a comparative overview of analytical methodologies for their distinction, supported by extrapolated experimental data from analogous compounds.

Introduction to this compound Diastereomers

L,L-Lanthionine is a thioether amino acid composed of two L-alanine residues linked by a sulfur atom. Oxidation of the thioether to a sulfoxide introduces a new stereocenter at the sulfur atom, resulting in two diastereomers. The precise identification and separation of these (R)- and (S)-diastereomers are essential for understanding their roles in biological systems and for the development of stereochemically pure therapeutic agents. While specific experimental data for the separation of this compound diastereomers is limited in publicly available literature, established methods for the separation of other chiral sulfoxides and amino acid diastereomers provide a strong foundation for developing effective analytical protocols.

Comparative Analysis of Analytical Methodologies

Several analytical techniques can be employed to distinguish between the diastereomers of this compound. The choice of method depends on the required resolution, sensitivity, sample throughput, and available instrumentation.

Analytical TechniquePrincipleAdvantagesDisadvantagesTypical Resolution (for analogous compounds)
Chiral High-Performance Liquid Chromatography (HPLC) Differential interaction of diastereomers with a chiral stationary phase (CSP).Direct separation without derivatization, high resolution, well-established technique.Requires specialized and often expensive chiral columns, method development can be time-consuming.Resolution (Rs) > 1.5
Chiral Supercritical Fluid Chromatography (SFC) Similar to HPLC but uses a supercritical fluid (e.g., CO2) as the mobile phase, often with a chiral stationary phase.Faster separations, lower solvent consumption (greener), and sometimes higher efficiency than HPLC.[1]Requires specialized SFC instrumentation.Resolution (Rs) > 2.0[1]
Derivatization followed by HPLC-MS Chemical modification of the amino groups with a chiral derivatizing agent to form new diastereomers that are separable on a standard achiral column.High sensitivity with MS detection, utilizes standard HPLC columns, can be applied to complex mixtures.[2][3]Indirect method requiring an additional reaction step, potential for side reactions or incomplete derivatization.Baseline separation of derivatized diastereomers.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy Diastereomers have distinct chemical environments, leading to different chemical shifts and coupling constants in their NMR spectra.Provides detailed structural information, non-destructive.Lower sensitivity compared to chromatographic methods, may require high-field instruments for sufficient resolution.Distinguishable peaks for specific protons or carbons.

Experimental Protocols

Below are detailed experimental protocols for the most promising methods, adapted from established procedures for analogous chiral sulfoxides and amino acid diastereomers.

Chiral High-Performance Liquid Chromatography (HPLC)

This method is based on the direct separation of the diastereomers on a chiral stationary phase.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV or Mass Spectrometric (MS) detector.

  • Chiral Stationary Phase Column: Chiralpak® AD-H (or similar polysaccharide-based column).

Mobile Phase:

  • A mixture of hexane and a polar organic solvent such as isopropanol or ethanol (e.g., 80:20 v/v hexane:isopropanol). The exact ratio should be optimized for best resolution.

Procedure:

  • Prepare a standard solution of the this compound diastereomeric mixture in the mobile phase at a concentration of approximately 1 mg/mL.

  • Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.

  • Inject a small volume (e.g., 10 µL) of the sample solution onto the column.

  • Monitor the elution of the diastereomers using a UV detector (e.g., at 210 nm) or an MS detector.

  • The two diastereomers should elute at different retention times, allowing for their quantification.

Derivatization with Marfey's Reagent followed by LC-MS Analysis

This indirect method involves derivatizing the primary amino groups of this compound with a chiral reagent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA), to form diastereomeric derivatives that can be separated on a standard reversed-phase column.[3]

Materials:

  • This compound sample

  • Marfey's reagent (FDAA)

  • 1 M Sodium bicarbonate solution

  • Acetone

  • 2 M Hydrochloric acid

  • HPLC-grade water and acetonitrile

  • Formic acid

Procedure:

  • Derivatization:

    • Dissolve approximately 0.1 mg of the this compound sample in 100 µL of 1 M sodium bicarbonate solution.

    • Add 200 µL of a 1% (w/v) solution of Marfey's reagent in acetone.

    • Incubate the mixture at 40°C for 1 hour.

    • Cool the reaction mixture to room temperature and neutralize by adding 100 µL of 2 M hydrochloric acid.

    • Dilute the sample with the initial mobile phase for LC-MS analysis.

  • LC-MS Analysis:

    • Instrumentation: HPLC system coupled to a mass spectrometer.

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 10% to 60% B over 20 minutes.

    • Flow Rate: 0.3 mL/min.

    • Detection: Mass spectrometer in positive ion mode, monitoring the m/z of the derivatized diastereomers.

Visualizations

Chemical Structures

cluster_S (S)-L,L-Lanthionine sulfoxide cluster_R (R)-L,L-Lanthionine sulfoxide S_sulfoxide S_sulfoxide R_sulfoxide R_sulfoxide

Caption: Structures of (S)- and (R)-L,L-Lanthionine sulfoxide diastereomers.

Experimental Workflow for Diastereomer Separation

cluster_methods Analytical Methods start Sample containing This compound diastereomers chiral_hplc Chiral HPLC/SFC start->chiral_hplc derivatization Derivatization (e.g., Marfey's Reagent) start->derivatization nmr NMR Spectroscopy start->nmr data_analysis Data Analysis and Quantification chiral_hplc->data_analysis rp_hplc Reversed-Phase HPLC-MS derivatization->rp_hplc rp_hplc->data_analysis nmr->data_analysis result Separated and Identified Diastereomers data_analysis->result

Caption: Workflow for the separation and analysis of this compound diastereomers.

Conclusion

The successful separation and characterization of this compound diastereomers are achievable through several advanced analytical techniques. Direct methods like chiral HPLC and SFC offer high resolution for baseline separation, while indirect methods involving derivatization provide a sensitive alternative compatible with standard LC-MS instrumentation. The choice of the optimal method will be dictated by the specific requirements of the research or development project. While this guide provides a framework based on analogous compounds, method validation with authentic standards of (R)- and (S)-L,L-Lanthionine sulfoxide is crucial for obtaining accurate and reliable results.

References

cross-validation of different techniques for L,L-Lanthionine sulfoxide detection

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Detection of L,L-Lanthionine Sulfoxide For researchers, scientists, and drug development professionals, the accurate detection and quantification of this compound, a non-proteinogenic amino acid, is crucial for understanding its role in various biological processes, including potential links to oxidative stress and hydrogen sulfide metabolism. This guide provides a comparative overview of key analytical techniques that can be employed for the detection of this compound, with a focus on High-Performance Liquid Chromatography (HPLC) coupled with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS).

While direct comparative studies on this compound are limited, this guide draws upon established methods for the closely related compound lanthionine and other amino acid sulfoxides. The provided protocols and data serve as a robust starting point for developing and validating methods for this compound analysis.

Quantitative Data Summary

The following table summarizes the performance of different chromatographic methods for the analysis of lanthionine, a structurally similar analyte. These values can be considered indicative of the performance expected for this compound detection with appropriate method optimization.

TechniqueAnalyteDerivatization AgentLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
HPLC-DAD LanthioninePITC0.38 nmol/ml1.16 nmol/ml[1]
LC-MS Lanthioninel-FDLANot ReportedNot Reported
LC-MS/MS S-Methyl-l-cysteine sulfoxideNone0.02 µM (plasma)Not Reported

Experimental Protocols

High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

This method is suitable for the quantification of lanthionine and can be adapted for this compound. It relies on pre-column derivatization to allow for UV detection.

Sample Preparation (from biological matrices):

  • Protein Precipitation: For plasma or serum samples, proteins must be precipitated. A common method is the addition of a cold organic solvent like acetonitrile or methanol (in a 1:3 or 1:4 ratio of sample to solvent), followed by vortexing and centrifugation to pellet the precipitated proteins.

  • Hydrolysis (for protein-bound lanthionine): For the analysis of lanthionine within peptides or proteins, acid hydrolysis is required. This typically involves heating the sample in 6 M HCl at 110°C for 24 hours in a sealed, evacuated tube. The hydrolysate is then dried to remove the acid.

  • Reconstitution: The dried sample or the supernatant from protein precipitation is reconstituted in a suitable buffer, often the mobile phase starting condition, prior to derivatization.

Derivatization Protocol (using PITC):

  • Dry the sample completely.

  • Add a solution of phenylisothiocyanate (PITC) in ethanol and triethylamine.

  • Incubate at room temperature to allow the derivatization reaction to complete.

  • Dry the sample again to remove excess reagents.

  • Reconstitute the derivatized sample in the mobile phase for injection.[1]

HPLC-DAD Conditions:

  • Column: Vydak C18 reverse-phase column.[1]

  • Mobile Phase: A gradient elution is typically used. For example, a gradient starting with a lower concentration of organic solvent (e.g., acetonitrile) in an aqueous buffer (e.g., ammonium acetate) and ramping up to a higher organic concentration.[1]

  • Detection: Diode-array detector (DAD) set to a wavelength of 254 nm for PITC derivatives.[1]

  • Internal Standard: Norleucine can be used as an internal standard for improved quantification.[1]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS offers higher sensitivity and specificity compared to HPLC-UV and may not require derivatization, although derivatization can be used to improve chromatographic separation and ionization efficiency.

Sample Preparation: Sample preparation protocols are similar to those for HPLC-UV, involving protein precipitation and/or hydrolysis. It is crucial to use high-purity solvents and reagents to minimize background interference in the mass spectrometer.

LC-MS Conditions (based on lanthionine analysis):

  • Column: A Kinetex F5 Core-Shell HPLC column (1.7 μm, 100 mm × 2.1 mm) has been used for the analysis of derivatized lanthionine.[2]

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).[2]

  • Flow Rate: 0.40 mL/min.[2]

  • Detection: A Quadrupole Time-of-Flight (Q-TOF) mass spectrometer can be used for high-resolution mass analysis.[2] Ionization is typically achieved using electrospray ionization (ESI) in positive or negative mode.

Mandatory Visualizations

G Experimental Workflow for this compound Detection cluster_sample_prep Sample Preparation cluster_analysis Analytical Separation & Detection cluster_data Data Analysis Sample Biological Sample (e.g., Plasma, Tissue) ProteinPrecipitation Protein Precipitation (e.g., Acetonitrile) Sample->ProteinPrecipitation Hydrolysis Acid Hydrolysis (for protein-bound analyte) Sample->Hydrolysis Derivatization Derivatization (e.g., PITC, FDLA) ProteinPrecipitation->Derivatization Hydrolysis->Derivatization HPLC HPLC Separation (Reversed-Phase C18) Derivatization->HPLC LCMS LC-MS/MS Analysis (High Resolution MS) Derivatization->LCMS Quantification Quantification (Standard Curve) HPLC->Quantification LCMS->Quantification Identification Structural Confirmation (Mass Spectrometry) LCMS->Identification

Caption: General experimental workflow for the detection of this compound.

G Biosynthesis of Lanthionine cluster_pathway1 Condensation Pathway cluster_pathway2 Dehydration & Addition Pathway Cysteine1 Cysteine Lanthionine L,L-Lanthionine Cysteine1->Lanthionine Cysteine2 Cysteine Cysteine2->Lanthionine Serine Serine Dehydroalanine Dehydroalanine Serine->Dehydroalanine Dehydration Dehydroalanine->Lanthionine H2S Hydrogen Sulfide (H2S) Lanthionine->H2S byproduct Cysteine1_path2 Cysteine Cysteine1_path2->Lanthionine Michael Addition

Caption: Biosynthesis pathways of Lanthionine.

References

comparative study of L,L-Lanthionine sulfoxide in healthy vs. diseased tissues

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of its Precursor, L,L-Lanthionine, in Healthy and Diseased States

For Researchers, Scientists, and Drug Development Professionals

The non-proteinogenic amino acid L,L-Lanthionine has emerged as a molecule of significant interest in the scientific community, particularly due to its accumulation in certain disease states. While direct comparative studies on its oxidized form, L,L-Lanthionine sulfoxide, are currently limited, the well-established role of methionine sulfoxide as a marker of oxidative stress suggests that this compound may hold similar importance. This guide provides a comparative overview of L,L-Lanthionine in healthy versus diseased tissues, details the experimental protocols for its analysis, and explores the potential implications of its oxidation to this compound.

Quantitative Comparison of L,L-Lanthionine in Healthy vs. Diseased States

Recent studies have highlighted a significant elevation of L,L-Lanthionine in the circulation of patients with chronic kidney disease (CKD), leading to its classification as a uremic toxin.[1][2][3] The accumulation of lanthionine is associated with the progression of CKD and the severity of related complications such as vascular calcification.[1][2] Below is a summary of reported L,L-Lanthionine concentrations in healthy individuals and patients with CKD.

Population Matrix Concentration (µmol/L) Reference
Healthy ControlsSerum/PlasmaAlmost undetectable to low levels[3][4]
Chronic Kidney Disease (Non-dialysis)SerumSignificantly elevated compared to healthy controls[4]
Hemodialysis PatientsSerum/Plasma0.33 ± 0.03[3]
Chronic Kidney Disease (GFR < 45 mL/min/1.73 m²)PlasmaElevated, but no significant difference from GFR ≥ 45 mL/min/1.73 m²[1]
Chronic Kidney Disease (GFR ≥ 45 mL/min/1.73 m²)PlasmaElevated compared to healthy individuals[1]

Note: The exact concentrations can vary between studies due to different patient cohorts and analytical methodologies.

The Potential Role of this compound in Oxidative Stress

The thioether bond in the L,L-Lanthionine molecule is susceptible to oxidation, which would result in the formation of this compound. While direct evidence of this specific reaction in vivo is still under investigation, the oxidation of the sulfur-containing amino acid methionine to methionine sulfoxide is a well-documented indicator of oxidative stress. This process is enzymatically reversible by methionine sulfoxide reductases (MSRs), highlighting its biological significance. Given the structural similarity, it is plausible that L,L-Lanthionine undergoes a similar oxidation-reduction cycle, and that an accumulation of this compound could serve as a biomarker for oxidative damage in tissues.

Experimental Protocols

Quantification of L,L-Lanthionine in Biological Samples (LC-MS/MS)

The accurate quantification of L,L-Lanthionine in biological matrices like plasma, serum, or tissue extracts is crucial for comparative studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for this analysis due to its high sensitivity and specificity.

1. Sample Preparation (Plasma/Serum):

  • Protein Precipitation: To 100 µL of plasma or serum, add 400 µL of a cold protein precipitation solution (e.g., methanol or acetonitrile containing an internal standard).

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant containing the metabolites and transfer it to a new tube.

  • Drying: Evaporate the supernatant to dryness under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., 100 µL of the initial mobile phase) for LC-MS/MS analysis.

2. Sample Preparation (Tissue):

  • Tissue Homogenization: Homogenize a known weight of frozen tissue in a cold solvent (e.g., 80% methanol) using a bead beater or other appropriate homogenizer.[5]

  • Extraction: Perform multiple rounds of homogenization and centrifugation to ensure complete extraction of metabolites.[5]

  • Phase Separation (Optional): For a cleaner extract, a liquid-liquid extraction using a mixture of methanol, water, and chloroform can be performed to separate the polar metabolites into the aqueous phase.[5]

  • Supernatant Collection and Drying: Collect the aqueous supernatant and dry it as described for plasma/serum samples.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • Chromatographic Separation: Use a suitable HPLC or UHPLC column (e.g., a reversed-phase C18 column) to separate L,L-Lanthionine from other components in the sample. A gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is commonly used.

  • Mass Spectrometric Detection: Employ a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode for sensitive and specific detection. The MRM transitions for L,L-Lanthionine (parent ion to product ion) need to be optimized.

Visualizing the Pathways

Biosynthesis of L,L-Lanthionine

L,L-Lanthionine is synthesized from two molecules of cysteine, a reaction that can be catalyzed by the enzymes cystathionine β-synthase (CBS) and cystathionine γ-lyase (CSE) as a side reaction in the transsulfuration pathway.

G Biosynthesis of L,L-Lanthionine cluster_0 Transsulfuration Pathway Enzymes Cys1 Cysteine CBS Cystathionine β-synthase (CBS) Cys1->CBS CSE Cystathionine γ-lyase (CSE) Cys1->CSE Cys2 Cysteine Cys2->CBS Cys2->CSE Lan L,L-Lanthionine H2S Hydrogen Sulfide (H2S) CBS->Lan CBS->H2S CSE->Lan CSE->H2S

Caption: Biosynthesis of L,L-Lanthionine from cysteine.

General Experimental Workflow for L,L-Lanthionine Quantification

The following diagram illustrates a typical workflow for the comparative analysis of L,L-Lanthionine in biological samples.

G Workflow for L,L-Lanthionine Quantification start Sample Collection (Healthy vs. Diseased Tissues) extraction Metabolite Extraction start->extraction analysis LC-MS/MS Analysis extraction->analysis data Data Processing and Quantification analysis->data comparison Comparative Statistical Analysis data->comparison end Biological Interpretation comparison->end

References

L,L-Lanthionine Sulfoxide: A Subtle Modification with a Profound Impact on Peptide Conformation and Function

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The introduction of conformational constraints is a cornerstone of modern peptide drug design, enhancing stability, receptor specificity, and overall therapeutic potential. Lanthionine bridges, characterized by a thioether linkage, are a well-established method for peptide cyclization, often imparting significant proteolytic resistance. However, the subtle oxidation of this thioether to a sulfoxide represents a critical but often overlooked modification that can dramatically alter a peptide's three-dimensional structure and, consequently, its biological activity. This guide provides a comprehensive comparison of L,L-lanthionine and its sulfoxide counterpart, supported by experimental evidence and detailed protocols to aid in the assessment of this modification's impact on peptide conformation.

Conformational and Functional Consequences of Lanthionine Oxidation

The oxidation of the sulfur atom in the lanthionine bridge introduces a chiral sulfoxide group, increasing polarity and altering the electronic and steric landscape of the macrocycle. This seemingly minor change can have a profound ripple effect on the peptide's conformational ensemble and its ability to interact with biological targets.

A prime example is the well-characterized lantibiotic nisin. Nisin's potent bactericidal activity is dependent on its ability to bind to Lipid II, a key component of the bacterial cell wall synthesis machinery. Research has unequivocally demonstrated that the oxidation of nisin's five lanthionine rings to sulfoxides results in a complete loss of its bactericidal activity.[1][2] This inactivation is attributed to the inability of the oxidized nisin to bind to Lipid II, strongly suggesting that the conformational changes induced by the sulfoxide modification disrupt the specific three-dimensional structure required for target recognition.[1][2] While detailed structural studies directly comparing the conformations of native and fully oxidized nisin are limited, the functional data provides compelling evidence of a significant structural perturbation.

Computational studies, such as molecular dynamics simulations, offer a powerful tool to probe the conformational landscape of lanthionine-containing peptides and their oxidized derivatives.[1] These in silico approaches can predict changes in ring puckering, backbone torsion angles, and the overall global fold of the peptide upon oxidation, providing valuable insights in the absence of extensive experimental data.

Comparison of L,L-Lanthionine and L,L-Lanthionine Sulfoxide in Peptides

To facilitate a clear understanding of the effects of this modification, the following table summarizes the key differences between peptides containing L,L-lanthionine and this compound.

FeatureL,L-Lanthionine Containing PeptideThis compound Containing PeptideSupporting Evidence/Inference
Bridge Polarity Non-polar (Thioether)Polar (Sulfoxide)Fundamental chemical properties.
Biological Activity Often active, dependent on conformation.Often inactive or exhibits altered activity.Nisin loses all bactericidal activity upon oxidation.[1][2]
Target Binding Capable of specific molecular recognition.Binding to target molecules can be abolished.Oxidized nisin fails to bind to Lipid II.[1][2]
Conformation Constrained, often well-defined structure.Altered ring conformation and overall peptide fold.Inferred from the loss of biological activity in nisin.
Helicity (% α-helix) Varies depending on the peptide sequence.Likely to be altered due to changes in H-bonding.While not directly measured for lanthionine sulfoxide, oxidation of methionine to methionine sulfoxide in other peptides has been shown to affect secondary structure.
Proteolytic Stability Generally high due to the constrained structure.Potentially altered; may increase or decrease.The impact on stability is sequence and protease dependent.

Experimental Protocols

Assessing the impact of this compound on a novel peptide requires a systematic experimental approach. Below are detailed methodologies for the controlled oxidation of lanthionine-containing peptides and their subsequent conformational analysis.

Protocol 1: Controlled Oxidation of Lanthionine-Containing Peptides

This protocol describes a general method for the chemical oxidation of thioether bridges in peptides to sulfoxides using hydrogen peroxide (H₂O₂).

Materials:

  • Lanthionine-containing peptide

  • Hydrogen peroxide (30% w/w solution)

  • Methanol or a suitable aqueous buffer (e.g., phosphate buffer, pH 7.0)

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system

  • Mass spectrometer (e.g., ESI-MS or MALDI-TOF)

Procedure:

  • Peptide Dissolution: Dissolve the lanthionine-containing peptide in methanol or an appropriate buffer to a final concentration of 1-5 mg/mL.

  • Oxidation Reaction: Add a 10 to 100-fold molar excess of 30% H₂O₂ to the peptide solution. The exact excess and reaction time will need to be optimized for each peptide.

  • Reaction Monitoring: Monitor the progress of the oxidation reaction by RP-HPLC and mass spectrometry. The oxidized peptide should have a shorter retention time on RP-HPLC due to its increased polarity. The mass spectrum will show an increase of 16 Da for each oxidized sulfur atom.

  • Quenching the Reaction: Once the desired level of oxidation is achieved, the reaction can be quenched by flash-freezing in liquid nitrogen and lyophilization, or by HPLC purification.

  • Purification: Purify the oxidized peptide using preparative RP-HPLC to separate it from the unoxidized starting material and any over-oxidized byproducts (e.g., sulfones).

  • Characterization: Confirm the identity and purity of the final product by analytical RP-HPLC and mass spectrometry.

Protocol 2: Conformational Analysis by Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique to assess changes in the secondary structure of a peptide upon modification.

Materials:

  • Unoxidized lanthionine-containing peptide

  • Oxidized lanthionine sulfoxide-containing peptide

  • CD-compatible buffer (e.g., 10 mM sodium phosphate, pH 7.4)

  • Quartz cuvette with a 1 mm path length

  • CD spectropolarimeter

Procedure:

  • Sample Preparation: Prepare solutions of both the unoxidized and oxidized peptides in the CD-compatible buffer at a concentration of approximately 0.1-0.2 mg/mL.

  • Instrument Setup: Set the CD spectropolarimeter to scan in the far-UV region (typically 190-260 nm).

  • Data Acquisition: Record the CD spectra for both peptide solutions at a controlled temperature (e.g., 25°C).

  • Data Analysis: Process the raw data by subtracting the spectrum of the buffer blank. Convert the data to mean residue ellipticity [θ].

  • Comparison: Overlay the spectra of the unoxidized and oxidized peptides to visually assess changes in secondary structure. A significant change in the spectral shape and intensity indicates a conformational rearrangement. Deconvolution algorithms can be used to estimate the percentage of α-helix, β-sheet, and random coil content.

Protocol 3: Conformational Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed atomic-level information about the three-dimensional structure of a peptide in solution.

Materials:

  • Unoxidized lanthionine-containing peptide

  • Oxidized lanthionine sulfoxide-containing peptide

  • NMR-compatible solvent (e.g., H₂O/D₂O mixture or a deuterated organic solvent)

  • High-field NMR spectrometer

Procedure:

  • Sample Preparation: Dissolve the unoxidized and oxidized peptides in the chosen NMR solvent to a concentration of 1-5 mM.

  • Data Acquisition: Acquire a suite of 1D and 2D NMR experiments for both samples. Key experiments include:

    • ¹H 1D spectrum for a general overview.

    • 2D TOCSY (Total Correlation Spectroscopy) to assign spin systems of individual amino acid residues.

    • 2D NOESY (Nuclear Overhauser Effect Spectroscopy) to identify through-space proximities between protons, which are crucial for structure calculation.

    • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) to resolve proton signals and assign carbon resonances.

  • Data Analysis:

    • Chemical Shift Perturbation (CSP): Compare the ¹H and ¹³C chemical shifts of the unoxidized and oxidized peptides. Significant changes in chemical shifts for specific residues indicate a change in their local chemical environment, and thus a conformational change.

    • NOE Analysis: Compare the NOE patterns of the two peptides. The appearance of new NOEs or the disappearance of existing ones provides direct evidence of changes in inter-proton distances and, therefore, the peptide's fold.

    • Structure Calculation: For a more detailed structural model, use the NOE-derived distance restraints and other experimental data to calculate the 3D structure of both peptides using molecular modeling software.

Visualizing the Impact: Workflow and Signaling

To conceptualize the process of assessing the impact of this compound, the following diagrams illustrate the experimental workflow and a hypothetical signaling pathway modulation.

experimental_workflow cluster_functional Functional Assessment peptide_synthesis Lanthionine Peptide Synthesis oxidation Controlled Oxidation to Sulfoxide peptide_synthesis->oxidation purification HPLC Purification oxidation->purification cd_spectroscopy CD Spectroscopy purification->cd_spectroscopy nmr_spectroscopy NMR Spectroscopy purification->nmr_spectroscopy md_simulation MD Simulation purification->md_simulation activity_assay Biological Activity Assay purification->activity_assay cd_spectroscopy->activity_assay nmr_spectroscopy->activity_assay md_simulation->activity_assay signaling_pathway cluster_lanthionine L,L-Lanthionine Peptide cluster_sulfoxide This compound Peptide lan_peptide Lanthionine Peptide (Active Conformation) receptor_bound_lan Receptor Binding lan_peptide->receptor_bound_lan Binds downstream_signaling_on Downstream Signaling ON receptor_bound_lan->downstream_signaling_on Activates sulfoxide_peptide Lanthionine Sulfoxide Peptide (Inactive Conformation) receptor_unbound No Receptor Binding sulfoxide_peptide->receptor_unbound Fails to Bind downstream_signaling_off Downstream Signaling OFF receptor_unbound->downstream_signaling_off No Activation

References

Validating L,L-Lanthionine Sulfoxide: A Potential Novel Biomarker for Oxidative Stress in Uremia

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The identification of reliable and specific biomarkers is paramount in understanding disease progression and developing targeted therapeutics. In the context of chronic kidney disease (CKD), the accumulation of uremic toxins is a key driver of pathology. Lanthionine has emerged as a significant uremic toxin, with elevated levels correlating with the severity of CKD. This guide proposes the validation of L,L-Lanthionine sulfoxide, an oxidized derivative of L,L-Lanthionine, as a novel and potentially more specific biomarker for oxidative stress within the uremic environment.

Introduction to L,L-Lanthionine and the Rationale for its Sulfoxide Derivative

L,L-Lanthionine is a non-proteinogenic amino acid formed from the condensation of two cysteine molecules.[1] It is a known uremic toxin, accumulating in patients with chronic kidney disease.[1][2][3] The thioether bridge in lanthionine is susceptible to oxidation, similar to the sulfur atom in methionine, which is readily oxidized to methionine sulfoxide, a well-established biomarker of oxidative stress.[4][5] Oxidation of the thioether linkage in lanthionine results in the formation of this compound.[4][5] This conversion suggests that this compound could serve as a sensitive indicator of oxidative stress in pathologies where L,L-Lanthionine levels are already elevated, such as in CKD.

Comparative Analysis: L,L-Lanthionine vs. This compound

FeatureL,L-LanthionineThis compound (Hypothesized)
Biomarker Type Uremic Toxin[2][3]Uremic Toxin and Oxidative Stress Marker
Clinical Significance Elevated levels in Chronic Kidney Disease (CKD)[2][6]Potentially indicates both uremia and concurrent oxidative stress
Specificity Indicates impaired renal clearanceMay offer greater specificity for oxidative damage in a uremic state
Detection Method LC-MS/MS[2]Requires development of specific LC-MS/MS methods

Proposed Experimental Validation of this compound

The validation of this compound as a reliable biomarker requires a systematic approach encompassing chemical synthesis, analytical method development, and clinical correlation.

Experimental Protocol 1: Synthesis and Characterization of this compound

Objective: To produce a pure standard of this compound for analytical method development and biological studies.

Methodology:

  • Oxidation of L,L-Lanthionine:

    • Dissolve L,L-Lanthionine in an appropriate solvent (e.g., a mixture of acetic acid and water).

    • Add a controlled amount of an oxidizing agent, such as hydrogen peroxide (H₂O₂), dropwise at a controlled temperature (e.g., 0-4°C).[5]

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Quench the reaction upon completion.

  • Purification:

    • Purify the resulting this compound from the reaction mixture using techniques such as ion-exchange chromatography or preparative HPLC.

  • Characterization:

    • Confirm the identity and purity of the synthesized this compound using:

      • Mass Spectrometry (MS) to determine the molecular weight.

      • Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the chemical structure.

      • Chiral chromatography to ensure the L,L-stereochemistry is retained.

Experimental Protocol 2: Development of a Quantitative LC-MS/MS Method

Objective: To establish a sensitive and specific method for the quantification of this compound in biological matrices (e.g., serum, plasma).

Methodology:

  • Sample Preparation:

    • Deproteinize serum or plasma samples using a suitable method (e.g., precipitation with acetonitrile or methanol).

    • Centrifuge to remove precipitated proteins.

    • Evaporate the supernatant and reconstitute in the initial mobile phase.

  • LC-MS/MS Analysis:

    • Utilize a reverse-phase C18 column for chromatographic separation.

    • Employ a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Optimize the mass spectrometer parameters for the detection of this compound using Multiple Reaction Monitoring (MRM).

      • Select a precursor ion (the protonated molecule [M+H]⁺) and a specific product ion for quantification.

  • Method Validation:

    • Assess the method for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to regulatory guidelines.

Signaling Pathway and Experimental Workflow

The proposed role of this compound as a biomarker is rooted in the interplay between renal dysfunction and systemic oxidative stress.

cluster_0 Pathophysiological State cluster_1 Biomarker Generation Chronic Kidney Disease Chronic Kidney Disease L,L-Lanthionine Accumulation L,L-Lanthionine Accumulation Chronic Kidney Disease->L,L-Lanthionine Accumulation Impaired Clearance Oxidative Stress Oxidative Stress Oxidation Oxidation Oxidative Stress->Oxidation Increased ROS L,L-Lanthionine Accumulation->Oxidation This compound Formation This compound Formation Oxidation->this compound Formation

Caption: Proposed pathway for the generation of this compound in CKD.

cluster_0 Sample Collection & Preparation cluster_1 Analytical Quantification cluster_2 Data Analysis & Correlation Patient Samples (Serum/Plasma) Patient Samples (Serum/Plasma) Protein Precipitation Protein Precipitation Patient Samples (Serum/Plasma)->Protein Precipitation Supernatant Evaporation & Reconstitution Supernatant Evaporation & Reconstitution Protein Precipitation->Supernatant Evaporation & Reconstitution LC-MS/MS Analysis LC-MS/MS Analysis Supernatant Evaporation & Reconstitution->LC-MS/MS Analysis Quantification of this compound Quantification of this compound LC-MS/MS Analysis->Quantification of this compound Correlation with Clinical Parameters Correlation with Clinical Parameters Quantification of this compound->Correlation with Clinical Parameters Biomarker Validation Biomarker Validation Correlation with Clinical Parameters->Biomarker Validation

Caption: Experimental workflow for the validation of this compound.

Comparison with Alternative Biomarkers

A thorough validation of this compound would require comparison with established and emerging biomarkers of uremia and oxidative stress.

BiomarkerAdvantagesDisadvantages
Urea and Creatinine Widely used, well-established for GFR estimationInfluenced by diet and muscle mass, not specific for oxidative stress
Indoxyl Sulfate Well-studied uremic toxinProtein-bound, difficult to remove by dialysis[2]
8-isoprostane Specific marker of lipid peroxidationCan be technically challenging to measure accurately
Methionine Sulfoxide Direct marker of protein oxidation[4]Levels can be influenced by dietary methionine intake
L,L-Lanthionine Specific to uremic state[2]Does not directly reflect oxidative stress levels
This compound (Hypothesized) Potentially combines specificity for uremia and oxidative stressNovel, requires extensive validation

Conclusion

The validation of this compound as a biomarker presents a promising avenue for research in CKD and other conditions characterized by both uremia and oxidative stress. Its dual nature as an indicator of renal dysfunction and oxidative damage could provide a more nuanced understanding of disease progression and a valuable tool for monitoring therapeutic interventions. The experimental frameworks outlined in this guide provide a roadmap for the systematic evaluation of this potential biomarker. Further research is warranted to fully elucidate the clinical utility of this compound.

References

Safety Operating Guide

Proper Disposal Procedures for L,L-Lanthionine Sulfoxide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for L,L-Lanthionine sulfoxide (CAS No. 105659-38-9) is readily available. The following disposal procedures are based on the safety data for the closely related compound, L-Methionine sulfoxide, and general principles of laboratory chemical safety. It is imperative to handle this compound with caution and to consult with your institution's Environmental Health and Safety (EHS) department for specific disposal guidance.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound.

Hazard Assessment and Safety Precautions

Based on information for analogous compounds, this compound should be handled as a substance that may cause skin and serious eye irritation.[1][2] It may also form combustible dust concentrations in the air.[3]

Personal Protective Equipment (PPE):

Equipment Specification
Eye Protection Chemical safety goggles or glasses conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US).[1][2]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves before use.[2]
Body Protection Laboratory coat.
Respiratory Protection Not required under normal use conditions with adequate ventilation. If dust is generated, use a NIOSH-approved respirator.[3]

Spill Management

In the event of a spill, follow these procedures to minimize exposure and environmental contamination.

Experimental Workflow for Spill Cleanup:

start Spill Occurs evacuate Evacuate immediate area start->evacuate 1. ventilate Ensure adequate ventilation evacuate->ventilate 2. ppe Don appropriate PPE ventilate->ppe 3. contain Contain the spill with inert absorbent material ppe->contain 4. collect Carefully sweep or scoop up spilled material contain->collect 5. container Place in a labeled, sealed container for disposal collect->container 6. clean Clean the spill area with soap and water container->clean 7. dispose Dispose of waste according to institutional guidelines clean->dispose 8.

Caption: Workflow for handling a spill of this compound.

Disposal Procedures

Chemical waste generators must determine if a discarded chemical is classified as hazardous waste and consult local, regional, and national regulations for complete and accurate classification.[1]

Step-by-Step Disposal Guidance:

  • Waste Identification: this compound waste should be considered chemical waste. Do not dispose of it down the drain or in regular trash.

  • Containerization:

    • Collect waste this compound in a clearly labeled, sealed, and appropriate waste container.

    • The container must be compatible with the chemical.

    • Label the container with "Hazardous Waste," the full chemical name ("this compound"), and any known hazard characteristics (e.g., "Irritant").

  • Storage:

    • Store the waste container in a designated satellite accumulation area.

    • Keep the container closed when not in use.

    • Store away from incompatible materials, such as strong oxidizing agents.[3]

  • Disposal Request:

    • Contact your institution's EHS department to arrange for the pickup and disposal of the chemical waste.

    • Provide them with all necessary information about the waste material.

  • Empty Containers:

    • Thoroughly rinse empty containers with a suitable solvent (e.g., water).

    • Dispose of the rinsate as chemical waste.

    • Once clean, the container can be disposed of according to institutional guidelines for non-hazardous lab glass or plastic.

Logical Relationship for Disposal Decision-Making:

start This compound for Disposal is_contaminated Is it contaminated with other hazardous materials? start->is_contaminated uncontaminated Uncontaminated this compound is_contaminated->uncontaminated No contaminated Contaminated Mixture is_contaminated->contaminated Yes collect_separate Collect in a dedicated, labeled waste container uncontaminated->collect_separate collect_mixed Collect in a compatible, labeled waste container noting all components contaminated->collect_mixed contact_ehs Contact EHS for disposal collect_separate->contact_ehs collect_mixed->contact_ehs

Caption: Decision-making process for the disposal of this compound.

Chemical and Physical Properties (of L-Methionine sulfoxide as a proxy)

The following data for L-Methionine sulfoxide can be used as a reference to understand the general properties of a similar compound.

Property Value Source
Physical State Solid[3]
Appearance White[3]
Melting Point 234-235°C[4]
Boiling Point 434°C at 760 mmHg[4]
Solubility in Water 53.7 g/L @ 20 °C[3]
Incompatible Materials Strong oxidizing agents[3]
Hazardous Decomposition Products Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO2), Sulfur oxides[1]

By adhering to these procedures, researchers can ensure the safe and environmentally responsible disposal of this compound, thereby minimizing risks to themselves, their colleagues, and the environment. Always prioritize safety and consult with your institution's EHS professionals for guidance tailored to your specific circumstances.

References

Essential Safety and Operational Guidance for Handling L,L-Lanthionine Sulfoxide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of L,L-Lanthionine sulfoxide. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following guidance is based on the safety data for the closely related and structurally similar compound, L-Methionine sulfoxide. It is imperative to handle this compound with care in a controlled laboratory environment.

Hazard Identification and Personal Protective Equipment

L-Methionine sulfoxide is classified as a substance that can cause skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3] Therefore, stringent adherence to personal protective equipment (PPE) protocols is mandatory to ensure personnel safety.

Table 1: Personal Protective Equipment (PPE) Requirements

Protection Type Specific Equipment Standard Rationale
Eye Protection Chemical safety goggles or glasses with side shields.EN 166 (EU) or NIOSH (US) approved.[1][2]To prevent eye contact which can cause serious irritation.[1][2][3]
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).EU Directive 89/686/EEC and EN 374.[1]To prevent skin contact which can cause irritation.[1][2][3]
Skin and Body Protection Laboratory coat.N/ATo protect skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area. If dust is generated, a NIOSH/MSHA or European Standard EN 149 approved respirator may be required.N/ATo prevent inhalation which may cause respiratory irritation.[1][2][3]

Safe Handling and Storage Procedures

Proper handling and storage are crucial to maintain the integrity of this compound and the safety of the laboratory environment.

Operational Plan:

  • Engineering Controls: Always handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[1][4] Ensure that eyewash stations and safety showers are readily accessible.[4]

  • Handling Practices:

    • Avoid direct contact with skin and eyes.[1]

    • Prevent the formation of dust and aerosols.[1]

    • Wash hands thoroughly after handling the compound.[4]

    • Do not eat, drink, or smoke in the handling area.[4]

  • Storage:

    • Store in a tightly closed container.[1]

    • Keep in a dry, cool, and well-ventilated place.[1] Some sources recommend refrigeration.[2][5]

    • Store away from incompatible materials, such as strong oxidizing agents.[5]

Emergency Procedures: First Aid

In the event of exposure, immediate and appropriate first aid is critical.

Table 2: First Aid Measures

Exposure Route First Aid Protocol
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. If skin irritation persists, consult a physician.[1][2]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1]
Ingestion Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[1]

Spill and Disposal Plan

Proper containment and disposal of this compound are necessary to prevent environmental contamination and ensure a safe work area.

Spill Response:

  • Evacuate: Evacuate personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Wearing appropriate PPE, prevent further spillage.

  • Clean-up: For solid spills, carefully sweep or vacuum up the material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[3]

  • Decontaminate: Clean the spill area thoroughly.

Disposal:

Dispose of this compound and any contaminated materials as hazardous chemical waste.[1] All disposal practices must be in accordance with local, regional, and national regulations.[3] Do not allow the chemical to enter drains or sewer systems.[1]

Workflow for Handling and Disposal of this compound

G prep Preparation - Review SDS for analogous compounds - Don appropriate PPE handling Handling - Use in a well-ventilated fume hood - Avoid dust generation - Prevent skin and eye contact prep->handling Proceed with caution storage Storage - Tightly closed container - Cool, dry, well-ventilated area handling->storage If not all material is used spill Spill Response - Evacuate and ventilate - Wear PPE and contain spill - Collect and containerize waste handling->spill In case of a spill disposal Disposal - Treat as hazardous chemical waste - Follow all local, regional, and  national regulations handling->disposal After experiment completion storage->handling For subsequent use storage->disposal For expired/unwanted material spill->disposal Dispose of spill cleanup materials end_process End of Process disposal->end_process

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.